molecular formula C40H48N4O3 B1235785 Geissospermine

Geissospermine

货号: B1235785
分子量: 632.8 g/mol
InChI 键: ISDWYSGTYITCHG-OCNKQYNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Geissospermine is a complex indole alkaloid naturally occurring in the bark of Geissospermum species, such as Geissospermum vellosii and Geissospermum sericeum (Apocynaceae family) . This compound, with a molecular formula of C 40 H 48 N 4 O 3 and a molecular weight of 632.83 g/mol, is characterized by its intricate pentacyclic structure and ten defined stereocenters . The anhydrous form crystallizes from absolute acetone with a melting point of 213-214 °C (dec.) . This compound holds significant value in pharmacological and neurobiological research due to its promising neuroprotective potential. A recent in silico study (2025) demonstrated that this compound exhibits a high binding affinity (-8.6 kcal/mol) with the Dopamine D1 Receptor (D1R), interacting with key residues such as ILE 1009, ARG 1008, and ASP 311 . Molecular dynamics simulations further confirmed the stable binding of this compound to D1R, highlighting its potential as a therapeutic candidate for modulating dopamine signaling in neurodegenerative disorders like Huntington's disease . Additionally, research has shown that this compound acts as an inhibitor of butyrylcholinesterase (BChE) . This dual activity—targeting both dopaminergic and cholinergic systems—makes it a compelling compound for investigating novel treatments for complex neurological conditions, including Alzheimer's disease. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C40H48N4O3

分子量

632.8 g/mol

IUPAC 名称

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate

InChI

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1

InChI 键

ISDWYSGTYITCHG-OCNKQYNFSA-N

SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

手性 SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

规范 SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

同义词

geissospermine

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Geissospermine from Geissospermum vellosii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of geissospermine, a prominent bisindole alkaloid from the bark of the South American tree, Geissospermum vellosii. This document details the scientific journey from the initial extraction of crude alkaloids to the purification and analytical identification of this compound, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Botanical Source and Historical Context

Geissospermum vellosii, a member of the Apocynaceae family, has a long history of use in traditional medicine in the Amazon rainforest. The bark of this tree is a rich source of various indole (B1671886) alkaloids, with this compound being one of the most significant. Early phytochemical investigations into this plant species led to the discovery of a complex mixture of alkaloids, sparking interest in their potential pharmacological activities. This compound, a structurally intricate bisindole alkaloid, has since been the subject of numerous studies aimed at elucidating its biological properties, most notably its anticholinesterase activity.

Quantitative Data Summary

The isolation of this compound from Geissospermum vellosii involves a multi-step process with varying yields at each stage. The following tables summarize the key quantitative data reported in the literature, providing a comparative overview of extraction efficiency and the biological activity of the isolated compound.

Extraction StageMethodYield (%)Reference
Initial Ethanolic ExtractMaceration with 95% Ethanol (B145695)3.6% of dried bark[1]
Initial Ethanolic ExtractSoxhlet Extraction2.0% of dried bark[2]
Alkaloid-Rich FractionAcid-Base Partitioning of Ethanolic Extract27.5% of the initial extract[2]
Crystalline this compoundVarious multi-step procedures0.3 - 0.4% of dried bark[3]

Table 1: Reported Yields for this compound Isolation. This table provides a summary of the yields obtained at different stages of the extraction and purification process for this compound from Geissospermum vellosii.

Target EnzymeIC50 (µg/mL)Compound TestedReference
Rat Brain Acetylcholinesterase (AChE)39.3Alkaloid-rich fraction of G. vellosii[4]
Electric Eel Acetylcholinesterase (AChE)2.9Alkaloid-rich fraction of G. vellosii[4]
Horse Serum Butyrylcholinesterase (BChE)1.6Alkaloid-rich fraction of G. vellosii[4]
Butyrylcholinesterase (BChE)-Pure this compound (exclusive inhibitor)[5]

Table 2: Anticholinesterase Activity. This table presents the half-maximal inhibitory concentration (IC50) values of an alkaloid-rich fraction from G. vellosii against different cholinesterases. Notably, pure this compound has been reported to be a selective inhibitor of BChE.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Geissospermum vellosii.

Preparation of Plant Material
  • Collection and Drying: The stem bark of Geissospermum vellosii is collected and air-dried in a shaded, well-ventilated area until it becomes brittle.

  • Grinding: The dried bark is then mechanically ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A common and effective method for the initial extraction of alkaloids is Soxhlet extraction, followed by an acid-base partitioning to isolate the alkaloid-rich fraction.

Protocol 1: Soxhlet Extraction

  • Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Sample Loading: A known quantity of powdered G. vellosii bark (e.g., 100 g) is placed in a cellulose (B213188) thimble and inserted into the Soxhlet extractor.

  • Solvent Addition: The round-bottom flask is filled with a 70:30 mixture of ethanol and water, acidified with 0.1% formic acid. The acidic medium aids in the extraction of basic alkaloids by forming their soluble salts.

  • Extraction Process: The solvent is heated to its boiling point, and the vapor travels up to the condenser. The condensed solvent drips into the thimble containing the plant material, extracting the alkaloids. Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the round-bottom flask. This cycle is repeated for approximately 24 hours to ensure thorough extraction.

  • Solvent Evaporation: After extraction, the solvent is removed from the crude extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.

Protocol 2: Acid-Base Partitioning

  • Acidification: The crude extract is redissolved in a 5% aqueous hydrochloric acid solution. This protonates the basic alkaloids, making them soluble in the aqueous phase.

  • Defatting: The acidic solution is washed with a non-polar organic solvent, such as diethyl ether or dichloromethane (B109758), to remove neutral and acidic impurities. The organic layer is discarded.

  • Basification: The aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

  • Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent like dichloromethane or chloroform. The alkaloids will partition into the organic phase.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further purification using chromatographic techniques to isolate this compound. A combination of High-Performance Countercurrent Chromatography (HPCCC) and flash column chromatography is an effective strategy.

Protocol 3: High-Performance Countercurrent Chromatography (HPCCC)

  • Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system for the separation of indole alkaloids from G. vellosii is ethyl acetate-butanol-water (2:3:5 v/v/v).[3] The two phases are thoroughly mixed and allowed to separate.

  • Column Preparation: The HPCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

  • Sample Injection: The crude alkaloid extract is dissolved in a small volume of the mobile phase (typically the lower phase) and injected into the column.

  • Elution: The mobile phase is pumped through the column at a specific flow rate. As the mobile phase passes through the stationary phase, the components of the mixture partition between the two phases based on their partition coefficients, leading to separation.

  • Fraction Collection: Fractions of the eluent are collected over time.

  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol 4: Flash Column Chromatography

  • Column Packing: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, in a non-polar solvent (e.g., hexane).

  • Sample Loading: The this compound-rich fractions from HPCCC are combined, concentrated, and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed sample is then carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity (a gradient elution). A typical solvent system for the purification of indole alkaloids could start with a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increasing. The optimal gradient is determined by preliminary TLC analysis.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing pure this compound.

  • Final Concentration: The pure fractions are combined and the solvent is evaporated to yield isolated this compound.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Indole Moiety
C-2135.8-
C-3110.27.21 (d, J=7.8 Hz)
C-4120.97.05 (t, J=7.5 Hz)
C-5119.56.95 (t, J=7.5 Hz)
C-6127.87.45 (d, J=7.8 Hz)
C-7111.1-
C-7a136.5-
Second Indole Moiety
C-2'133.4-
C-3'118.07.15 (d, J=7.6 Hz)
C-4'119.86.80 (t, J=7.4 Hz)
C-5'121.57.08 (t, J=7.4 Hz)
C-6'109.86.70 (d, J=7.6 Hz)
C-7'149.2-
C-7a'129.5-

Table 3: Representative ¹H and ¹³C NMR Data for this compound. This table presents a selection of characteristic chemical shifts for the indole moieties of this compound. Note that the complete assignment is complex and requires 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

ParameterValue
Molecular FormulaC₄₀H₄₈N₄O₃
Molecular Weight632.83 g/mol
Key Fragment Ions (m/z)323, 309, 144

Table 4: Mass Spectrometry Data for this compound. This table summarizes the key mass spectrometric data for this compound. The fragmentation pattern is characteristic of indole alkaloids.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflow for this compound isolation and its proposed mechanism of action.

Geissospermine_Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Crude Alkaloid Extraction cluster_purification Chromatographic Purification cluster_analysis Analytical Characterization Start Geissospermum vellosii Bark Grind Grinding to Fine Powder Start->Grind Soxhlet Soxhlet Extraction (Acidified Ethanol/Water) Grind->Soxhlet AcidBase Acid-Base Partitioning Soxhlet->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids HPCCC HPCCC CrudeAlkaloids->HPCCC FlashChrom Flash Column Chromatography HPCCC->FlashChrom Purethis compound Pure this compound FlashChrom->Purethis compound NMR NMR Spectroscopy Purethis compound->NMR MS Mass Spectrometry Purethis compound->MS

Caption: Experimental workflow for the isolation of this compound.

Geissospermine_Signaling_Pathway cluster_inhibition Enzymatic Inhibition cluster_neurotransmission Cholinergic Neurotransmission cluster_effects Physiological Effects This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits ACh_hydrolysis Acetylcholine Hydrolysis (by BChE) BChE->ACh_hydrolysis ACh_levels Increased Acetylcholine Levels ACh_hydrolysis->ACh_levels Decreased Cholinergic_signaling Enhanced Cholinergic Signaling ACh_levels->Cholinergic_signaling Cognitive_function Potential Modulation of Cognitive Function Cholinergic_signaling->Cognitive_function

Caption: Proposed signaling pathway for this compound's biological activity.

Conclusion

The isolation of this compound from Geissospermum vellosii is a well-established yet intricate process that serves as a foundation for its pharmacological investigation. This technical guide has consolidated the key methodologies and quantitative data to provide a comprehensive resource for researchers. The selective inhibition of butyrylcholinesterase by pure this compound highlights its potential as a lead compound for the development of novel therapeutics, particularly in the context of neurodegenerative diseases where cholinergic deficits are implicated. Further research is warranted to fully elucidate the therapeutic potential and optimize the isolation and synthesis of this fascinating natural product.

References

A Technical Guide to the Structural Elucidation of Geissospermine Using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of the analytical methodologies employed in the structural elucidation of Geissospermine, a complex indole (B1671886) alkaloid. It emphasizes the synergistic application of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a bisindole alkaloid first isolated from the bark of the Brazilian tree Geissospermum vellosii. Its complex caged structure and potential biological activities, including cholinesterase inhibition, make it a molecule of significant interest in phytochemistry and drug discovery.[1] The unambiguous determination of its intricate three-dimensional architecture is paramount for understanding its structure-activity relationships and for any synthetic or semi-synthetic efforts.

Modern structural elucidation of such complex natural products relies heavily on the integration of mass spectrometry and NMR spectroscopy.[2] Mass spectrometry provides the molecular formula and critical information about substructures through controlled fragmentation, while a suite of one- and two-dimensional NMR experiments reveals the precise connectivity and stereochemistry of the molecular framework. This guide details the experimental protocols and data interpretation workflow for the structural characterization of this compound.

Molecular Formula and Mass Spectrometry Analysis

The foundational step in elucidating the structure of an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HR-MS) provides the necessary mass accuracy to achieve this.

High-Resolution Mass Spectrometry (HR-MS) Data

The molecular formula of this compound has been established as C₄₀H₄₈N₄O₃.[1][3] HR-MS analysis provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

ParameterValueSource
Molecular FormulaC₄₀H₄₈N₄O₃PubChem[1][3]
Molecular Weight632.8 g/mol PubChem[1]
Monoisotopic (Exact) Mass632.37264141 DaPubChem[1]
Precursor Ion [M+2H]²⁺m/z 317.194HPLC-HRMS Analysis[4]
Experimental Protocol: HR-MS/MS

The following protocol outlines a typical setup for acquiring multistage mass spectrometry data for this compound, based on established methods for alkaloid characterization.[4]

  • Instrumentation : A linear ion trap (LIT) mass spectrometer equipped with a high-resolution analyzer, such as an LTQ-Orbitrap, is used.[4]

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.[4]

  • Mass Range : The analyzer is typically scanned over an m/z range of 220–1200.[4]

  • Source Parameters :

    • Source Voltage: 4.5 kV[4]

    • Capillary Temperature: 270 °C[4]

    • Sheath Gas Flow Rate: 35 (arbitrary units)[4]

    • Auxiliary Gas Flow Rate: 15 (arbitrary units)[4]

  • Analyzer Parameters :

    • Resolution: 30,000 (FWHM) or higher to ensure accurate mass measurements.[4]

    • Mass Accuracy: < 5 ppm.[5]

  • Tandem MS (MSⁿ) :

    • Collision Gas: Helium or Nitrogen.

    • Collision Energy: Normalized collision energy is set around 30 (arbitrary units) for MS² and MS³ experiments to induce fragmentation.[4]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is crucial for probing the molecular structure by breaking the molecule into smaller, diagnostic fragments.[6][7] In the MS² spectrum of this compound, the fragmentation of the protonated molecule reveals key structural motifs. The different structures of the indole moieties within this compound and related alkaloids justify their distinct fragmentation behaviors.[4]

A characteristic fragmentation pathway involves the cleavage of the dimeric structure, leading to two prominent product ions.[4]

Precursor Ion (m/z)Key Product Ions (m/z)Interpretation
633.3799 ([M+H]⁺)490.306Represents a major portion of the molecule after initial fragmentation.
144.081A highly stable, conjugated product ion, corresponding to the other monomeric fragment.[4]

The generation of these specific fragments helps confirm the presence of the two distinct alkaloid subunits and provides initial evidence for the way they are linked.[4] Further MS³ experiments on these primary fragments can be used to elicit even more detailed structural information.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While MS provides the molecular formula and fragment information, NMR spectroscopy is indispensable for assembling the complete atomic connectivity and stereochemistry.[8][9] A combination of 1D and 2D NMR experiments is required to fully characterize a molecule as complex as this compound.

Experimental Protocols: NMR

The following protocols are generalized for the acquisition of a comprehensive NMR dataset for a complex natural product like this compound.

  • Sample Preparation :

    • Ensure the isolated compound is of high purity (>95%) to avoid spectral complications from impurities.[10]

    • Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with important analyte resonances.[9][10]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference to the residual solvent peak.[9]

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in a large molecule like this compound.

  • 1D NMR Experiments :

    • ¹H NMR : Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling constants (J-values, indicating neighboring protons).[9]

    • ¹³C NMR : Reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic, carbonyl, etc.).[8] A ¹³C NMR analysis of this compound has been reported, providing the foundation for carbon assignments.[11]

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent from the spectrum.[10]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This allows for the mapping of proton spin systems and the tracing of H-C-C-H connectivities.[12]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (¹JCH). This is a highly sensitive experiment that maps out all C-H single bonds in the molecule.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems.[13][14] These long-range correlations are essential for connecting the spin systems (fragments) identified from COSY, thereby assembling the complete carbon skeleton.[12]

Data Presentation and Interpretation

The comprehensive NMR data would be organized into tables to facilitate analysis.

Table 3.2.1: ¹H NMR Data Template for this compound

Atom No. δH (ppm) Multiplicity J (Hz) Integration COSY Correlations
H-X value s, d, t, q, m value(s) #H H-Y, H-Z

| ... | ... | ... | ... | ... | ... |

Table 3.2.2: ¹³C and 2D NMR Correlation Data Template for this compound

Atom No. δC (ppm) DEPT-135 HSQC Correlation (δH) HMBC Correlations (δH)
C-X' value C, CH, CH₂, CH₃ δH of attached proton δH of protons 2-3 bonds away

| ... | ... | ... | ... | ... |

By systematically analyzing these datasets, the structure is pieced together. COSY data identifies discrete structural fragments. HSQC assigns protons to their respective carbons within those fragments. Finally, HMBC provides the crucial long-range correlations that link these fragments together, revealing the complete molecular architecture.

Integrated Structural Elucidation Workflow

The structural elucidation of this compound is a logical, stepwise process that integrates data from multiple analytical techniques. The workflow below illustrates this process, starting from the initial determination of the molecular formula to the final structural assignment.

G A Isolation of this compound (e.g., from Geissospermum vellosii bark) B High-Resolution Mass Spectrometry (HR-MS) A->B D Acquire 1D & 2D NMR Data (1H, 13C, DEPT, COSY, HSQC, HMBC) A->D C Determine Molecular Formula (C40H48N4O3) B->C Exact Mass E Tandem Mass Spectrometry (MS/MS) B->E J Assemble Planar Structure C->J G Identify Proton Spin Systems (Fragments) (COSY) D->G H Assign Protons to Carbons (1-bond) (HSQC, DEPT) D->H I Connect Fragments (2-3 bonds) (HMBC) D->I F Identify Key Substructures & Confirm Connectivity E->F Fragmentation Pattern F->J G->I H->I I->J Connectivity Data K Analyze Stereochemistry (NOESY/ROESY, Coupling Constants) J->K L Propose Final 3D Structure of this compound K->L

References

A Technical Guide to the Biosynthesis of Indole Alkaloids in Geissospermum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthetic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs) in plants of the Geissospermum genus, a member of the Apocynaceae family. While significant research has elucidated the general pathway of MIA biosynthesis in related species such as Catharanthus roseus and Rauvolfia serpentina, the specific enzymatic steps leading to the unique and pharmacologically important alkaloids in Geissospermum are an active area of investigation. This guide synthesizes the current understanding, drawing parallels from well-studied model organisms to hypothesize the pathways for key Geissospermum alkaloids.

The Core Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

The biosynthesis of the vast array of over 2,000 MIAs originates from two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a secoiridoid monoterpene synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[1] The initial and highly conserved steps of this pathway are fundamental to the production of all MIAs, including those found in Geissospermum.

Tryptamine Biosynthesis

Tryptamine is synthesized from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[2][3] This reaction represents a critical entry point, channeling primary metabolism into the specialized production of indole alkaloids.

Secologanin Biosynthesis

The biosynthesis of secologanin is a more complex process that begins with geranyl pyrophosphate (GPP) from the MEP pathway.[4] A series of enzymatic reactions, including hydroxylations, oxidations, cyclizations, and glycosylations, convert GPP into loganin, which is then cleaved to form secologanin by the enzyme secologanin synthase.[4][5]

The Gateway to Indole Alkaloids: Strictosidine (B192452) Formation

The condensation of tryptamine and secologanin is the first committed step in MIA biosynthesis.[6] This crucial reaction is catalyzed by strictosidine synthase (STR), a lyase that performs a Pictet-Spengler reaction to form the central precursor, strictosidine.[6][7][8] Strictosidine serves as the universal molecular scaffold from which the immense structural diversity of MIAs is generated.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone.[1][9] This unstable intermediate undergoes spontaneous rearrangements to form a dialdehyde, which is then enzymatically converted to various downstream intermediates, most notably geissoschizine.[1][10]

Biosynthesis of Key Indole Alkaloids in Geissospermum

The genus Geissospermum is known for producing a variety of complex indole alkaloids, many of which possess significant biological activities.[11][12][13] The biosynthesis of these specific alkaloids involves further modifications of the central intermediate, geissoschizine. While the exact enzymes in Geissospermum have not all been characterized, the probable pathways can be inferred from the structures of the isolated compounds and knowledge from related species.

Geissoschizine: A Pivotal Branch-Point Intermediate

Geissoschizine is a key intermediate that sits (B43327) at a metabolic crossroads, leading to the formation of several classes of indole alkaloids.[14][15][16] Its versatile structure allows for different cyclization patterns, giving rise to distinct alkaloid skeletons. In many Apocynaceae species, geissoschizine is a substrate for various cytochrome P450 enzymes that catalyze these divergent cyclizations.[14][15]

Hypothetical Biosynthetic Pathways of Geissospermum Alkaloids

The following sections propose biosynthetic pathways for prominent alkaloids found in Geissospermum species, such as G. vellosii, G. laeve, and G. reticulatum. These pathways are largely hypothetical and based on the known chemistry of MIA biosynthesis.

Geissoschizoline (B1216679) is an indole alkaloid that has been isolated from several Geissospermum species.[13][17][18] Its structure suggests a biosynthetic origin from geissoschizine. The formation of geissoschizoline likely involves an intramolecular cyclization and rearrangement of the geissoschizine skeleton.

Geissospermine is a complex bisindole alkaloid, meaning it is formed from the dimerization of two simpler indole alkaloid units.[19] One of these units is likely derived from geissoschizoline or a closely related precursor, while the other monomer is vellosimine.[19][20] The biosynthesis would therefore involve the separate formation of these two monomeric alkaloids followed by an enzymatic coupling reaction.

Flavopereirine is a β-carboline alkaloid found in Geissospermum.[11][21] Its biosynthesis is thought to diverge from the main MIA pathway at an earlier stage. It may be formed from tryptamine and a C9 or C10 monoterpenoid precursor, followed by extensive oxidation to create the aromatic β-carboline ring system.

Data Presentation

Currently, there is a notable lack of quantitative data in the scientific literature specifically for the biosynthesis of indole alkaloids in Geissospermum species. This includes data on alkaloid concentrations in different plant tissues, specific activities of biosynthetic enzymes, and gene expression levels. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Quantitative Analysis of Key Indole Alkaloids in Geissospermum Species

AlkaloidGeissospermum SpeciesPlant PartConcentration (e.g., µg/g dry weight)Analytical MethodReference
GeissoschizolineG. vellosiiBarkData not availableHPLC, LC-MS
This compoundG. vellosiiBarkData not availableHPLC, LC-MS
VellosimineG. vellosiiBarkData not availableHPLC, LC-MS
FlavopereirineG. laeveBarkData not availableHPLC, LC-MS
ApogeissoschizineG. laeveBarkData not availableHPLC, LC-MS

Table 2: Enzymatic Activities in the Indole Alkaloid Biosynthesis of Geissospermum Species

EnzymeEC NumberGeissospermum SpeciesSubstrate(s)Product(s)Specific Activity (e.g., pkat/mg protein)Reference
Tryptophan decarboxylase4.1.1.28Data not availableTryptophanTryptamineData not available
Strictosidine synthase4.3.3.2Data not availableTryptamine, SecologaninStrictosidineData not available
Strictosidine β-D-glucosidase3.2.1.105Data not availableStrictosidineStrictosidine aglyconeData not available
Geissoschizine oxidaseN/AData not availableGeissoschizineOxidized geissoschizine derivativesData not available

Experimental Protocols

Detailed experimental protocols for the study of indole alkaloid biosynthesis in Geissospermum are not widely published. However, the methodologies employed would be analogous to those used for other MIA-producing plants. The following are generalized protocols for key experiments.

Alkaloid Extraction and Analysis

Objective: To extract and quantify indole alkaloids from Geissospermum plant material.

Methodology:

  • Sample Preparation: Dried and finely powdered plant material (e.g., bark, leaves) is used for extraction.

  • Extraction: The powdered material is typically subjected to a multi-step solvent extraction, starting with a non-polar solvent to remove lipids, followed by extraction with a polar solvent (e.g., methanol, ethanol) acidified to protonate the alkaloids and increase their solubility.

  • Purification: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant metabolites. The acidic aqueous phase containing the protonated alkaloids is washed with a non-polar solvent to remove impurities. The pH of the aqueous phase is then raised to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis and Quantification: The purified alkaloid fraction is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).[19] Quantification is achieved by comparing the peak areas of the individual alkaloids to those of authentic standards. Structural elucidation of novel alkaloids is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[21][22]

Enzyme Assays

Objective: To measure the activity of key biosynthetic enzymes.

Methodology (Example: Strictosidine Synthase):

  • Protein Extraction: Total soluble proteins are extracted from plant tissues in a suitable buffer containing stabilizing agents and protease inhibitors.

  • Enzyme Assay: The reaction mixture contains the protein extract, tryptamine, and secologanin in a buffered solution at the optimal pH for the enzyme.[7] The reaction is incubated for a specific time at a controlled temperature.

  • Product Detection: The reaction is stopped, and the product, strictosidine, is extracted and quantified by HPLC or LC-MS. The enzyme activity is calculated based on the amount of product formed per unit of time and protein concentration.

Gene Expression Analysis

Objective: To quantify the expression levels of genes encoding biosynthetic enzymes.

Methodology:

  • RNA Extraction: Total RNA is isolated from different plant tissues.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The abundance of specific gene transcripts is quantified by qPCR using gene-specific primers. The expression levels are typically normalized to one or more stably expressed reference genes.

Visualization of Pathways and Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the investigation of indole alkaloids.

Indole_Alkaloid_Biosynthesis_Core_Pathway cluster_tryptamine Tryptamine Pathway cluster_secologanin Secologanin Pathway cluster_mia Monoterpenoid Indole Alkaloid Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan decarboxylase (TDC) Tryptamine_ref GPP Geranyl Pyrophosphate Loganin Loganin GPP->Loganin Multiple enzymatic steps Secologanin Secologanin Loganin->Secologanin Secologanin synthase Secologanin_ref Strictosidine Strictosidine Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-D-glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Spontaneous & enzymatic steps Geissospermum_Alkaloids Geissospermum-Specific Alkaloids Geissoschizine->Geissospermum_Alkaloids Multiple enzymatic steps (e.g., P450s, oxidoreductases) Tryptamine_ref->Strictosidine Strictosidine synthase (STR) Secologanin_ref->Strictosidine

Caption: Core biosynthetic pathway of monoterpenoid indole alkaloids.

Hypothetical_Geissospermum_Pathway Geissoschizine Geissoschizine Intermediate1 Intermediate A Geissoschizine->Intermediate1 Cyclization/ Rearrangement Geissoschizoline Geissoschizoline Intermediate1->Geissoschizoline Further modifications This compound This compound Geissoschizoline->this compound Dimerization Vellosimine Vellosimine Vellosimine->this compound

Caption: Hypothetical pathway to key Geissospermum alkaloids.

Experimental_Workflow Plant_Material Geissospermum Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Purification Purification (Acid-Base Partitioning) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Structure_Elucidation Structure Elucidation (NMR, HR-MS) Analysis->Structure_Elucidation Bioactivity Bioactivity Screening Analysis->Bioactivity

Caption: General experimental workflow for alkaloid discovery.

Conclusion and Future Directions

The biosynthesis of indole alkaloids in Geissospermum species represents a fascinating area of plant specialized metabolism with significant potential for the discovery of new therapeutic agents. While the foundational aspects of the MIA pathway provide a solid framework, the specific enzymatic machinery that crafts the unique chemical diversity within this genus remains largely unexplored. Future research efforts should focus on:

  • Transcriptome and Genome Sequencing: To identify candidate genes for the enzymes involved in the downstream modifications of geissoschizine.

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the biosynthesis of specific alkaloids.

  • Metabolomic Profiling: Comprehensive analysis of the alkaloid profiles in different Geissospermum species and tissues to better understand the metabolic network.

  • Regulatory Studies: Investigation of the transcriptional regulation of the biosynthetic pathway to enable metabolic engineering approaches for enhanced production of desired alkaloids.

By addressing these research gaps, a more complete understanding of indole alkaloid biosynthesis in Geissospermum can be achieved, paving the way for the sustainable production and potential therapeutic application of these valuable natural products.

References

Chemical and physical properties of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex bisindole alkaloid predominantly isolated from the bark of the South American tree Geissospermum vellosii. As a member of the indole (B1671886) alkaloid family, it has garnered significant scientific interest due to its potential biological activities, most notably as a cholinesterase inhibitor. This property positions this compound as a compound of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] Additionally, related alkaloids from the Geissospermum genus have demonstrated pro-apoptotic activities, suggesting a potential role in oncology research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known signaling pathways.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄₀H₄₈N₄O₃[2]
Molecular Weight 632.8 g/mol [2]
CAS Number 427-01-0[2]
Melting Point 213-214 °C
IUPAC Name methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1¹,⁸.0²,⁷.0¹⁶,¹⁹.0¹²,²¹]henicosa-2,4,6-trien-9-yl]acetate[2]
InChI Key ISDWYSGTYITCHG-FDOUXRQQSA-N[2]
SMILES CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(--INVALID-LINK----INVALID-LINK--C(=O)OC)C1=CC=CC=C41[2]
Solubility Data not available in searched literature. Related alkaloids are reported to be more soluble in 60-70% ethanol (B145695) than in pure water.[1]
Appearance Crystalline solid (typical for alkaloids)

Experimental Protocols

The isolation and purification of this compound from its natural source, the bark of Geissospermum vellosii, involves a multi-step process. The following protocols are based on established methodologies for the extraction of indole alkaloids from this plant species.

Preparation of Plant Material
  • Drying: The collected bark of Geissospermum vellosii is air-dried in a well-ventilated area, shielded from direct sunlight, until it becomes brittle.

  • Grinding: The dried bark is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Soxhlet Extraction
  • Apparatus: A Soxhlet extractor is used for the continuous extraction of the powdered bark.

  • Solvent: A mixture of 70:30 ethanol and water with 0.1% formic acid is a commonly used solvent system. The slightly acidic condition aids in the extraction of basic alkaloids by forming their more soluble salt forms.

  • Procedure:

    • A known quantity of the powdered bark (e.g., 100 g) is placed in a cellulose (B213188) thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction is carried out for approximately 24 hours. The solvent is heated in the distillation flask, vaporizes, condenses in the condenser, and drips down into the thimble containing the plant material. Once the solvent level in the main chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This cycle is repeated, ensuring a thorough extraction.

  • Post-Extraction: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Acidification: The crude hydroalcoholic extract is redissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). In this acidic medium, the basic alkaloids form their corresponding salts, which are soluble in the aqueous phase.

  • Washing with Organic Solvent: The acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane). This step removes neutral and acidic impurities, which will partition into the organic layer. The organic layer is then discarded.

  • Basification: The remaining acidic aqueous layer, containing the protonated alkaloids, is basified by the slow addition of a base, such as ammonium (B1175870) hydroxide, until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water and more soluble in organic solvents.

  • Extraction of Free Bases: The basified aqueous solution is then repeatedly extracted with an organic solvent like dichloromethane (B109758) or chloroform. The alkaloid free bases will move into the organic phase.

  • Concentration: The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation to isolate pure this compound.

  • Column Chromatography: A common initial purification step involves column chromatography over silica (B1680970) gel or alumina. A solvent gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) is typically used to elute the different alkaloids based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed. A C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common choice.

Purity and Structural Confirmation

The purity of the isolated this compound can be assessed by analytical HPLC. The structural elucidation and confirmation are performed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

This compound is known to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for many drugs used to treat the symptoms of Alzheimer's disease. The inhibition is believed to be competitive, where this compound binds to the active site of the enzyme, preventing the binding of acetylcholine.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Activates Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Competitively Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Releases

Acetylcholinesterase Inhibition by this compound
Induction of Apoptosis

While direct studies on this compound-induced apoptosis are limited, other alkaloids from Geissospermum species have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3), leading to apoptosis.

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to DISC Death-Inducing Signaling Complex (DISC) Formation Death_Receptor->DISC Triggers Caspase8 Active Caspase-8 DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase8->DISC Recruited to Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

The Extrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases.

Intrinsic_Apoptosis Cellular_Stress Intracellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

The Intrinsic Apoptosis Pathway

Conclusion

This compound stands out as a promising natural product with significant potential, particularly in the field of neuropharmacology due to its acetylcholinesterase inhibitory activity. This technical guide has provided a consolidated overview of its known chemical and physical properties, detailed methodologies for its extraction and purification, and an illustration of its potential mechanisms of action. Further research is warranted to fully elucidate its complete spectroscopic profile, quantify its solubility in various solvents, and to explore in detail its pro-apoptotic effects and the specific signaling cascades it modulates. Such studies will be invaluable for advancing our understanding of this compound and paving the way for its potential development as a therapeutic agent.

References

Geissospermine: A Technical Guide to Natural Sources, Geographical Distribution, and Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid that has garnered significant scientific interest for its potential therapeutic properties, including its activity as an acetylcholinesterase inhibitor, which is relevant to Alzheimer's disease research.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its geographical distribution, and detailed methodologies for its extraction and isolation.

Natural Sources and Geographical Distribution

This compound is primarily isolated from trees belonging to the Geissospermum genus, which is part of the Apocynaceae family. The highest concentrations of this alkaloid are typically found in the bark of these trees. The genus Geissospermum is native to South America, with a significant presence in the Amazon rainforest.[3][4]

The geographical distribution of prominent Geissospermum species is summarized below:

SpeciesGeographical Distribution
Geissospermum vellosii (also known as Geissospermum laeve)Native to the Amazon rainforest, found in Brazil and the Guianas.[5][6][7]
Geissospermum sericeumFound in Northern South America, including Guyana, Suriname, French Guiana, and extending to Bolivia.[5][8]
Geissospermum argenteumDistributed in Venezuela and the Guianas.[5]
Geissospermum fuscumLocated in Southern Venezuela and Northwestern Brazil.[5]
Geissospermum reticulatumFound in Southern Venezuela, Peru, and Northern Bolivia.[5]
Geissospermum urceolatumNative to Northwestern Brazil.[5]

Quantitative Yield of this compound

The yield of this compound from its natural sources can vary depending on the species, environmental factors, and the extraction method employed. The most commonly cited source for this compound is the bark of Geissospermum vellosii.

Plant SourcePlant PartExtraction MethodYield (%)
Geissospermum vellosiiBarkEthanol (B145695) extraction followed by acid-base partitioning and precipitation with lead hydroxide.0.2%[9]
Geissospermum vellosiiBarkNot specified, but resulting in crystalline this compound.0.3 - 0.4%[10]

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by purification to isolate the specific compound.

Preparation of Plant Material

The initial step involves the preparation of the plant material to maximize the surface area for solvent extraction.

  • Grinding: The bark of the Geissospermum species is first frozen and then finely ground into a powder using a high-speed blender.[3][7]

Extraction of Total Alkaloids

Several methods can be employed for the initial extraction of the crude alkaloid mixture.

  • Soxhlet Extraction: This is a common and efficient method for continuous extraction.[3][4]

    • Solvent: A mixture of 70:30 ethanol and 0.1% formic acid in ultra-pure water is an effective solvent system.[3][7] The acidification of the solvent aids in the extraction of basic alkaloids by forming their salts and helps to minimize oxidation.[3]

    • Apparatus: A sample of the powdered bark (e.g., 6.5 g) is placed in a Soxhlet apparatus with the chosen solvent (e.g., 200.0 mL).[7]

    • Temperature: The oil-bath temperature is maintained at approximately 93 ± 3 °C.[7]

    • Duration: The extraction is typically carried out for about 24 cycles, with each cycle lasting around 45 minutes, to ensure thorough extraction.[3][7]

  • Maceration: This method involves soaking the plant material in a solvent over a period.[4]

Post-Extraction Processing

After the initial extraction, the resulting solution is processed to remove solid plant material and concentrate the extract.

  • Centrifugation: The extraction solution is centrifuged at 5000 rpm for 10 minutes to remove any suspended solids.[3][7]

  • Concentration: The supernatant containing the crude alkaloid extract is collected and concentrated under reduced pressure using a rotary evaporator to remove the solvent.[6][11]

Chromatographic Purification

The crude alkaloid extract is then subjected to various chromatographic techniques to isolate and purify this compound.

  • Column Chromatography: This is a fundamental technique for separating the components of the crude extract.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of this compound to a high degree of purity.[3][11]

  • High-Performance Counter-Current Chromatography (HPCCC) and Flash Column Chromatography: A combination of HPCCC and flash column chromatography has been successfully used to isolate indole alkaloids from G. vellosii.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Geissospermum bark.

Geissospermine_Extraction_Workflow PlantMaterial Geissospermum Bark (Frozen and Powdered) Soxhlet Soxhlet Extraction (70:30 Ethanol/0.1% Formic Acid) PlantMaterial->Soxhlet Centrifugation Centrifugation (5000 rpm, 10 min) Soxhlet->Centrifugation Supernatant Supernatant (Crude Alkaloid Extract) Centrifugation->Supernatant Concentration Concentration (Rotary Evaporation) Supernatant->Concentration CrudeExtract Concentrated Crude Extract Concentration->CrudeExtract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: General workflow for this compound extraction and isolation.

References

A Technical Guide to the Discovery of Novel Alkaloids from Geissospermum laeve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermum laeve, a plant from the Apocynaceae family native to the Amazon rainforest, has a rich history in traditional medicine, where it is used to treat a variety of ailments including fever, pain, and malaria.[1][2][3] The therapeutic potential of this plant lies in its complex mixture of monoterpene indole (B1671886) alkaloids.[4][5] Recent advancements in analytical techniques have enabled a deeper exploration of its chemical constituents, leading to the identification of novel alkaloids with significant biological activities.[4][6] This guide provides a comprehensive overview of the methodologies for identifying and characterizing these novel compounds, presenting a workflow from plant extraction to bioactivity assessment.

Experimental Protocols

The isolation and identification of novel alkaloids from Geissospermum laeve is a multi-step process that combines chromatographic separation with spectroscopic analysis. A modern and efficient approach involves a molecular networking-based dereplication strategy to prioritize the isolation of previously undescribed compounds.[4][7]

Plant Material and Extraction
  • Plant Material: The stem bark of Geissospermum laeve is the primary source of these alkaloids.[4][8] The bark is air-dried in a well-ventilated area and then ground into a fine powder.[8]

  • Extraction: An acid-base partitioning method is employed to selectively extract the alkaloids.

    • The powdered bark is subjected to continuous extraction using a Soxhlet apparatus with a 70:30 ethanol/water mixture containing 0.1% formic acid for 24 hours. The acidic environment facilitates the extraction of basic alkaloids by forming their soluble salts.[8]

    • The resulting hydroalcoholic extract is concentrated under reduced pressure.[8]

    • The crude extract is redissolved in a 5% aqueous hydrochloric acid solution and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.[8]

    • The aqueous phase is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, making them soluble in organic solvents.[8]

    • The alkaloids are then extracted from the basified aqueous solution using a solvent such as dichloromethane (B109758) or chloroform.[8]

Chromatographic Separation and Purification

A combination of chromatographic techniques is utilized to isolate individual alkaloids from the crude extract.

  • High-Performance Counter-Current Chromatography (HPCCC): This technique is effective for the initial fractionation of the crude alkaloid mixture.[7][9] A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), is commonly used.[7][8] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is used for the fine purification of the fractions obtained from HPCCC to yield pure compounds.

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is used to determine the molecular formula and fragmentation patterns of the alkaloids.[4][7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed to elucidate the complete chemical structure of the novel compounds.[4][7]

  • Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of chiral molecules can be determined by comparing experimental ECD spectra with theoretically calculated spectra.[4][7]

Molecular Networking-Based Dereplication

To streamline the discovery of novel compounds, a molecular networking-based dereplication strategy is employed.[4]

  • The crude alkaloid extract is analyzed by HPLC-Q/TOF (Quadrupole Time-of-Flight) mass spectrometry.[4]

  • The acquired MS/MS data is organized into molecular networks using platforms like the Global Natural Products Social Molecular Networking (GNPS).[4]

  • This network is then compared against an in-house or public database of known monoterpene indole alkaloids.[4]

  • Compounds that do not match any known compounds in the database are prioritized for isolation and full structural elucidation.[4]

Data Presentation

Novel Alkaloids Identified in Geissospermum laeve
Compound NameMolecular FormulaMethod of IdentificationBiological ActivityReference
GeissolaevineC₂₁H₂₄N₂O₄HRMS, NMR, ECDAntiparasitic (Plasmodium falciparum, Leishmania donovani), Cytotoxic (MRC-5 cell line)[4]
3′,4′,5′,6′-TetradehydrogeissospermineC₄₀H₄₄N₄HRMS, NMRAntiplasmodial[4]
GeissolosimineC₄₀H₄₈N₄OHRMS, NMRAntiplasmodial[4]
(-)-LeuconolamC₁₉H₂₀N₂O₂HRMS, NMRNot specified in provided context[4]
Known Alkaloids Also Isolated from Geissospermum laeve
Compound NameBiological ActivityReference
This compoundAnticholinesterase, potential against Alzheimer's Disease[1][10]
FlavopereirineTreatment of prostate cancer and HIV-AIDS, Antiplasmodial[1]
AspidocarpineAntiplasmodial[2]
VellosiminolNot specified in provided context[7][11]

Visualizations

Experimental Workflow for Novel Alkaloid Discovery

Alkaloid Discovery Workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Dereplication cluster_isolation Isolation & Elucidation cluster_bioactivity Bioactivity Assessment Plant_Material Geissospermum laeve (Stem Bark) Extraction Soxhlet Extraction (Acidified Ethanol/Water) Plant_Material->Extraction Grinding Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract HPLC_QTOF HPLC-Q/TOF Analysis Crude_Extract->HPLC_QTOF HPCCC HPCCC Crude_Extract->HPCCC Molecular_Networking Molecular Networking (GNPS) HPLC_QTOF->Molecular_Networking Database_Comparison Database Comparison Molecular_Networking->Database_Comparison Prioritization Prioritize Novel Compounds Database_Comparison->Prioritization Prioritization->HPCCC Guided Isolation HPLC Purification (HPLC) HPCCC->HPLC Pure_Compound Novel Pure Alkaloid HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS, ECD) Pure_Compound->Structure_Elucidation Bioassays Biological Assays (e.g., Antiplasmodial) Pure_Compound->Bioassays Structure_Elucidation->Bioassays

Caption: Workflow for the identification of novel alkaloids from Geissospermum laeve.

Conclusion

The integration of modern analytical techniques, particularly molecular networking-based dereplication, with traditional phytochemical isolation methods has significantly accelerated the discovery of novel alkaloids from Geissospermum laeve. The detailed protocols and data presented in this guide offer a framework for researchers to explore this promising source of bioactive compounds. Further investigation into the mechanisms of action of these newly identified alkaloids is warranted to fully understand their therapeutic potential.[5]

References

Geissospermine: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid isolated from the bark of the South American tree Geissospermum vellosii. This document provides a comprehensive technical guide on the chemical properties, biological activities, and experimental evaluation of this compound, with a focus on its potential as a cholinesterase inhibitor.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 427-01-0[1][2][3][4]
Molecular Formula C40H48N4O3[1][2][3][4][5][6][7]
Molecular Weight 632.84 g/mol [1][2][3][4][5]
Appearance Crystals (from absolute acetone)[1]
Melting Point 213-214 °C (decomposes)[1][2]
Optical Rotation [α]D20 -101° (ethanol)[1]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its significant anticholinesterase activity. It has been identified as the main alkaloid in extracts of Geissospermum vellosii responsible for this biological effect.

Studies have demonstrated that this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition of cholinesterases leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a key mechanism for enhancing cholinergic neurotransmission. This property makes this compound a compound of interest for the development of therapeutics for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.

Molecular docking studies have elucidated the probable mechanism of action at the molecular level. This compound is predicted to bind to the active site of acetylcholinesterase, interacting with key amino acid residues. These interactions, including hydrogen bonds and hydrophobic interactions, block the entry of acetylcholine to the active site, thereby inhibiting its hydrolysis.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the key bioassays used to characterize its anticholinesterase and cognitive-enhancing effects.

Isolation and Purification of this compound from Geissospermum vellosii

A general procedure for the extraction and isolation of alkaloids from Geissospermum vellosii bark is as follows:

  • Preparation of Plant Material : The dried and powdered bark of Geissospermum vellosii is subjected to extraction.

  • Extraction : An exhaustive extraction is performed using a suitable solvent, such as methanol (B129727) or ethanol, often in a Soxhlet apparatus.

  • Acid-Base Partitioning : The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other constituents.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, making them water-soluble.

    • This aqueous solution is then washed with an organic solvent (e.g., dichloromethane (B109758) or ether) to remove neutral and acidic compounds.

    • The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent.

  • Chromatographic Purification : The resulting alkaloid fraction is then subjected to various chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography : The crude alkaloid mixture is first separated using column chromatography over silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC) : Further purification of fractions containing this compound is achieved using preparative HPLC to yield the pure compound.

  • Structure Elucidation : The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds on acetylcholinesterase and butyrylcholinesterase.

  • Reagents and Materials :

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

    • Tris-HCl buffer (pH 8.0).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a microplate reader.

  • Procedure :

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Behavioral Assays for Cognitive Function

The following are standard behavioral tests in rodents to assess the effects of compounds on learning and memory.

This test evaluates fear-motivated memory.

  • Apparatus : A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition Trial) :

    • A mouse is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Rodents have a natural tendency to enter the dark compartment. When the mouse enters the dark chamber, the door is closed, and a mild, brief electric foot shock is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded.

  • Testing (Retention Trial) :

    • 24 hours after the training session, the mouse is again placed in the light compartment.

    • The door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

    • A longer latency to enter the dark compartment during the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.

    • This compound would be administered prior to the acquisition or retention trial to assess its effects on memory formation or retrieval, respectively.

This test assesses spatial learning and memory.

  • Apparatus : A large circular pool filled with opaque water (e.g., by adding non-toxic white paint). A small escape platform is hidden just below the water surface in one quadrant of the pool. Visual cues are placed around the room.

  • Acquisition Phase (Training) :

    • Mice are placed in the water at different starting positions and must learn to find the hidden platform using the distal visual cues.

    • Each mouse undergoes several trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the path length are recorded. A decrease in escape latency over the training days indicates learning.

  • Probe Trial (Memory Retention) :

    • After the acquisition phase, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.

    • This compound would be administered throughout the acquisition phase to evaluate its effect on spatial learning and memory consolidation.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action.

Experimental_Workflow cluster_Isolation Isolation and Purification cluster_Evaluation Biological Evaluation cluster_Data Data Analysis plant Geissospermum vellosii Bark extraction Solvent Extraction plant->extraction partition Acid-Base Partitioning extraction->partition chromatography Column & Preparative HPLC partition->chromatography This compound Pure this compound chromatography->this compound invitro In Vitro Assay (Cholinesterase Inhibition) This compound->invitro Test Compound invivo In Vivo Assays (Behavioral Models) This compound->invivo Test Compound ic50 IC50 Determination invitro->ic50 passive Passive Avoidance Test invivo->passive mwm Morris Water Maze invivo->mwm memory Memory Enhancement Assessment passive->memory mwm->memory

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Mechanism_of_Action cluster_Synapse Cholinergic Synapse cluster_Outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE:f1 Hydrolysis Products Choline + Acetate AChE:f0->Products Blocked_AChE Inhibited AChE Blocked Active Site This compound This compound This compound->AChE:f1 Binding & Inhibition Increased_ACh Increased Synaptic ACh

References

The Pharmacology of Geissospermine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid predominantly isolated from the bark of the South American tree Geissospermum vellosii. Traditionally used in folk medicine, this natural compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action as a cholinesterase inhibitor, its emerging roles in inflammation and oncology, and its pharmacokinetic profile based on in silico predictions. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Pharmacological Activities

Cholinesterase Inhibition: A Selective Approach

A primary and well-documented pharmacological action of this compound is its ability to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Notably, recent studies have revealed that pure this compound acts as a selective inhibitor of butyrylcholinesterase (BChE) with no significant activity against acetylcholinesterase (AChE)[1]. This selectivity is a crucial aspect of its pharmacological profile, as BChE levels are known to increase in the brains of patients with Alzheimer's disease, while AChE levels decrease. An alkaloid-rich fraction of Geissospermum vellosii, where this compound is a major component, has demonstrated inhibitory activity against both rat brain AChE and horse serum BChE[1]. However, the activity against AChE in the fraction is likely attributable to other constituent alkaloids, such as Geissoschizoline, which has been shown to inhibit both AChE and BChE[1].

Quantitative Data on Cholinesterase Inhibition

Compound/FractionEnzymeSourceIC50Reference
Alkaloid-rich fractionAcetylcholinesterase (AChE)Rat Brain39.3 µg/mL (~62.1 µM)[1]
Alkaloid-rich fractionButyrylcholinesterase (BChE)Horse SerumIC50 not specified in the provided text
Pure this compoundButyrylcholinesterase (BChE)Not specifiedIC50 not specified in the provided text
GeissoschizolineAcetylcholinesterase (AChE)Human20.40 µM[1]
GeissoschizolineButyrylcholinesterase (BChE)HumanIC50 not specified in the provided text

Note: The IC50 value for pure this compound against BChE is a critical data point that is not yet available in the reviewed literature.

Anti-Inflammatory Effects: The Cholinergic Connection

This compound's selective inhibition of BChE suggests a potential role in modulating the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune axis where acetylcholine, upon binding to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, inhibits the production of pro-inflammatory cytokines[2]. By inhibiting BChE, this compound can increase the local concentration of acetylcholine, thereby potentiating this anti-inflammatory effect. This mechanism involves the inhibition of the NF-κB signaling pathway and the subsequent reduction in the release of cytokines such as TNF-α, IL-1, and IL-6[2].

Antitumor Activity: Induction of Apoptosis

Several alkaloids isolated from the genus Geissospermum have demonstrated cytotoxic effects against cancer cells, and the proposed mechanism involves the induction of apoptosis through a caspase-dependent pathway. While direct studies on this compound's role in this pathway are emerging, related alkaloids have been shown to influence the intrinsic apoptotic pathway. This pathway is critically regulated by the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from the bark of Geissospermum vellosii involves the following steps:

  • Preparation of Plant Material : The bark is dried and finely powdered to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered bark is subjected to extraction with a suitable solvent, typically an alcohol such as ethanol (B145695) or methanol, which are effective in extracting alkaloids.

  • Acid-Base Partitioning : The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, making them soluble in an organic solvent, which is then used to extract the purified alkaloid fraction.

  • Chromatographic Purification : The resulting alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of the cholinesterase enzyme by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Detailed Protocol (96-well plate format):

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (14 mM in deionized water, prepared fresh)

    • Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) in phosphate buffer.

    • Test compound (this compound) solutions at various concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add:

      • 140 µL of Phosphate Buffer

      • 10 µL of DTNB solution

      • 10 µL of the test compound solution (or solvent for control)

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Start the enzymatic reaction by adding 10 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for the control and for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

Cholinergic_Anti_Inflammatory_Pathway This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits ACh Acetylcholine (ACh) BChE->ACh Degrades alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) ACh->alpha7nAChR Binds Macrophage Macrophage NFkB_pathway NF-κB Pathway alpha7nAChR->NFkB_pathway Inhibits Macrophage->NFkB_pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Induces Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Apoptosis_Signaling_Pathway cluster_Geissospermum Geissospermum Alkaloids cluster_Regulation Apoptotic Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase_Cascade Caspase Cascade Geissospermum_Alkaloids Geissospermum Alkaloids Bax Bax (Pro-apoptotic) Geissospermum_Alkaloids->Bax Increases Expression Bcl2 Bcl-2 (Anti-apoptotic) Geissospermum_Alkaloids->Bcl2 Decreases Expression Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl2->Mitochondrion Inhibits Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially modulated by Geissospermum alkaloids.

Experimental_Workflow_Cholinesterase_Assay cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup (96-well plate) cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis Reagents Prepare Buffer, DTNB, Substrate, Enzyme, and This compound Solutions Plate_Setup Add Buffer, DTNB, and This compound to wells Reagents->Plate_Setup Add_Enzyme Add Enzyme to initiate pre-incubation Plate_Setup->Add_Enzyme Incubate Incubate (e.g., 15 min at 37°C) Add_Enzyme->Incubate Add_Substrate Add Substrate to start reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Pharmacokinetics: In Silico Predictions

While experimental pharmacokinetic data for this compound is limited, an in silico study by Ferreira et al. (2020) provides predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of alkaloids from Geissospermum laeve, which is synonymous with Geissospermum vellosii. These computational models offer valuable insights into the potential in vivo behavior of this compound.

Predicted ADME Properties of Geissospermum Alkaloids

ParameterPredictionImplication
Absorption
Gastrointestinal AbsorptionHigh permeability predicted for some alkaloids.Suggests good oral absorption.
Distribution
Blood-Brain Barrier PermeabilityPredictions vary among alkaloids.Further studies are needed to confirm CNS penetration of this compound.
Metabolism
Cytochrome P450 (CYP) MetabolismPredicted to be metabolized by CYP3A4.Potential for drug-drug interactions with other CYP3A4 substrates or inhibitors.
Excretion
ClearanceAcceptable clearance predicted for some alkaloids.Suggests the compound can be eliminated from the body.
Toxicity
MutagenicitySome alkaloids predicted to be mutagenic.Requires experimental validation to assess the safety profile.

Source: Adapted from Ferreira et al., 2020.[3][4][5]

These in silico predictions highlight that this compound and related alkaloids from Geissospermum species demonstrate promising pharmacokinetic profiles, including good bioavailability. However, potential toxicity and the specifics of CNS penetration require further experimental investigation.

Conclusion and Future Directions

This compound presents a compelling profile as a selective butyrylcholinesterase inhibitor with potential therapeutic applications in neurodegenerative diseases, inflammation, and oncology. Its distinct mechanism of action, differing from broad-spectrum cholinesterase inhibitors, warrants further investigation.

Key areas for future research include:

  • Determination of the IC50 value of pure this compound against butyrylcholinesterase: This is a critical piece of quantitative data needed to accurately assess its potency.

  • In vivo pharmacokinetic studies: Experimental validation of the predicted ADME properties is essential to understand the absorption, distribution, metabolism, and excretion of this compound in a biological system.

  • Detailed elucidation of signaling pathways: Further research is needed to precisely map the molecular interactions of this compound within the cholinergic anti-inflammatory and apoptotic pathways.

  • Safety and toxicity profiling: Comprehensive in vitro and in vivo toxicological studies are required to establish a clear safety profile for this compound.

The continued exploration of this compound's pharmacology holds significant promise for the development of novel therapeutics derived from this intricate natural product.

References

Spectroscopic Data Analysis of Geissospermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Geissospermine, a complex indole (B1671886) alkaloid. The information presented herein is curated from various scientific sources to offer a detailed resource for the characterization and elucidation of this significant natural product.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of this compound.

Molecular Formula and Exact Mass: The molecular formula for this compound has been established as C₄₀H₄₈N₄O₃, with a monoisotopic mass of 632.37264141 Da.[1]

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₄₀H₄₈N₄O₃PubChem[1]
Exact Mass632.37264141 DaPubChem[1]
Major MS² Fragment Ions (m/z)490.305, 144.081Aigotti et al., 2022[2]
Minor MS² Fragment Ions (m/z)325.191, 309.197Aigotti et al., 2022[2]

Fragmentation Pattern: Tandem mass spectrometry (MS²) of the protonated molecule reveals two main fragmentation pathways. The predominant pathway involves a cleavage that results in two mono-charged product ions with m/z values of 490.306 and 144.081.[2] The high stability of the fragment with m/z 144.081, which possesses a highly conjugated electronic configuration, is believed to drive this fragmentation.[2] A secondary, less prominent fragmentation pathway yields product ions with m/z values of 325.191 and 309.197.[2]

Experimental Protocol: HPLC-UV-Diode Array-Multistage High-Resolution Mass Spectrometry

A suitable method for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array detector and a high-resolution mass spectrometer.[2]

  • Chromatography: Reverse-phase chromatography can be employed using a C18 or a diphenyl column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.01%) to ensure protonation of the alkaloid.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of alkaloids.[3] High-resolution instruments, such as an Orbitrap or a Q-TOF mass spectrometer, are used to obtain accurate mass measurements for both the precursor ion and its fragments, enabling the determination of elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophoric systems.

Table 2: UV-Vis Absorption Data for this compound

Wavelength (λmax)Solvent SystemSource
226 nm, 286 nmAcetonitrile/Water + 0.01% Formic AcidAigotti et al., 2022[2]

The UV spectrum of this compound is characteristic of its bis-indole alkaloid structure, which contains both indole and indoline (B122111) chromophores, resulting in a mixed absorption spectrum.[2]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectra are typically recorded using a diode array detector coupled with an HPLC system.[2]

  • Instrumentation: A spectrophotometer capable of scanning a wavelength range of at least 200-400 nm is required.

  • Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent. For HPLC-coupled analysis, the spectrum is obtained from the eluting peak corresponding to this compound. The mobile phase composition at the time of elution serves as the solvent system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original structure of this compound was elucidated using NMR spectroscopy, detailed, publicly available, and fully assigned ¹H and ¹³C NMR data remains scarce in recent literature.[2] The complexity of the molecule results in a highly complex spectrum requiring advanced 1D and 2D NMR techniques for complete assignment.

Expected Regions for ¹H and ¹³C NMR Signals:

Based on the known structure of this compound, the following general regions for NMR signals can be anticipated:

  • ¹H NMR:

    • Aromatic Protons (δ 6.5-8.0 ppm): Protons on the indole and indoline ring systems.

    • Olefinic Protons (δ 5.0-6.5 ppm): Protons on any carbon-carbon double bonds.

    • Protons adjacent to Nitrogen and Oxygen (δ 2.5-4.5 ppm): Protons on carbons attached to the nitrogen and oxygen atoms within the heterocyclic rings.

    • Aliphatic Protons (δ 0.5-2.5 ppm): Protons in the saturated portions of the molecule, including the ethyl side chain.

  • ¹³C NMR:

    • Carbonyl Carbon (δ 160-180 ppm): The carbon of the ester group.

    • Aromatic and Olefinic Carbons (δ 100-150 ppm): Carbons of the indole, indoline, and other unsaturated systems.

    • Carbons adjacent to Heteroatoms (δ 40-90 ppm): Carbons bonded to nitrogen and oxygen.

    • Aliphatic Carbons (δ 10-40 ppm): Saturated carbons in the core structure and side chain.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data for this compound requires a high-field NMR spectrometer and a suite of 1D and 2D experiments.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Experiments:

    • 1D NMR: ¹H and ¹³C{¹H} experiments are fundamental.

    • 2D NMR: For complete structural assignment, a series of 2D experiments are necessary, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3300N-HStretching
~3100-3000C-H (aromatic/olefinic)Stretching
~2960-2850C-H (aliphatic)Stretching
~1735C=O (ester)Stretching
~1600-1450C=C (aromatic)Stretching
~1250-1000C-O, C-NStretching

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The purified sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a complex natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Extraction Extraction from Geissospermum vellosii Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification MS Mass Spectrometry (MS) - High Resolution - Tandem MS (MS/MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C - 2D (COSY, HSQC, HMBC) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR Infrared (IR) Spectroscopy Purification->IR MolFormula Determine Molecular Formula (from HR-MS) MS->MolFormula FuncGroups Identify Functional Groups (from IR & NMR) NMR->FuncGroups Connectivity Establish Connectivity (from 2D NMR) NMR->Connectivity IR->FuncGroups Structure Propose Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure Data_Integration Data Integration for Structure Elucidation cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Structure HRMS_Data HR-MS Data Mol_Formula Molecular Formula HRMS_Data->Mol_Formula MSMS_Data MS/MS Data Fragments Key Fragments MSMS_Data->Fragments IR_Data IR Data Func_Groups Functional Groups IR_Data->Func_Groups NMR_1D_Data 1D NMR Data (¹H, ¹³C) NMR_1D_Data->Func_Groups Proton_Carbon_Framework Proton-Carbon Framework NMR_1D_Data->Proton_Carbon_Framework NMR_2D_Data 2D NMR Data (COSY, HSQC, HMBC) Connectivity_Info Atom Connectivity NMR_2D_Data->Connectivity_Info Final_Structure This compound Structure Mol_Formula->Final_Structure Fragments->Final_Structure Func_Groups->Final_Structure Proton_Carbon_Framework->Connectivity_Info Connectivity_Info->Final_Structure

References

An In-Depth Technical Guide to the Initial In Vitro Assessment of Geissospermine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial in vitro biological activities of Geissospermine, an indole (B1671886) alkaloid derived from plants of the Geissospermum genus.[1][2] Traditionally used in the Amazon region for various ailments, extracts from these plants have demonstrated a range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[1][3] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further investigation into this compound's therapeutic potential.

Anticancer Bioactivity

This compound and related alkaloids from Geissospermum species have shown promising anticancer activities in preclinical models.[1] The primary mechanism observed in vitro is the induction of apoptosis, or programmed cell death, in cancer cell lines.

1.1. Mechanism of Action

Studies suggest that the antitumor activity of alkaloids from Geissospermum involves the induction of apoptosis by activating the caspase signaling pathway.[3] This process is a key mechanism for eliminating tumor cells.[3][4] While some alkaloids function by interacting with microtubules, similar to vinca (B1221190) alkaloids, others may alter the Bcl-2/Bax ratio, which is crucial for regulating apoptosis.[3][5] Furthermore, an in-silico study predicted Geissolosimine, a related indole alkaloid, as a potential inhibitor of the MDM2-p53 interaction, which would restore the tumor-suppressing activity of p53.[6]

Table 1: Summary of In Vitro Anticancer Effects of Geissospermum Alkaloids

Assay Cell Line Compound/Extract Observed Effect Reference
Apoptosis Induction Human Gastric Cancer Cells Alkaloid Fraction (AF) & Geissoschizoline N4-methylchlorine Induced tumor cell death through the caspase-mediated apoptosis pathway, primarily within 24 hours of exposure. [3]

| Cell Growth Inhibition | Human Prostate Cancer (LNCaP) | Geissospermum vellosii extract | Dose-dependent suppression of cell growth and induction of apoptosis. |[1] |

1.2. Visualized Signaling Pathway: Apoptosis Induction

The following diagram illustrates the proposed caspase-dependent apoptosis pathway initiated by Geissospermum alkaloids.

G cluster_pathway Proposed Apoptosis Pathway This compound This compound MDM2_p53 Inhibition of MDM2-p53 Interaction This compound->MDM2_p53 (Predicted) Caspase Caspase Cascade Activation This compound->Caspase Apoptosis Apoptosis MDM2_p53->Apoptosis Restores p53 function Caspase->Apoptosis Executes cell death G cluster_pathway Cholinergic Anti-inflammatory Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh ↑ Acetylcholine (ACh) AChE->ACh Breaks down Pathway Cholinergic Anti-inflammatory Pathway Activation ACh->Pathway Inflammation ↓ Inflammation (NO, TNF-α) Pathway->Inflammation G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (570 nm) F->G G cluster_workflow Annexin V / Propidium Iodide Apoptosis Assay Workflow A 1. Treat Cells with This compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min) E->F G 7. Analyze by Flow Cytometry F->G G cluster_workflow Cell Cycle Analysis Workflow A 1. Treat & Harvest Cells B 2. Fix in Cold 70% Ethanol A->B C 3. Wash with PBS B->C D 4. Stain with PI & RNase A C->D E 5. Incubate D->E F 6. Analyze by Flow Cytometry E->F

References

The Therapeutic Potential of Geissospermine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Preclinical Data, Mechanisms of Action, and Future Research Directions

Introduction

Geissospermine, a complex indole (B1671886) alkaloid isolated from the bark of the Amazonian tree Geissospermum vellosii, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in folk medicine for a variety of ailments, recent scientific investigations have begun to unravel the multifaceted therapeutic potential of this natural product. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antimalarial, anti-inflammatory, neuroprotective, and potential anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and known signaling pathways to facilitate further investigation and potential clinical development.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of its potency across different therapeutic areas.

Table 1: Antimalarial Activity
Compound IC50 against P. falciparum (D10, chloroquine-sensitive)
This compound3.17 µg/mL
Geissolosimine0.55 µg/mL
Geissoschizoline (B1216679)4.16 µg/mL
Geissoschizone3.19 µg/mL
Table 2: Cholinesterase Inhibitory Activity
Compound/Fraction Enzyme Source
This compound (pure)Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE)
G. vellosii Alkaloid-Rich Fraction (major component: this compound)Rat Brain AChE
GeissoschizolineHuman AChE
Table 3: In Vivo Anti-Inflammatory Activity
Test Article Assay
G. vellosii Stem Bark Fraction (PPAC) (this compound is the main constituent)Carrageenan-induced rat paw edema
Table 4: Anticancer and Cytotoxic Activity (Related Compounds/Fractions)
Compound/Fraction Cell Line
Geissolosimine (in-silico)MDM2-p53 Interaction
Alkaloid Fraction (G. sericeum)Human Gastric Adenocarcinoma (ACP02)
Geissoschizoline N4-methylchlorineHuman Gastric Adenocarcinoma (ACP02)
VERO (normal monkey kidney cells)
HepG2 (human liver cancer cells)

Therapeutic Potential and Mechanisms of Action

Antimalarial Activity

This compound has demonstrated moderate in vitro activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While not as potent as the related alkaloid geissolosimine, its activity contributes to the traditional use of G. vellosii bark as an antimalarial agent. The precise mechanism of its antiplasmodial action is yet to be fully elucidated but is a promising area for further research.

Neuroprotective Effects via Cholinesterase Inhibition

Initial studies on alkaloid-rich fractions of G. vellosii, where this compound is a major component, indicated inhibition of acetylcholinesterase (AChE). However, more recent research on the pure compound has revealed that this compound is a selective inhibitor of butyrylcholinesterase (BChE), with no significant activity against AChE[1][2]. The elevation of BChE levels in the brains of Alzheimer's disease patients suggests that selective BChE inhibitors could be a valuable therapeutic strategy. Molecular docking studies have been conducted to understand the binding of this compound to AChE, although these may need to be revisited in the context of its selectivity for BChE[3].

Anti-Inflammatory Properties and the Cholinergic Anti-Inflammatory Pathway

An alkaloid-rich fraction of G. vellosii containing this compound as its primary constituent has shown significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The mechanism is believed to be linked to the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and the neurotransmitter acetylcholine (B1216132) (ACh) in modulating the immune response. By inhibiting cholinesterase, this compound may increase the local concentration of ACh, which can then interact with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Potential Anticancer Activity

While direct experimental evidence for the anticancer activity of pure this compound is limited, related compounds and extracts from the Geissospermum genus have shown promise. An in-silico study predicted that geissolosimine, a structurally related alkaloid, could act as an inhibitor of the MDM2-p53 interaction, a key target in cancer therapy[4]. Restoring the function of the p53 tumor suppressor by inhibiting its negative regulator, MDM2, is a validated strategy in oncology. Furthermore, an alkaloid fraction from the related species G. sericeum and a compound isolated from it, geissoschizoline N4-methylchlorine, have demonstrated cytotoxic activity against a human gastric cancer cell line[5]. The potential involvement of the NF-κB signaling pathway, a central regulator of inflammation and cancer, is a plausible but as yet unconfirmed mechanism of action for this compound's potential anticancer and anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these findings.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., D10 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 with supplements)

  • 96-well microtiter plates

  • Test compound (this compound) and control antimalarial drug (e.g., Chloroquine)

  • SYBR Green I lysis buffer

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and control drug in the 96-well plates.

  • Add synchronized P. falciparum-infected red blood cells (ring stage) to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1%.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of a compound against AChE or BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (this compound) and a known inhibitor (e.g., Eserine)

  • 96-well microtiter plate

  • Spectrophotometric microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

  • Incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value is calculated from the dose-response curve.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound (this compound or a fraction)

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Acclimatize the rats and fast them overnight before the experiment.

  • Administer the test compound, positive control, or vehicle to different groups of rats (e.g., intraperitoneally).

  • After a set time (e.g., 30 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Cholinergic_Anti_Inflammatory_Pathway cluster_Vagus_Nerve Vagus Nerve Stimulation cluster_Macrophage Macrophage Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases alpha7nAChR α7nAChR ACh->alpha7nAChR binds to NF_kB NF-κB alpha7nAChR->NF_kB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines promotes transcription of This compound This compound Cholinesterase Cholinesterase This compound->Cholinesterase inhibits Cholinesterase->ACh degrades

Caption: Cholinergic Anti-Inflammatory Pathway and the Role of this compound.

MDM2_p53_Pathway MDM2 MDM2 p53 p53 (Tumor Suppressor) MDM2->p53 binds to and inhibits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest induces Geissolosimine Geissolosimine (related to this compound) Geissolosimine->MDM2 inhibits interaction with p53

Caption: The MDM2-p53 Signaling Pathway and Potential Inhibition by Related Alkaloids.

Experimental_Workflow_In_Vivo_Anti_Inflammatory Start Animal Acclimatization (Wistar Rats) Grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) Start->Grouping Administration Compound Administration (e.g., i.p.) Grouping->Administration Induction Carrageenan Injection (Sub-plantar) Administration->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Data Analysis: Calculate % Edema Inhibition Measurement->Analysis End Results Analysis->End

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Studies.

Future Research and Development

This compound presents a compelling starting point for the development of novel therapeutics. However, further research is crucial to fully realize its potential. Key areas for future investigation include:

  • Definitive Bioactivity Studies: Elucidating the precise IC50 of pure this compound against butyrylcholinesterase is essential. Furthermore, comprehensive in vitro screening of pure this compound against a panel of human cancer cell lines is needed to validate its potential as an anticancer agent.

  • Mechanism of Action Studies: Investigating the direct effect of this compound on the NF-κB signaling pathway and its impact on the production of a broader range of pro-inflammatory and anti-inflammatory cytokines will provide a more complete picture of its anti-inflammatory mechanism. For its potential anticancer activity, experimental validation of its effect on the MDM2-p53 pathway is required.

  • In Vivo Efficacy Studies: Expanding the in vivo studies to include different models of inflammation and cancer will be critical to establish its therapeutic efficacy.

  • Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment of this compound are necessary prerequisites for any potential clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its demonstrated antiplasmodial and anti-inflammatory properties, coupled with its selective inhibition of butyrylcholinesterase and potential for anticancer activity, make it a valuable lead compound for drug discovery. The information and protocols provided in this technical guide are intended to serve as a resource for the scientific community to accelerate the exploration of this compound's therapeutic potential and pave the way for the development of new and effective treatments for a range of human diseases.

References

Geissospermine: A Technical Whitepaper on its Ethnobotanical Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissospermine, a prominent bisindole alkaloid isolated from the bark of the Amazonian tree Geissospermum vellosii, has a rich history of use in traditional medicine.[1] Indigenous communities have long utilized preparations of the plant, commonly known as "Pao Pereira," to treat a variety of ailments, including malaria, fever, digestive disorders, and pain.[2][3] Modern scientific investigation has begun to validate these traditional applications, revealing this compound and its related alkaloids as potent bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of this compound, summarizing its role in traditional Amazonian medicine, detailing its known mechanisms of action, presenting quantitative data from experimental studies, and outlining key experimental protocols for its extraction, isolation, and analysis. Furthermore, this document includes visualizations of its implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.

Traditional Amazonian Medicine: The Ethnobotanical Roots of this compound

The use of Geissospermum vellosii is deeply embedded in the traditional medicinal practices of indigenous communities throughout the Amazon rainforest.[3][4] The bark of this tree is the primary source of medicinal preparations, which are typically administered as aqueous or alcoholic decoctions and infusions.[2][4]

Traditional applications of Geissospermum vellosii include:

  • Antimalarial: The bark is widely employed for the treatment of malaria and associated fevers.[1][3]

  • Febrifuge: It is used to reduce fever from various illnesses.[3]

  • Analgesic: Traditional healers use it to alleviate pain, including liver pain and headaches.[2][3]

  • Digestive Aid: It is utilized to address digestive complaints such as stomach discomfort, constipation, and diarrhea.[2][3]

  • Sexual Stimulant: The bark preparations are also used in folk medicine to support sexual health.[2][3]

  • Immune Support: It is traditionally believed to enhance the body's natural defenses against infections.[5][6]

The enduring use of Geissospermum vellosii in Amazonian ethnopharmacology has spurred scientific interest in its bioactive constituents, with this compound emerging as a key compound of interest.

Pharmacological Activity and Mechanism of Action

Scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound and its parent extract. The primary areas of investigation include its anticholinesterase, anticancer, and antimalarial activities.

Anticholinesterase Activity

A significant body of research points to the potent anticholinesterase activity of this compound, suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease.[7][8] this compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] By inhibiting these enzymes, this compound can increase the levels and duration of action of acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.

Molecular docking studies have revealed that this compound likely binds to the active site of acetylcholinesterase, interacting with key amino acid residues.[3] Specifically, hydrogen bonds may form between this compound and residues such as Tyr121, Ser122, Ser200, and His440, the latter two being part of the catalytic triad.[3] Additionally, hydrophobic and π-π stacking interactions with Phe330 and Trp84 are thought to stabilize the binding.[3]

Anticancer Activity

Extracts of Geissospermum vellosii and its isolated alkaloids, including those related to this compound, have demonstrated promising anticancer properties in preclinical studies.[2][5] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5] One of the key mechanisms identified is the activation of the caspase signaling pathway.[5]

The alkaloid fraction of Geissospermum sericeum, a related species, has been shown to induce apoptosis in human gastric cancer cells.[5] This process is believed to be mediated through the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[9] Furthermore, extracts of G. vellosii have been reported to suppress the growth and survival of castration-resistant prostate cancer cells through the inhibition of the NF-κB signaling pathway.[10]

Antimalarial Activity

Corroborating its traditional use, bioactive compounds in Pao Pereira, identified as indole (B1671886) alkaloids, have shown antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and related extracts.

Table 1: Anticholinesterase Activity of Geissospermum vellosii Alkaloid-Rich Fraction (PP) [7]

Enzyme SourceIC₅₀ (µg/mL)
Rat Brain Acetylcholinesterase39.3
Electric Eel Acetylcholinesterase2.9
Horse Serum Butyrylcholinesterase1.6

Table 2: Anticholinesterase Activity of Indole Alkaloids from Geissospermum vellosii [2]

AlkaloidEnzyme InhibitedIC₅₀ (µM)
This compoundButyrylcholinesterase (BChE)-
GeissoschizolineHuman BChE (hBChE)10.21 ± 0.01
Human AChE (hAChE)20.40 ± 0.93

Table 3: Cytotoxicity of Geissospermum sericeum Fractions and Isolated Alkaloid [5]

SampleCell LineIC₅₀ (µg/mL)
Alkaloid FractionACP02 (Gastric Cancer)18.29
Geissoschizoline N4-methylchlorineACP02 (Gastric Cancer)12.06
Geissoschizoline N4-methylchlorineVERO (Normal)476.0
Geissoschizoline N4-methylchlorineHepG2 (Hepatoma)503.5

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and analysis of this compound and related alkaloids from Geissospermum vellosii.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound involves a multi-step process:

  • Maceration and Extraction: Powdered bark of Geissospermum vellosii is macerated in an ethanolic solution.[9] Alternatively, a Soxhlet extraction can be performed using a mixture of ethanol (B145695) and acidified water (e.g., with formic acid) to facilitate the extraction of the basic alkaloids.[2]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is first acidified to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent like dichloromethane.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include flash column chromatography and High-Performance Countercurrent Chromatography (HPCCC).[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a standard method for the analysis and quantification of this compound in extracts.[2] A reversed-phase C18 column is often used with a gradient elution system, typically involving a mixture of acetonitrile (B52724) and acidified water (e.g., with formic acid).[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed structural information and sensitive detection, LC coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) is employed.[2] This technique allows for the accurate mass determination of the alkaloids and their fragments, aiding in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the definitive structural elucidation of isolated alkaloids like this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the induction of apoptosis by this compound-related alkaloids and a general experimental workflow for their isolation and analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation & activation Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome formation & activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Apoptosome formation & activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular substrates This compound Alkaloids This compound Alkaloids This compound Alkaloids->Pro-caspase-8 Induces This compound Alkaloids->Mitochondrion Induces stress experimental_workflow Plant Material\n(G. vellosii bark) Plant Material (G. vellosii bark) Extraction\n(Maceration/Soxhlet) Extraction (Maceration/Soxhlet) Plant Material\n(G. vellosii bark)->Extraction\n(Maceration/Soxhlet) Crude Extract Crude Extract Extraction\n(Maceration/Soxhlet)->Crude Extract Acid-Base\nPartitioning Acid-Base Partitioning Crude Extract->Acid-Base\nPartitioning Alkaloid Fraction Alkaloid Fraction Acid-Base\nPartitioning->Alkaloid Fraction Chromatography\n(Flash, HPCCC) Chromatography (Flash, HPCCC) Alkaloid Fraction->Chromatography\n(Flash, HPCCC) Analytical Chemistry\n(HPLC, LC-MS) Analytical Chemistry (HPLC, LC-MS) Alkaloid Fraction->Analytical Chemistry\n(HPLC, LC-MS) Isolated Alkaloids\n(this compound) Isolated Alkaloids (this compound) Chromatography\n(Flash, HPCCC)->Isolated Alkaloids\n(this compound) Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Isolated Alkaloids\n(this compound)->Structural Elucidation\n(NMR, MS) Biological Assays\n(In vitro, In vivo) Biological Assays (In vitro, In vivo) Isolated Alkaloids\n(this compound)->Biological Assays\n(In vitro, In vivo) Quantification & Profiling Quantification & Profiling Analytical Chemistry\n(HPLC, LC-MS)->Quantification & Profiling Pharmacological Activity Pharmacological Activity Biological Assays\n(In vitro, In vivo)->Pharmacological Activity

References

Phytochemical Analysis of Geissospermum reticulatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermum reticulatum, a plant species native to the Amazon rainforest, has emerged as a significant subject of phytochemical investigation due to its traditional use in medicine and its rich composition of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical analysis of G. reticulatum, with a focus on the isolation, characterization, and biological evaluation of its constituent alkaloids. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Phytochemical Composition: A Quantitative Overview

Geissospermum reticulatum is a rich source of indole (B1671886) alkaloids, which are the primary focus of phytochemical studies on this plant. These compounds have been isolated from both the leaves and the bark. The following tables summarize the key alkaloids identified, their source within the plant, and relevant quantitative data regarding their yield and biological activity.

Table 1: Alkaloids Isolated from Geissospermum reticulatum

Compound NamePart of PlantType of AlkaloidReference
GeissospermiculatineBarkIndole Alkaloid[1][2]
O-demethylaspidospermineBarkAspidospermatan-type[3]
FlavopereirineBarkβ-carboline[3]
Aspidospermatan-type alkaloids (unspecified)Leaves and BarkAspidospermatan-type[3][4]
Geissospermidine subtype alkaloids (unspecified)Leaves and BarkAspidospermatan-type[3][4]

Table 2: Quantitative Data for Bioactive Compounds from Geissospermum reticulatum

Compound NameYieldBiological ActivityCell Line / OrganismIC50 / ActivityReference
Geissospermiculatine1.8 g from 100 g of barkCytotoxicityTHP-1 (malignant cells)Comparable to staurosporine (B1682477) (10 µM) at 30 µg/mL[1][2][5]
O-demethylaspidospermineNot specifiedAntiparasiticLeishmania infantumGI50 = 7.7 µg/mL[3]
O-demethylaspidospermineNot specifiedAntiparasiticTrypanosoma cruziGI50 = 41.7 µg/mL[3]

Experimental Protocols

This section details the methodologies employed in the phytochemical analysis of Geissospermum reticulatum, from the initial extraction to the final characterization and biological evaluation of the isolated compounds.

Protocol 1: Extraction and Isolation of Geissospermiculatine from Bark

This protocol is adapted from the work of Sajkowska-Kozielewicz et al. (2020).[2]

1. Plant Material Preparation:

  • Collect bark from Geissospermum reticulatum.
  • Dry the bark material.
  • Grind the dried bark into a fine powder.

2. Extraction:

  • To 100 g of powdered bark, add 10 mL of aqueous methanol.
  • Sonicate the mixture for 15 minutes at 45°C.
  • Continue sonication for an additional 45 minutes with the ultrasound switched off.
  • Filter the mixture and evaporate the solvent to dryness.

3. Acid-Base Partitioning:

  • Dissolve the residue in a mixture of 10 mL of 2% H₂SO₄(aq) and 10 mL of EtOAc(aq).
  • Sonicate for 15 minutes in an ultrasonic bath.
  • Separate the aqueous phase and extract it again with 10 mL of EtOAc(aq).
  • Collect the aqueous phase and store it at 4°C for 24 hours.
  • Decant the solution from any sediment.

4. Isolation:

  • The resulting solution contains the alkaloidal fraction. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 2: Structural Elucidation of Alkaloids

The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques.[1][3][4]

1. Mass Spectrometry (MS):

  • GC-MS and LC-MS/MS: Used to determine the molecular weight and fragmentation patterns of the alkaloids. For geissospermiculatine, the molecular formula was established as C₁₉H₂₄N₂O.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): Provides information about the proton and carbon framework of the molecule.
  • 2D NMR (COSY, NOESY, HSQC, HMBC): Used to establish correlations between protons and carbons, allowing for the complete structural assignment of the molecule.

3. X-ray Crystallography:

  • Provides the definitive three-dimensional structure of crystalline compounds.

Protocol 3: Cytotoxicity Assay for Geissospermiculatine

This protocol is based on the in vitro evaluation of geissospermiculatine against malignant THP-1 cells.[1]

1. Cell Culture:

  • Culture THP-1 cells in an appropriate medium and maintain under standard cell culture conditions.

2. Treatment:

  • Treat the THP-1 cells with the isolated alkaloid fraction (30 µg/mL) for 48 hours.
  • Include a positive control (e.g., staurosporine at 10 µM) and a vehicle control (e.g., 0.12% ethanol).

3. Viability Assessment:

  • After the incubation period, assess cell viability using a suitable method, such as the MTT assay or flow cytometry with a viability dye.
  • Compare the viability of the treated cells to the controls to determine the cytotoxic effect.

Visualizing Molecular Pathways and Workflows

Flavopereirine-Induced Apoptosis Signaling Pathway

Flavopereirine, an alkaloid isolated from Geissospermum, has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells through the modulation of the AKT/p38 MAPK/ERK1/2 signaling pathway.[6] The following diagram illustrates this proposed mechanism.

Flavopereirine_Signaling_Pathway cluster_Cell Breast Cancer Cell Flavopereirine Flavopereirine AKT AKT Flavopereirine->AKT inhibits p38_MAPK p38 MAPK Flavopereirine->p38_MAPK activates AKT->p38_MAPK negatively regulates ERK1_2 ERK1/2 p38_MAPK->ERK1_2 activates Apoptosis Apoptosis ERK1_2->Apoptosis induces

Caption: Proposed signaling pathway of flavopereirine-induced apoptosis in breast cancer cells.

General Workflow for Phytochemical Analysis

The following diagram outlines a typical experimental workflow for the phytochemical analysis of Geissospermum reticulatum.

Phytochemical_Analysis_Workflow Plant_Material Plant Material (Geissospermum reticulatum) Extraction Extraction Plant_Material->Extraction Fractionation Fractionation (e.g., Acid-Base Partitioning) Extraction->Fractionation Isolation Isolation & Purification (e.g., Chromatography) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Antiparasitic) Isolation->Bioactivity_Screening Identified_Compound Identified Bioactive Compound Structure_Elucidation->Identified_Compound Bioactivity_Screening->Identified_Compound

Caption: General experimental workflow for phytochemical analysis of G. reticulatum.

References

Methodological & Application

Application Notes and Protocols for Geissospermine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a bisindole alkaloid isolated from the bark of the Amazonian tree Geissospermum vellosii. It has garnered significant scientific interest due to its potential therapeutic properties. As the most abundant alkaloid in this species, its efficient extraction and purification are critical for further research and development.[1] These application notes provide detailed protocols for the extraction and purification of this compound, along with quantitative data to guide laboratory workflows.

Extraction of Total Alkaloids from Geissospermum vellosii Bark

The initial step in isolating this compound is the extraction of the total alkaloid content from the dried and powdered bark of Geissospermum vellosii. Two common and effective methods are Soxhlet extraction and maceration.

Method 1: Soxhlet Extraction

This method utilizes a continuous extraction process with a recycling solvent, which is generally more efficient than simple maceration.

Protocol:

  • Plant Material Preparation: Freeze the bark of Geissospermum vellosii and then finely grind it into a powder using a high-speed blender.

  • Soxhlet Setup: Place a sample of the powdered bark (e.g., 6.5 g) into a cellulose (B213188) thimble and insert it into the Soxhlet apparatus.[2]

  • Solvent System: Use a 70:30 mixture of ethanol (B145695) and 0.1% formic acid in ultra-pure water (200.0 mL).[2] The acidification of the solvent aids in the extraction of basic alkaloids by forming their more soluble salts and helps to minimize oxidation.

  • Extraction Process: Maintain the oil-bath temperature at 93 ± 3 °C.[2] Carry out the extraction for approximately 24 cycles, with each cycle lasting about 45 minutes, to ensure thorough extraction.[2]

  • Post-Extraction Processing: After extraction, centrifuge the resulting solution at 5000 rpm for 10 minutes to remove any solid plant material.[2] The supernatant contains the crude alkaloid extract and is collected for further purification.

Method 2: Maceration

Maceration is a simpler technique that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Plant Material Preparation: Dry the stem bark of G. vellosii at room temperature (30–35 °C) and then grind it into a powder.[3]

  • Soaking: Macerate the ground bark with 95% ethanol. This process should be repeated six times, with each maceration lasting for two days.[3]

  • Solvent Removal: After the final maceration, evaporate the ethanol from the combined extracts under reduced pressure to yield the crude ethanolic extract.[3]

Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process that typically involves a combination of chromatographic techniques to achieve high purity.

Step 1: Acid-Base Partitioning (Optional but Recommended)

This step helps to enrich the alkaloid content by removing neutral and acidic compounds.

Protocol:

  • Acidification: Redissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Washing: Wash the acidic solution with a nonpolar organic solvent like hexane (B92381) or chloroform (B151607) to remove fats and other neutral compounds.[1][3]

  • Basification: Basify the aqueous layer to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them less water-soluble.

  • Extraction of Alkaloids: Extract the alkaloids from the basified aqueous solution using a solvent like chloroform. The organic layer now contains the enriched alkaloid fraction.[1]

Step 2: Chromatographic Purification

A combination of chromatographic methods is often employed for the isolation of pure this compound.

Protocol:

  • High-Performance Countercurrent Chromatography (HPCCC):

    • Subject the crude alkaloid extract to HPCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

    • A suitable solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be used in an elution-extrusion mode, with the upper phase serving as the stationary phase.

    • Collect fractions and analyze them using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Flash Column Chromatography:

    • Combine the fractions enriched with this compound from the HPCCC step.

    • Further purify these combined fractions using flash column chromatography over silica (B1680970) gel.

    • The selection of the mobile phase will depend on the polarity of the remaining impurities but will typically involve a gradient of solvents such as a hexane-ethyl acetate (B1210297) or chloroform-methanol system.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For the final polishing step to achieve high purity (>98%), preparative HPLC is the method of choice.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Quantitative Data Summary

The following tables summarize the expected yields and purity at various stages of the extraction and purification process.

Table 1: Extraction and Initial Fractionation Yields

StageMethodStarting MaterialSolventYield (%)Reference
Crude ExtractMacerationDried G. vellosii Bark95% Ethanol3.6%[1][3]
Crude ExtractRefluxDried G. vellosii BarkEthanol2.0%[4]
Alkaloid-rich FractionAcid-Base PartitioningCrude Ethanol ExtractChloroform27.5% (of crude extract)[4]
This compoundPrevious MethodsDried G. vellosii BarkVarious0.1 - 0.2%[5]

Table 2: Illustrative Purification Scheme for this compound

Purification StepTechniqueStarting MaterialPurity (this compound)Recovery (%)Final Purity
1HPCCCAlkaloid-rich Fraction10-20%70-80%50-60%
2Flash ChromatographyHPCCC Fractions50-60%80-90%85-95%
3Preparative HPLCFlash Chromatography Fractions85-95%70-80%>98%

Note: The values in Table 2 are illustrative and can vary depending on the specific experimental conditions and the initial concentration of this compound in the plant material.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound by comparing the data with published literature values.

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Geissospermine_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried & Powdered G. vellosii Bark extraction Soxhlet Extraction or Maceration (Ethanol-based solvent) start->extraction centrifugation Centrifugation / Filtration extraction->centrifugation crude_extract Crude Alkaloid Extract centrifugation->crude_extract acid_base Acid-Base Partitioning (Optional) crude_extract->acid_base Enrichment hpccc HPCCC acid_base->hpccc flash_chrom Flash Column Chromatography hpccc->flash_chrom Fraction Pooling prep_hplc Preparative HPLC flash_chrom->prep_hplc Final Polishing pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: Quantification of Geissospermine in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Geissospermine in plant extracts, particularly from Geissospermum species. The protocol provides a comprehensive workflow, including sample preparation, chromatographic conditions, and method validation parameters based on International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

This compound is a bisindole alkaloid found in plants of the Geissospermum genus, which are used in traditional medicine for various ailments.[1][2] The increasing interest in the pharmacological properties of this compound necessitates accurate and reliable analytical methods for its quantification in plant matrices. HPLC is a powerful technique for the separation, identification, and quantification of complex mixtures like plant extracts.[3] This document presents a detailed protocol for a validated HPLC-UV method suitable for determining the concentration of this compound.

Experimental

Sample Preparation

A reliable extraction method is crucial for the accurate quantification of this compound. The following protocol is based on established methods for extracting indole (B1671886) alkaloids from plant bark.[4]

Protocol:

  • Grinding: Freeze the plant bark sample (e.g., from Geissospermum vellosii) and grind it into a fine powder using a blender or mill.

  • Soxhlet Extraction:

    • Accurately weigh approximately 5.0 g of the powdered plant material.

    • Place the powder in a cellulose (B213188) thimble and perform Soxhlet extraction with 200 mL of a 70:30 (v/v) mixture of Ethanol and 0.1% formic acid in ultrapure water.[4] The acidic condition of the solvent aids in the extraction of basic alkaloids.

    • Continue the extraction for 6-8 hours.

  • Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[3]

HPLC Conditions

The following HPLC conditions are a representative method for the separation and quantification of this compound. Optimization may be required depending on the specific HPLC system and column used.

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 15% B5-20 min: 15-50% B20-25 min: 50-80% B25-30 min: 80-15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 280 nm
Injection Vol. 20 µL
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6] The following table summarizes the typical validation parameters and their acceptance criteria.

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free of interference from excipients, impurities, or degradation products. Peak purity should be > 0.99.To ensure the method is selective for this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.To demonstrate a proportional relationship between concentration and detector response.
Range The range for which the method is linear, accurate, and precise.To define the upper and lower concentration limits of the method.
Accuracy 98-102% recovery for the assay of the active substance.To assess the closeness of the measured value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%To evaluate the variability of the results under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).To assess the method's reliability during normal use.

Results and Discussion

A typical chromatogram should show a well-resolved peak for this compound at a specific retention time. The quantification of this compound in plant extracts is performed by comparing the peak area of the analyte in the sample with the calibration curve generated from the reference standards. The concentration is then calculated using the regression equation of the calibration curve.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic conditions, and method validation serves as a comprehensive guide for researchers in natural product analysis and quality control.

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Plant Material (Geissospermum bark) B Grinding A->B C Soxhlet Extraction (Ethanol/Water/Formic Acid) B->C D Concentration (Rotary Evaporator) C->D E Reconstitution & Filtration D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV Detection (280 nm) G->H I Peak Integration H->I K Quantification of this compound I->K J Calibration Curve Generation (Reference Standards) J->K

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Geissospermine, an indole (B1671886) alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has been identified as a potent inhibitor of acetylcholinesterase.[1][2] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely accepted Ellman's method.[3][4]

Principle of the Assay

The in vitro acetylcholinesterase inhibition assay is a colorimetric method used to determine the rate of AChE activity and the inhibitory potential of compounds like this compound. The assay, developed by Ellman and colleagues, utilizes acetylthiocholine (B1193921) (ATCI) as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor such as this compound, the rate of the reaction is reduced.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound and related compounds against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the available quantitative data for the acetylcholinesterase inhibitory activity of a this compound-rich alkaloid fraction and a related alkaloid, Geissoschizoline.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound-Rich Alkaloid Fraction

Compound/FractionEnzyme SourceIC50 Value
This compound (in alkaloid-rich fraction)Rat Brain Acetylcholinesterase39.3 µg/mL
This compound (in alkaloid-rich fraction)Electric Eel Acetylcholinesterase2.9 µg/mL

Data from Lima et al., 2009.[1]

Table 2: Acetylcholinesterase Inhibitory Activity of Geissoschizoline

CompoundEnzyme SourceIC50 Value
GeissoschizolineHuman Acetylcholinesterase20.40 µM

Note: Geissoschizoline is an alkaloid also found in Geissospermum vellosii.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the in vitro acetylcholinesterase inhibition assay with this compound in a 96-well microplate format.

Materials and Reagents
  • This compound (or a well-characterized this compound-rich extract)

  • Acetylcholinesterase (AChE) from electric eel or other suitable source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes and sterile pipette tips

Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[4]

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration in the assay well should be optimized, but a starting point of 0.1 U/mL in the well is common.[4]

  • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO. The concentration will depend on the desired final concentrations in the assay.

Assay Procedure
  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in 0.1 M Phosphate Buffer (pH 8.0) to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay wells is below 1% to avoid solvent effects.

  • Set up the 96-Well Plate:

    • Blank (No Enzyme): 150 µL of 0.1 M Phosphate Buffer + 10 µL of DTNB Solution + 10 µL of ATCI Solution.

    • Control (100% Enzyme Activity): 140 µL of 0.1 M Phosphate Buffer + 10 µL of AChE Solution + 10 µL of DTNB Solution + 10 µL of DMSO (or the same solvent used for this compound).[4]

    • Test Sample (with this compound): 140 µL of 0.1 M Phosphate Buffer + 10 µL of AChE Solution + 10 µL of DTNB Solution + 10 µL of this compound dilution.[4]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate at 25°C for 10 minutes.[4]

  • Initiate the Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the rate of reaction in the absence of the inhibitor.

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, this compound) prep_dilutions Prepare this compound Serial Dilutions prep_reagents->prep_dilutions plate_setup Set Up Plate: - Blanks - Controls - Test Samples prep_dilutions->plate_setup pre_incubation Pre-incubate with AChE, DTNB, and this compound (10 min, 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add ATCI) pre_incubation->initiate_reaction kinetic_measurement Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->kinetic_measurement calculate_rate Calculate Reaction Rates (ΔAbs/min) kinetic_measurement->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 G cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound AChE Acetylcholinesterase (Active Site) Products Choline + Acetate AChE->Products Hydrolysis Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binds to Active Site AChE_inhibited Acetylcholinesterase (Active Site Blocked) No_Reaction No Hydrolysis AChE_inhibited->No_Reaction This compound This compound (Inhibitor) This compound->AChE_inhibited Binds to Active Site Acetylcholine_inhibited Acetylcholine (Substrate) Acetylcholine_inhibited->AChE_inhibited Binding Prevented

References

Application Notes and Protocols for Geissospermine Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Geissospermine, an indole (B1671886) alkaloid with potential as an anti-cancer agent. The protocols herein detail the use of common cell viability assays, specifically the MTT and LDH assays, for screening and characterizing the cytotoxic properties of this compound.

Introduction

This compound is a complex indole alkaloid isolated from plants of the Geissospermum genus. Preliminary studies on related alkaloids from this genus have revealed significant cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess valuable anti-neoplastic properties. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, or programmed cell death, through the activation of caspase signaling pathways.[1]

Accurate and reproducible assessment of cytotoxicity is a critical first step in the evaluation of any potential anti-cancer compound. This document provides detailed protocols for two robust and widely used cell viability assays—the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Recommended Cell Lines for Screening

Initial screening of this compound cytotoxicity should include a panel of both cancerous and non-cancerous cell lines to determine its potency and selectivity. Based on studies of related Geissospermum alkaloids, the following cell lines are recommended:

  • ACP02: A human gastric adenocarcinoma cell line.[1]

  • HepG2: A human hepatocellular carcinoma cell line.[1]

  • VERO: A normal kidney epithelial cell line from an African green monkey, used to assess toxicity to non-cancerous cells.[1]

Inclusion of a normal cell line is crucial for calculating the Selectivity Index (SI), which indicates the compound's preferential cytotoxicity towards cancer cells.

Data Presentation: Cytotoxicity of a Related Geissospermum Alkaloid

While extensive data on this compound is still emerging, the following table summarizes the cytotoxic and anti-tumor activities of a closely related indole alkaloid, geissoschizoline (B1216679) N4-methylchlorine, isolated from Geissospermum sericeum.[1] This data provides a valuable reference for expected potency and selectivity.

SampleCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Geissoschizoline N4-methylchlorine ACP02 (Gastric Adenocarcinoma)12.06-39.47 (vs. VERO)
41.75 (vs. HepG2)
VERO (Normal Kidney Epithelial)-476.0-
HepG2 (Hepatocellular Carcinoma)-503.5-
Alkaloid Fraction ACP02 (Gastric Adenocarcinoma)18.29--

IC50: The concentration of a substance that causes a 50% reduction in the viability of cancer cells. CC50: The concentration of a substance that causes a 50% reduction in the viability of normal cells. SI = CC50 of normal cells / IC50 of cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_geisso Add this compound Dilutions incubate_24h->add_geisso incubate_treatment Incubate (e.g., 24-72h) add_geisso->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • This compound stock solution

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • Treatment with this compound and Controls:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Set up the following controls in triplicate:

      • Untreated Control: Cells with medium only (spontaneous LDH release).

      • Vehicle Control: Cells with medium containing the solvent used for this compound.

      • Maximum LDH Release Control: Cells with medium and lysis buffer.

      • Medium Background Control: Medium only (no cells).

    • Add 100 µL of the diluted this compound solutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100

    • Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value.

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_geisso Add this compound & Controls incubate_24h->add_geisso incubate_treatment Incubate (e.g., 24-72h) add_geisso->incubate_treatment centrifuge Centrifuge Plate incubate_treatment->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_ldh_reagent Add LDH Reaction Mix transfer_supernatant->add_ldh_reagent incubate_30min Incubate 30min add_ldh_reagent->incubate_30min add_stop Add Stop Solution incubate_30min->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cytotoxicity & IC50

Mechanism of Action: Caspase-Mediated Apoptosis

Studies on related Geissospermum alkaloids suggest that their cytotoxic effects are mediated by the induction of apoptosis.[1] Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

In silico modeling of a related alkaloid, geissoschizoline N4-methylchlorine, indicates a high binding affinity for caspase-3 and caspase-8, suggesting a potential role for the extrinsic pathway in its mechanism of action.[1] Caspase-8 is an initiator caspase in the extrinsic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptor caspase8 Pro-caspase-8 active_caspase8 Active Caspase-8 caspase3 Pro-caspase-3 active_caspase8->caspase3 active_caspase3 Active Caspase-3 apoptosis Apoptosis

References

Application Notes and Protocols: Geissospermine in Scopolamine-Induced Amnesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is widely used to induce a transient state of amnesia in preclinical rodent models, mimicking the cholinergic deficit observed in neurodegenerative diseases such as Alzheimer's disease. This model is a valuable tool for the initial screening and evaluation of potential nootropic and anti-amnesic compounds. Geissospermine, a major indole (B1671886) alkaloid isolated from the bark of the Brazilian tree Geissospermum vellosii, has demonstrated significant potential in reversing scopolamine-induced memory impairments.[1][2] The primary mechanism of action of this compound is attributed to its potent anticholinesterase activity, which increases the synaptic availability of acetylcholine, thereby counteracting the cholinergic blockade induced by scopolamine.[1][2] Furthermore, emerging evidence suggests that this compound and related alkaloids may also exert neuroprotective effects through anti-inflammatory and antioxidant pathways.[1][3]

These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model in rodents to test the efficacy of this compound, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from key behavioral assays used to evaluate the ameliorative effects of an alkaloid-rich fraction of Geissospermum vellosii (containing this compound as the main component) on scopolamine-induced amnesia in mice.

Table 1: Effect of Geissospermum vellosii Alkaloid-Rich Fraction (PP) on Scopolamine-Induced Amnesia in the Passive Avoidance Test

Treatment GroupDose (mg/kg, i.p.)Step-Down Latency (seconds, Mean ± SEM)
Vehicle + Saline-180.0 ± 0.0
Scopolamine (SCP)145.5 ± 14.4
PP + SCP10 + 182.3 ± 27.8
PP + SCP30 + 1135.8 ± 25.0*
PP + SCP60 + 1110.2 ± 29.5

*p<0.05 compared to the Scopolamine (SCP) group. Data extracted from Lima et al., 2009.[4]

Table 2: Effect of Geissospermum vellosii Alkaloid-Rich Fraction (PP) on Scopolamine-Induced Amnesia in the Morris Water Maze Test

Treatment GroupDose (mg/kg, i.p.)Escape Latency on Day 5 (seconds, Mean ± SEM)
Vehicle + Saline-25.0 ± 5.0 (approx.)
Scopolamine (SCP)1103.5 ± 8.3
PP + SCP30 + 166.4 ± 11.2*
Tacrine + SCP (Positive Control)10 + 159.4 ± 13.7

*p<0.05 compared to the Scopolamine (SCP) group. Data extracted from Lima et al., 2009.[4]

Experimental Protocols

Passive Avoidance Test

This test assesses fear-motivated memory. Animals learn to avoid an environment in which they have previously received an aversive stimulus (e.g., a mild foot shock).

a. Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

b. Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Training (Acquisition Trial):

    • Place a mouse in the light compartment of the apparatus.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • Once the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

    • Immediately after the shock, the mouse is returned to its home cage.

  • Drug Administration:

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training trial to induce amnesia.

    • Administer this compound or the alkaloid-rich fraction (e.g., 10, 30, or 60 mg/kg, i.p.) 15 minutes before the scopolamine injection.[4]

  • Testing (Retention Trial):

    • 24 hours after the training trial, place the mouse back into the light compartment.

    • Open the guillotine door and record the step-through latency (the time it takes for the mouse to enter the dark compartment).

    • A longer step-through latency in the retention trial compared to the training trial indicates memory retention. A cut-off time (e.g., 180 or 300 seconds) is typically set.

Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral task to assess spatial learning and memory, which is dependent on the hippocampus.

a. Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

b. Procedure:

  • Acclimatization: Handle the mice for several days before the start of the experiment.

  • Training (Acquisition Phase):

    • Conduct training for 4-5 consecutive days, with 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the time it takes for the mouse to reach the platform (escape latency).

  • Drug Administration:

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the first trial of each training day.

    • Administer this compound or the alkaloid-rich fraction (e.g., 30 mg/kg, i.p.) 15 minutes before the scopolamine injection.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path using a video tracking system.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Testing in Scopolamine-Induced Amnesia Model cluster_setup Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing (30 min post-Scopolamine) cluster_retention Memory Retention Assessment (24h later) cluster_data Data Analysis animal_acclimatization Acclimatization of Mice group_allocation Random Allocation to Treatment Groups animal_acclimatization->group_allocation geissospermine_admin This compound/Vehicle Administration (i.p.) group_allocation->geissospermine_admin scopolamine_admin Scopolamine/Saline Administration (i.p.) (15 min post-Geissospermine) geissospermine_admin->scopolamine_admin passive_avoidance Passive Avoidance Test - Training Trial scopolamine_admin->passive_avoidance mwm Morris Water Maze - Acquisition Phase (Daily for 5 days) scopolamine_admin->mwm pa_retention Passive Avoidance - Retention Trial passive_avoidance->pa_retention mwm_probe Morris Water Maze - Probe Trial mwm->mwm_probe data_analysis Statistical Analysis of: - Step-down Latency - Escape Latency - Time in Target Quadrant pa_retention->data_analysis mwm_probe->data_analysis

Caption: Experimental workflow for this compound testing.

Geissospermine_Signaling_Pathway Proposed Neuroprotective Signaling Pathways of this compound cluster_cholinergic Cholinergic System Modulation cluster_neuroprotective Potential Neuroprotective Pathways cluster_outcome Cellular & Cognitive Outcomes This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibition nrf2 Nrf2 Activation This compound->nrf2 Potential Activation nfkb NF-κB Inhibition This compound->nfkb Potential Inhibition acetylcholine ↑ Acetylcholine ache->acetylcholine Degrades muscarinic_receptors Muscarinic Receptors acetylcholine->muscarinic_receptors Activates memory_enhancement Memory Enhancement (Reversal of Amnesia) muscarinic_receptors->memory_enhancement Cognitive Function scopolamine Scopolamine scopolamine->muscarinic_receptors Blocks antioxidant ↑ Antioxidant Response (e.g., HO-1) nrf2->antioxidant oxidative_stress ↓ Oxidative Stress antioxidant->oxidative_stress neuronal_survival ↑ Neuronal Survival oxidative_stress->neuronal_survival inflammation ↓ Neuroinflammation nfkb->inflammation inflammation->neuronal_survival Reduces Damage neuronal_survival->memory_enhancement

Caption: Proposed signaling pathways of this compound.

References

Application Notes and Protocols: Molecular Docking of Geissospermine with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of Geissospermine, a natural alkaloid, with its target enzyme, acetylcholinesterase (AChE). This information is crucial for researchers in the fields of neurodegenerative disease, particularly Alzheimer's disease, and for professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound, a major alkaloid from the bark of the Brazilian tree Geissospermum vellosii, has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[4][5][6] Molecular docking studies are instrumental in elucidating the binding mode of this compound to the AChE active site, providing a structural basis for its inhibitory activity and guiding the design of new, more potent inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the key interactions and residues involved in the binding of this compound to the acetylcholinesterase active site, as determined by molecular docking simulations.[1][2]

Interaction TypeInteracting Residues in AcetylcholinesteraseThis compound Moiety Involved
Hydrogen Bonds Tyr121, Ser122, Ser200, His440Functional groups of this compound
Hydrophobic Interactions Phe330Indole-indoline scaffold
π-π Stacking Interactions Trp84Indole moiety of this compound

Note: The residues Ser200 and His440 are part of the catalytic triad (B1167595) of acetylcholinesterase.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of acetylcholinesterase action and a general workflow for molecular docking studies.

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Release ACh Release Presynaptic_Neuron->ACh_Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Release->ACh ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (AChE) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking Molecular Docking (e.g., AutoDock, MVD) Ligand_Prep->Docking Grid_Generation->Docking Analysis Analysis of Docking Poses and Interactions Docking->Analysis End End Analysis->End

Caption: General Workflow for Molecular Docking Studies.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the molecular docking of this compound with acetylcholinesterase.[1][2]

Protein Preparation

Objective: To prepare the acetylcholinesterase protein structure for docking.

Materials:

  • Crystal structure of acetylcholinesterase (e.g., from Torpedo californica, PDB ID: 1DX6).[1]

  • Molecular modeling software (e.g., AutoDockTools, Molegro Virtual Docker, PyMOL, Chimera).

Protocol:

  • Obtain Protein Structure: Download the desired acetylcholinesterase crystal structure from the Protein Data Bank (PDB).

  • Clean the Structure: Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign appropriate atomic charges to the protein atoms (e.g., Kollman charges in AutoDock).

  • Set Receptor as Rigid: For most standard docking protocols, the protein is treated as a rigid entity.

Ligand Preparation

Objective: To prepare the this compound ligand structure for docking.

Materials:

  • 3D structure of this compound.

  • Molecular modeling software (e.g., SYBYL, AutoDockTools, Molegro Virtual Docker).

Protocol:

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from crystallographic databases or built using molecular modeling software.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Assign Charges: Assign appropriate atomic charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the this compound molecule to allow for conformational flexibility during docking.

Grid Box Generation

Objective: To define the search space for the docking simulation within the acetylcholinesterase active site.

Materials:

  • Prepared protein structure.

  • Docking software with grid generation capabilities (e.g., AutoGrid in AutoDock).

Protocol:

  • Identify Active Site: Locate the active site of acetylcholinesterase. This is typically a deep and narrow gorge containing the catalytic triad (Ser200, His440, Glu327).[1]

  • Define Grid Box Dimensions: Create a 3D grid box that encompasses the entire active site gorge. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Set Grid Spacing: Define the spacing of the grid points, typically around 0.375 Å.

Molecular Docking Simulation

Objective: To predict the binding conformation and affinity of this compound to acetylcholinesterase.

Materials:

  • Prepared protein and ligand files.

  • Generated grid parameter file.

  • Docking software (e.g., AutoDock, Molegro Virtual Docker).[1]

Protocol:

  • Select Docking Algorithm: Choose an appropriate search algorithm for the docking simulation (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.

  • Run Docking Simulation: Execute the docking simulation. The software will explore different conformations of this compound within the defined grid box and score them based on a predefined scoring function.

Analysis of Results

Objective: To analyze the docking results and identify the most plausible binding mode.

Materials:

  • Docking output files.

  • Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).

Protocol:

  • Cluster Analysis: Group the docked conformations based on their root-mean-square deviation (RMSD) to identify clusters of similar binding poses.

  • Rank by Binding Energy: Rank the clusters based on their predicted binding energies. The cluster with the lowest binding energy is typically considered the most favorable.

  • Visual Inspection: Visually inspect the top-ranked binding poses to analyze the interactions between this compound and the active site residues of acetylcholinesterase.

  • Identify Key Interactions: Identify and document the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.[1]

Conclusion

The molecular docking protocols and data presented provide a foundational framework for investigating the interaction between this compound and acetylcholinesterase. These in silico approaches are invaluable for understanding the mechanism of inhibition and for the rational design of novel and more effective AChE inhibitors for the potential treatment of Alzheimer's disease.[1] Further experimental validation is essential to confirm the computational predictions and to fully characterize the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for Antiplasmodial Activity Testing of Geissospermine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geissospermine, an indole (B1671886) alkaloid isolated from the stem bark of Geissospermum vellosii, has demonstrated notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] The traditional use of Geissospermum vellosii by native populations in northern South America to treat malaria has prompted scientific investigation into its constituent compounds.[1][2] These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound, offering detailed protocols for in vitro and in vivo antiplasmodial assays, as well as cytotoxicity assessments.

Data Presentation

The antiplasmodial and cytotoxic activities of this compound and related alkaloids are summarized below. These data are crucial for assessing the compound's potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of Indole Alkaloids from Geissospermum vellosii against P. falciparum (D10, Chloroquine-Sensitive Strain)

CompoundIC50 (µg/mL)IC50 (µM)
This compound3.17-
Geissolosimine0.550.96
Geissoschizoline (B1216679)4.16-
Geissoschizone3.19-
Vellosiminol-157
Methanolic Crude Extract2.22-

Data sourced from Mbeunkui et al. (2012).[1][2]

Table 2: Cytotoxicity of this compound-Related Alkaloids

CompoundCell LineCell TypeAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)
Geissoschizoline N4-methylchlorineACP02Human Gastric AdenocarcinomaMTT12.0639.47 (vs. VERO), 41.75 (vs. HepG2)
Geissoschizoline N4-methylchlorineVERONormal Monkey Kidney EpithelialMTT476.0-
Geissoschizoline N4-methylchlorineHepG2Human Hepatocellular CarcinomaMTT503.5-

Data for the related alkaloid geissoschizoline N4-methylchlorine is used as a proxy for this compound. The Selectivity Index (SI) is calculated as CC50 in a normal cell line / IC50 in a cancer cell line.[3]

Experimental Protocols

Detailed protocols for the evaluation of antiplasmodial activity and cytotoxicity are provided below.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Materials:

  • P. falciparum culture (e.g., D10, chloroquine-sensitive strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX)

  • This compound stock solution (in DMSO)

  • Chloroquine (positive control)

  • 96-well black, flat-bottom microtiter plates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

  • Drug Plate Preparation:

    • Add 100 µL of complete culture medium to each well of a 96-well plate.

    • Prepare serial dilutions of this compound (and chloroquine) in the plate. The final concentration of DMSO should not exceed 0.5%.

    • Include wells for a negative control (parasitized red blood cells without any compound) and a background control (uninfected red blood cells).

  • Parasite Seeding:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

    • Add 100 µL of the parasite suspension to each well, achieving a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.[4]

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of parasite growth inhibition relative to the negative control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Method)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[3][5]

Materials:

  • Human cell line (e.g., HepG2, VERO)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Replace the overnight medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • MTT Addition:

    • After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against the log of the drug concentration.

Protocol 3: In Vivo Antiplasmodial Activity Assay (Peter's 4-Day Suppressive Test)

This test evaluates the schizontocidal activity of a compound in early infection in a rodent malaria model.[6][7]

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • This compound solution (for oral or intraperitoneal administration)

  • Chloroquine (positive control)

  • Normal saline

  • Giemsa stain

  • Microscope

Procedure:

  • Parasite Inoculation:

    • Infect donor mice with P. berghei.

    • Collect blood from a donor mouse with rising parasitemia and dilute it in normal saline.

    • Inoculate experimental mice intraperitoneally with 0.2 mL of the infected blood containing approximately 1x10^7 parasitized erythrocytes.

  • Drug Administration:

    • Randomly divide the mice into groups (negative control, positive control, and test groups with different doses of this compound).

    • Two hours after inoculation, start the treatment. Administer the respective substances orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Determination:

    • On Day 4, collect blood from the tail of each mouse.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of the total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of chemosuppression using the following formula: % Suppression = [(A - B) / A] * 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the test group.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_extraction Compound Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing plant Geissospermum vellosii (Stem Bark) extract Methanolic Extraction plant->extract alkaloids Crude Alkaloid Fraction extract->alkaloids This compound Purified this compound alkaloids->this compound invitro_assay Antiplasmodial Assay (P. falciparum, SYBR Green I) This compound->invitro_assay cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2, VERO, MTT) This compound->cytotoxicity_assay invivo_assay Antiplasmodial Assay (P. berghei in mice) This compound->invivo_assay toxicity Acute Toxicity Assessment This compound->toxicity ic50 Determine IC50 invitro_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si suppression Determine % Parasite Suppression invivo_assay->suppression ld50 Determine LD50 toxicity->ld50

Caption: Experimental workflow for evaluating the antiplasmodial activity of this compound.

Caption: Proposed mechanism of action for alkaloids like this compound against P. falciparum.

References

Application Notes and Protocols: Anti-inflammatory Effect of Geissospermine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Geissospermine is an indole (B1671886) alkaloid predominantly found in the stem bark of Geissospermum vellosii, a tree native to Brazil.[1][2] Emerging research has highlighted its potential as a multi-target therapeutic agent, with notable anti-inflammatory properties.[3][4] These application notes provide a summary of the quantitative data from animal studies, detailed protocols for key experimental models, and a visualization of the proposed mechanism of action to guide further research and drug development. The primary mechanism appears to be linked to the cholinergic anti-inflammatory pathway, which involves the inhibition of pro-inflammatory cytokines.[1][2]

Proposed Mechanism of Action

This compound's anti-inflammatory effects are thought to be mediated through the cholinergic anti-inflammatory pathway. By inhibiting acetylcholinesterase, this compound increases the availability of acetylcholine (B1216132) (ACh).[1][2] ACh can then bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on macrophages and other immune cells. This interaction inhibits the nuclear translocation of NF-κB (nuclear factor kappa B), a key transcription factor for pro-inflammatory genes.[1][2] The suppression of NF-κB activation leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2]

cluster_0 This compound Action cluster_1 Cholinergic Anti-inflammatory Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Levels AChE->ACh Increases a7nAChR α7nAChR on Macrophage ACh->a7nAChR Activates NFkB NF-κB Nuclear Translocation a7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines Suppresses Production Inflammation Inflammation Cytokines->Inflammation Reduces

Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.

Data Presentation: Summary of In Vivo Effects

The following table summarizes the quantitative results from studies evaluating the anti-inflammatory effects of a this compound-rich fraction (PPAC) from Geissospermum vellosii bark in rodent models.

Animal ModelTreatmentDoseOutcome MeasureResultReference
Carrageenan-Induced Paw Edema (Rat) PPAC Fraction30 mg/kgPaw Edema Inhibition50.6% reduction at 2 hours[1][5]
57.8% reduction at 3 hours[1][5]
Indomethacin (B1671933)10 mg/kgPaw Edema Inhibition~70% reduction[1]
Carrageenan-Induced Hyperalgesia (Rat) PPAC Fraction30 mg/kgHyperalgesia Inhibition60.1% reduction at 2 hours (peak)[1][5]
Indomethacin10 mg/kgHyperalgesia Inhibition~70% reduction[1]
Acetic Acid-Induced Writhing (Mouse) PPAC Fraction30 mg/kgReduction in Writhing47.5% reduction[1][2][5]
Ethanolic Extract (EE)30 mg/kgReduction in Writhing34.8% reduction[1][2][5]
Formalin Test (Mouse) - 2nd Phase PPAC Fraction30 mg/kgReduction in Licking Time84.9% reduction[1][2][5]
PPAC Fraction60 mg/kgReduction in Licking Time100% reduction[1][2][5]
Ethanolic Extract (EE)30 mg/kgReduction in Licking Time82.8% reduction[1][2][5]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and validated method for screening acute anti-inflammatory activity.[6][7][8][9] The edema formation induced by carrageenan is a biphasic event; the first phase involves the release of histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins (B1171923) and cytokines.[1][7]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound or this compound-rich fraction (e.g., PPAC)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., saline, DMSO, or appropriate solvent)

  • Positive control: Indomethacin (5-10 mg/kg)

  • Parenteral administration supplies (e.g., oral gavage needles, intraperitoneal syringes)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (multiple dose levels)

    • Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[7]

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for treated groups compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

start Start: Animal Acclimatization grouping Group Assignment (Vehicle, this compound, Control) start->grouping baseline Measure Baseline Paw Volume grouping->baseline admin Administer Test Compound / Vehicle baseline->admin induce Induce Edema: Inject Carrageenan into Paw admin->induce measure Measure Paw Volume (Hourly for 5 hours) induce->measure analyze Calculate Edema & % Inhibition measure->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of compounds by mimicking a bacterial infection, which triggers a strong inflammatory response characterized by high levels of circulating cytokines.[10][11] It is particularly relevant for testing agents that target TNF-α, IL-1β, and IL-6 production.[12][13]

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Vehicle (e.g., sterile pyrogen-free saline)

  • Positive control: Dexamethasone (B1670325) (1-5 mg/kg)

  • Parenteral administration supplies

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (Saline only)

    • LPS + Vehicle

    • LPS + this compound (multiple dose levels)

    • LPS + Dexamethasone

  • Compound Administration: Administer this compound, vehicle, or dexamethasone (e.g., intraperitoneally) one hour before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.[14]

  • Sample Collection:

    • At a peak time for cytokine response (typically 1.5 to 2 hours post-LPS for TNF-α, and 4-6 hours for IL-6), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.[15]

    • Centrifuge blood to separate plasma and store at -80°C until analysis.

    • Alternatively, harvest tissues (e.g., liver, lung, brain) for analysis of inflammatory markers.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS + Vehicle group. Calculate the percentage reduction in cytokine production. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

References

Geissospermine as a potential lead compound for Alzheimer's drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine, an indole (B1671886) alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has been investigated for its potential role in targeting aspects of Alzheimer's disease pathology. Primarily, its interaction with cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132), has been a focus of preliminary research. These notes provide an overview of the current understanding of this compound's bioactivity, present available quantitative data, and offer detailed protocols for relevant in vitro assays. It is important to note that while this compound has shown some interesting biological activity, its congener, geissoschizoline (B1216679), from the same plant source, appears to be a more promising multi-target candidate for Alzheimer's disease with a better safety profile.

Biological Activity and Rationale for Use

The primary rationale for investigating this compound in the context of Alzheimer's disease stems from the cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in the disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine, can increase its availability in the synaptic cleft and enhance cholinergic neurotransmission.

Initial studies on an alkaloid-rich fraction of Geissospermum vellosii, where this compound was the major component, indicated inhibition of acetylcholinesterase.[1] However, more recent research on pure, isolated this compound has revealed a more selective and complex profile.

Summary of Quantitative Data

The available quantitative data on the bioactivity of this compound and related compounds from Geissospermum vellosii are summarized below. It is crucial to distinguish between studies using alkaloid fractions and those using isolated compounds.

Compound/FractionTarget EnzymeSource of EnzymeIC50 ValueReference
This compound (pure) Butyrylcholinesterase (BChE)Not SpecifiedInhibition observed, but IC50 not reportedLima et al., 2020
This compound (pure) Acetylcholinesterase (AChE)HumanNo inhibitory activity observedLima et al., 2020
Alkaloid-rich fraction (this compound as major component) Acetylcholinesterase (AChE)Rat Brain39.3 µg/mLLima et al., 2009 (cited in other sources)
Geissoschizoline (related alkaloid) Acetylcholinesterase (AChE)Human20.40 ± 0.93 µMLima et al., 2020
Geissoschizoline (related alkaloid) Butyrylcholinesterase (BChE)Human10.21 ± 0.01 µMLima et al., 2020

Note on Conflicting Data: The inhibitory activity of the alkaloid-rich fraction on AChE is likely attributable to the presence of other alkaloids, such as geissoschizoline, which is a known dual inhibitor of both AChE and BChE.[2]

Cytotoxicity Profile

A significant consideration for the development of this compound as a lead compound is its reported cytotoxicity. In cell viability assays, pure this compound was found to be cytotoxic, whereas the related alkaloid, geissoschizoline, was not.[2] This suggests that while the this compound scaffold may be of interest, modifications would be necessary to mitigate its toxic effects.

Other Potential Mechanisms in Alzheimer's Disease

Currently, there is a lack of published data on the effects of this compound on other key pathological hallmarks of Alzheimer's disease, including:

  • Amyloid-beta (Aβ) aggregation and clearance

  • Tau protein phosphorylation and aggregation

  • Neuroinflammation

Further research is required to explore these potential mechanisms.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the activity of this compound.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of a compound against acetylcholinesterase and butyrylcholinesterase.

Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATCI and BTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare working solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the this compound dilution (or buffer for control) to each well.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measurement:

    • Add 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Protocol 2: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Cholinesterase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay in 96-Well Plate cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (AChE or BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB prep_dtnb->add_dtnb prep_substrate Prepare Substrate Solution (ATCI or BTCI) add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_dtnb add_dtnb->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate incubate->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the cholinesterase inhibition assay.

MTT Cytotoxicity Assay Workflow

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout MTT Assay and Readout seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compound Add this compound to Cells incubate_24h->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate_treat Incubate (24-48h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability & IC50 read_absorbance->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.

Proposed Mechanism of Cholinesterase Inhibition

G cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_receptor Postsynaptic Receptor ACh->ACh_receptor Binds AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolyzed by ACh_release ACh Release ACh_release->ACh Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate This compound This compound This compound->AChE_BChE Inhibits

Caption: this compound's proposed mechanism of action.

Conclusion and Future Directions

This compound has demonstrated selective inhibitory activity against butyrylcholinesterase, a relevant target in Alzheimer's disease. However, the lack of activity against acetylcholinesterase in its pure form and its noted cytotoxicity present significant hurdles for its direct development as a therapeutic agent. The conflicting reports on its AChE activity, likely due to impurities in earlier studies, underscore the importance of working with well-characterized compounds.

Future research on this compound should focus on:

  • Medicinal Chemistry Efforts: Utilizing the this compound scaffold to synthesize new derivatives with improved potency, selectivity, and a more favorable safety profile. The goal would be to reduce cytotoxicity while potentially introducing or enhancing AChE inhibitory activity to create a dual inhibitor.

  • Quantitative Analysis: Determining the specific IC50 value of pure this compound for BChE is a critical next step for a complete understanding of its potency.

  • Expanded Mechanistic Studies: Investigating the effects of this compound and its non-toxic derivatives on amyloid-beta and tau pathologies, as well as on neuroinflammatory pathways, would provide a more comprehensive picture of their potential in Alzheimer's disease drug discovery.

References

Investigating the Mechanism of Action of Geissospermine in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is an indole (B1671886) alkaloid isolated from plants of the Geissospermum genus, which have a history of use in traditional medicine for various ailments, including cancer.[1][2] While direct and extensive experimental research on the specific anticancer mechanisms of this compound is limited, studies on related alkaloids from the same genus and on crude extracts of Geissospermum species provide valuable insights into its potential modes of action. This document outlines the current understanding, key experimental protocols, and available data to guide further investigation into the therapeutic potential of this compound in oncology.

Available research suggests that alkaloids from Geissospermum exert their anticancer effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and potential inhibition of metastasis.[2][3][4] These effects are likely mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Postulated Mechanisms of Action of this compound and Related Alkaloids

Based on studies of related compounds from Geissospermum, the proposed mechanisms of action for this compound in cancer cells are multifaceted and likely involve:

  • Induction of Apoptosis: Extracts from Geissospermum vellosii have been shown to induce apoptosis in a dose- and time-dependent manner in ovarian and metastatic castration-resistant prostate cancer cells.[3] This process is often mediated by the caspase cascade. A related alkaloid, geissoschizoline (B1216679) N4-methylchlorine, has been shown to induce tumor cell death through apoptosis and is predicted to bind to the active sites of caspases 3 and 8, key executioners of apoptosis.[3][4][5] The apoptotic induction may also involve the regulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

  • Cell Cycle Arrest: Treatment with Geissospermum extracts has been observed to cause cell cycle arrest in cancer cells.[3] This is associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as PCNA and cyclins A and D1.[3]

  • Inhibition of the MDM2-p53 Interaction: A computational study on geissolosimine, an alkaloid structurally related to this compound, predicted its potential to inhibit the interaction between MDM2 and the tumor suppressor protein p53.[6][7] By disrupting this interaction, p53 can be stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells where p53 is not mutated.

  • Anti-Metastatic Potential: While direct evidence for this compound is lacking, the general ability of certain alkaloids to interfere with metastatic processes suggests a potential avenue for investigation.[8]

Quantitative Data

The following tables summarize the available quantitative data for alkaloids isolated from Geissospermum species. It is important to note that these values are not for this compound itself but for closely related compounds, providing a preliminary indication of the potential potency.

Table 1: Cytotoxicity of Geissospermum sericeum Alkaloid Fraction and Geissoschizoline N4-methylchlorine

SampleCell LineAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)Reference
Alkaloid FractionACP02 (Human Gastric Adenocarcinoma)MTT18.29-[4]
Geissoschizoline N4-methylchlorineACP02 (Human Gastric Adenocarcinoma)MTT12.0639.47 (vs VERO), 41.75 (vs HepG2)[4]
Geissoschizoline N4-methylchlorineVERO (Normal Kidney Epithelial)MTT476.0-[4]
Geissoschizoline N4-methylchlorineHepG2 (Human Liver Cancer)MTT503.5-[4]

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Migration and Invasion Assay

This protocol is used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and a lower compartment. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) that the cells must degrade to migrate through.

Protocol:

  • Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For the migration assay, use uncoated inserts.

  • Cell Preparation: Starve the cancer cells in serum-free medium for 24 hours.

  • Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Treatment: Add this compound at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Visualizations

The following diagrams illustrate the postulated signaling pathways and experimental workflows.

Geissospermine_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound (and related alkaloids) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Geissospermine_Cell_Cycle_Arrest cluster_regulators Cell Cycle Regulators cluster_cycle Cell Cycle Progression This compound This compound (and related alkaloids) p21_p27 p21 / p27 (CDK Inhibitors) This compound->p21_p27 Upregulation Cyclins Cyclin A / Cyclin D1 This compound->Cyclins Downregulation PCNA PCNA This compound->PCNA Downregulation G1_S G1/S Transition p21_p27->G1_S Cyclins->G1_S PCNA->G1_S Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Experimental_Workflow_this compound cluster_assays In Vitro Assays cluster_endpoints Endpoints Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V / PI Staining) Treatment->Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Metastasis Migration/Invasion (Transwell Assay) Treatment->Metastasis IC50 Determine IC50 MTT->IC50 Apoptotic_Cells Quantify Apoptotic Cells Apoptosis->Apoptotic_Cells Protein_Levels Analyze Protein Levels (e.g., Caspases, Bcl-2) Western_Blot->Protein_Levels Metastatic_Potential Assess Metastatic Potential Metastasis->Metastatic_Potential

Caption: General experimental workflow for investigating this compound.

References

Application Notes and Protocols for High-Performance Counter-Current Chromatography (HPCCC) in Geissospermine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex bisindole alkaloid found in the bark of trees from the Geissospermum genus, notably Geissospermum vellosii. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimalarial activity. Traditional methods for isolating this compound and other related alkaloids are often laborious, time-consuming, and can result in low yields. High-Performance Counter-Current Chromatography (HPCCC) has emerged as a highly efficient and effective alternative for the preparative separation of these valuable natural products.[1][2]

HPCCC, a support-free liquid-liquid partition chromatography technique, offers several advantages over conventional methods. These include high sample loading capacity, total sample recovery without irreversible adsorption, and reduced solvent consumption. This application note provides a detailed protocol for the isolation of this compound from Geissospermum vellosii bark, leveraging the power of HPCCC.

Experimental Protocols

The isolation of this compound using HPCCC involves a multi-step process, beginning with the extraction of crude alkaloids from the plant material, followed by the HPCCC separation itself.

Preparation of Crude Alkaloid Extract from Geissospermum vellosii

A robust extraction procedure is critical for obtaining a crude mixture suitable for HPCCC separation.

Materials and Reagents:

Protocol:

  • Grinding: The dried stem bark of Geissospermum vellosii is finely ground to a powder to increase the surface area for extraction.

  • Primary Extraction: The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus with methanol or an ethanol/water mixture (e.g., 70:30 v/v). Acidification of the solvent with a small amount of formic acid can improve the extraction efficiency of alkaloids.

  • Concentration: The resulting hydroalcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: a. The crude extract is redissolved in a 5% aqueous hydrochloric acid solution. This protonates the basic alkaloids, rendering them water-soluble. b. The acidic solution is then washed with an immiscible organic solvent like dichloromethane to remove neutral and acidic impurities. c. The aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 with ammonium hydroxide. d. This deprotonated alkaloid solution is then extracted multiple times with dichloromethane or chloroform. The alkaloids will partition into the organic phase.

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield the crude alkaloid fraction ready for HPCCC.

High-Performance Counter-Current Chromatography (HPCCC) Protocol

The successful separation of this compound from the crude alkaloid mixture is highly dependent on the selection of an appropriate biphasic solvent system and the optimization of operational parameters.

Instrumentation:

  • High-Performance Counter-Current Chromatograph

  • Solvent delivery pump

  • UV-Vis detector

  • Fraction collector

Solvent System: A widely used and effective solvent system for the separation of indole (B1671886) alkaloids from Geissospermum vellosii is a mixture of Ethyl Acetate – n-Butanol – Water in a 2:3:5 (v/v/v) ratio .[1]

Protocol:

  • Solvent System Preparation: The selected solvents are thoroughly mixed in a separatory funnel in the specified volumetric ratio. The mixture is allowed to equilibrate and separate into two distinct phases (an upper organic phase and a lower aqueous phase). The two phases are then separated and degassed before use.

  • Column Preparation: The HPCCC column is first entirely filled with the stationary phase. Based on the separation, either the upper or lower phase can be chosen as the stationary phase. For the specified solvent system, the upper organic phase is typically used as the stationary phase.

  • Sample Loading: The dried crude alkaloid extract is dissolved in a small volume of a mixture of both the upper and lower phases of the solvent system to ensure complete dissolution. This sample solution is then injected into the HPCCC system.

  • Elution and Fractionation: The mobile phase (typically the lower aqueous phase in this case) is pumped through the column at a specific flow rate, while the column is rotated at a high speed. The effluent from the column outlet is monitored by a UV-Vis detector, and fractions are collected based on the resulting chromatogram.

  • Extrusion: After the elution of the target compounds, the stationary phase can be pushed out of the column by pumping the other phase, a process known as extrusion, to recover any remaining compounds.

  • Analysis of Fractions: The collected fractions are analyzed by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Purification and Identification: Fractions containing the pure compound are combined and the solvent is evaporated. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters for the extraction and HPCCC separation of this compound. Note that while the solvent system is well-documented, specific operational parameters like flow rate and rotational speed may require optimization for different HPCCC instruments. The values presented here are typical for such separations.

Table 1: Extraction Parameters

ParameterValue/Description
Plant MaterialDried stem bark of Geissospermum vellosii
Extraction SolventMethanol or 70:30 Ethanol/Water (v/v)
Extraction MethodSoxhlet extraction or Maceration
Purification StepAcid-Base Partitioning

Table 2: HPCCC Operational Parameters for this compound Isolation

ParameterValue/Description
Solvent System Ethyl Acetate – n-Butanol – Water (2:3:5 v/v/v) [1]
Stationary PhaseUpper Organic Phase
Mobile PhaseLower Aqueous Phase
Typical Flow Rate1.5 - 3.0 mL/min
Typical Rotational Speed1200 - 1600 rpm
Detection Wavelength254 nm and/or 280 nm
Typical Sample Load100 - 500 mg of crude alkaloid extract

Note: Italicized values are representative and may require optimization.

Table 3: Expected Results (Illustrative)

ParameterIllustrative Value
Retention Time of this compoundDependent on specific parameters
Purity of Isolated this compound>95% (as determined by HPLC)
Yield of this compoundDependent on the concentration in the crude extract

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the this compound isolation process.

Geissospermine_Isolation_Workflow Plant_Material Geissospermum vellosii Stem Bark Grinding Grinding Plant_Material->Grinding Extraction Soxhlet Extraction (Methanol or Ethanol/Water) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids HPCCC HPCCC Separation (EtOAc:BuOH:H2O = 2:3:5) Crude_Alkaloids->HPCCC Fraction_Collection Fraction Collection HPCCC->Fraction_Collection Analysis HPLC/TLC Analysis Fraction_Collection->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Workflow for this compound Isolation.

Conclusion

High-Performance Counter-Current Chromatography provides a robust and efficient platform for the preparative isolation of this compound from Geissospermum vellosii. The combination of a well-chosen solvent system and optimized operational parameters allows for the recovery of high-purity alkaloids, facilitating further research into their pharmacological properties and potential for drug development. The protocol outlined in this application note serves as a comprehensive guide for researchers seeking to employ this powerful separation technique for the purification of this compound and other valuable natural products.

References

Application Notes and Protocols for LC-MS/MS Analysis of Geissospermine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid predominantly isolated from the bark of the Amazonian tree, Geissospermum vellosii.[1] This natural compound has garnered significant scientific interest due to its potential pharmacological activities, including the inhibition of acetylcholinesterase, a key target in the management of Alzheimer's disease. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides detailed protocols for the extraction and subsequent quantification of this compound and the identification of its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug metabolism.

Quantitative Analysis of this compound

While specific quantitative data for this compound in biological matrices is not extensively available in the public domain, this section outlines a general, robust protocol for its quantification that can be adapted and validated. The following table provides a template for summarizing quantitative data obtained from such an analysis.

Table 1: Quantitative Analysis of this compound in Rat Plasma

ParameterValue
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal

Note: The values presented in this table are hypothetical and represent typical acceptance criteria for a validated bioanalytical method. Actual values must be determined experimentally.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol describes a liquid-liquid extraction method for the isolation of this compound from plasma samples, a common procedure for removing proteins and other interfering substances.

Materials:

  • Rat Plasma (or other biological matrix)

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar indole alkaloid or a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (B52724)

  • Water, HPLC grade

  • Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution to each sample, calibrator, and quality control sample.

  • Add 500 µL of methyl tert-butyl ether to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

The following are general starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
This compound Transition (Hypothetical) m/z 623.4 → 251.2 (Quantifier)
m/z 623.4 → 130.1 (Qualifier)
Internal Standard Transition (Hypothetical) To be determined based on the selected IS
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Note: The MRM transitions for this compound are hypothetical and must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

In Vitro Metabolism Study of this compound using Human Liver Microsomes (HLM)

This protocol outlines an in vitro experiment to identify potential metabolites of this compound using human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound solution (in a compatible solvent like methanol (B129727) or DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-warm the reaction mixture and HLM to 37°C.

  • Add this compound to the reaction mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding HLM (final protein concentration of 0.5 mg/mL).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS using a full scan or product ion scan mode to detect and identify potential metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle vortex Vortex & Centrifuge lle->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Oxidation Oxidation This compound->Oxidation Metabolite1 Hydroxy-Geissospermine Hydroxylation->Metabolite1 Metabolite2 Demethyl-Geissospermine Demethylation->Metabolite2 Metabolite3 This compound N-oxide Oxidation->Metabolite3 Glucuronidation Glucuronidation Conjugate1 This compound-Glucuronide Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 This compound-Sulfate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite1->Sulfation

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Geissospermine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid isolated from plants of the Geissospermum genus, which has demonstrated a range of promising biological activities.[1] Its intricate molecular architecture presents a compelling scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and outlines key methodologies for structure-activity relationship (SAR) studies. The aim is to guide researchers in the exploration of this natural product's potential in drug discovery, with a focus on its anticancer and neuroprotective properties.

Data Presentation: Structure-Activity Relationships

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Alkaloids
CompoundSourceEnzyme SourceIC50 (µM)Reference
This compound (in alkaloid-rich fraction)Geissospermum vellosiiRat Brain~62.1[2]
GeissoschizolineGeissospermum vellosiiHuman AChE20.40[2]
GalantamineGalanthus spp.-0.41[2]
Huperzine AHuperzia serrataRat Cortex0.082[2]
Donepezil (Synthetic)-Human AChE0.01 - 222.23[2]
Table 2: Anticancer Activity of Geissospermum Alkaloids
CompoundCell LineActivityIC50 (µg/mL)Selectivity Index (SI)Reference
Geissoschizoline N4-methylchlorineACP02 (Human Gastric Adenocarcinoma)Cytotoxic12.0639.47 (VERO), 41.75 (HepG2)[3]
Alkaloid FractionACP02 (Human Gastric Adenocarcinoma)Cytotoxic18.29-[3]
FlavopereirineLeishmania amazonensis (promastigote)Antileishmanial0.15 (72h)High[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various strategies, including the total synthesis of analogs or the late-stage functionalization of the natural product scaffold.

1. General Strategy for N-Methylation of this compound

This protocol describes a general method for the N-methylation of the indole nitrogen in this compound, a common modification in SAR studies.

  • Materials: this compound, anhydrous solvent (e.g., Dimethylformamide - DMF), a suitable base (e.g., Sodium Hydride - NaH), and a methylating agent (e.g., Methyl Iodide - CH3I).

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add the base portion-wise to the solution and stir for 30 minutes at 0°C.

    • Add the methylating agent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-methyl-Geissospermine.

2. Late-Stage C-H Functionalization of the Indole Ring

This approach allows for the direct introduction of functional groups onto the indole nucleus of this compound, providing a rapid route to diverse analogs.[5]

  • General Protocol for Palladium-Catalyzed C-H Arylation:

    • In a reaction vessel under an inert atmosphere, combine this compound, an aryl halide, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine-based ligand), and a base (e.g., K2CO3) in an appropriate solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a designated time, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to isolate the arylated this compound derivative.

Biological Activity Assays

1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening acetylcholinesterase inhibitors.[6][7][8][9][10]

  • Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer (pH 8.0), test compounds (this compound derivatives), and a positive control (e.g., Donepezil).

  • Procedure:

    • Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE solution to initiate the reaction, except in the blank wells where buffer is added instead.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

2. Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][11]

  • Materials: Human cancer cell lines (e.g., ACP02 gastric cancer cells), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualizations

Synthetic and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives This compound This compound Scaffold Modification Chemical Modification (e.g., N-methylation, C-H functionalization) This compound->Modification Derivatives Library of this compound Derivatives Modification->Derivatives Purification Purification (e.g., Column Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

AChE_Assay_Workflow cluster_assay Acetylcholinesterase Inhibition Assay Preparation Prepare Reagents: AChE, ATCI, DTNB, Buffers, Test Compounds Incubation Incubate AChE with Test Compound Preparation->Incubation Reaction Initiate Reaction with Substrate (ATCI) Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathways

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Pathway of Geissospermum Alkaloids in Cancer Cells Alkaloid Geissospermum Alkaloid Derivative Caspase8 Caspase-8 Activation (Extrinsic Pathway) Alkaloid->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) Alkaloid->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by Geissospermum alkaloids.[3][12]

Neuroprotection_Pathway cluster_neuro Potential Neuroprotective Signaling Pathways of this compound Derivatives Geissospermine_Deriv This compound Derivative AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Geissospermine_Deriv->AChE_Inhibition Acetylcholine Increased Acetylcholine Levels AChE_Inhibition->Acetylcholine Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Neuroprotection Neuroprotection Cholinergic_Signaling->Neuroprotection

Caption: Potential neuroprotective mechanism via acetylcholinesterase inhibition.[13]

References

Using Geissospermine as a Pharmacological Tool to Study Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a major indole (B1671886) alkaloid isolated from the bark of the Brazilian plant Geissospermum vellosii.[1][2] It has garnered significant interest as a pharmacological tool for investigating the cholinergic nervous system. The primary mechanism of action of this compound identified to date is the inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This activity makes this compound a valuable compound for studying the physiological and pathological roles of cholinergic signaling.

Pharmacological studies have revealed that an alkaloid-rich fraction of Geissospermum vellosii, with this compound as the main component, inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] However, more recent findings suggest that isolated, pure this compound may selectively inhibit BChE without significant activity against AChE.[4] This potential selectivity presents a unique opportunity to dissect the distinct roles of these two important enzymes in cholinergic neurotransmission.

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in key experiments, and quantitative data to facilitate its application as a research tool in cholinergic studies.

Application Notes

Mechanism of Action: Cholinesterase Inhibition

This compound functions as a cholinesterase inhibitor, thereby increasing the concentration and prolonging the action of acetylcholine in the synaptic cleft.[5] This elevation of ACh levels leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

Molecular docking studies have elucidated a plausible binding mode of this compound within the active site of AChE.[1][2] The proposed interaction involves the formation of four hydrogen bonds with key amino acid residues: Tyr121, Ser122, Ser200, and His440.[1] Notably, Ser200 and His440 are part of the catalytic triad (B1167595) essential for the enzyme's hydrolytic activity.[1] Additionally, hydrophobic and π-π stacking interactions with Phe330 and Trp84, respectively, contribute to the stabilization of this compound in the active site.[1]

The potential selectivity of pure this compound for BChE over AChE is a critical consideration for experimental design.[4] This selectivity can be exploited to investigate the specific contributions of BChE to cholinergic neurotransmission in various tissues and disease models, such as Alzheimer's disease, where BChE activity is known to be altered.[6]

Applications in Cholinergic Pathway Research

This compound can be employed in a variety of experimental paradigms to probe the function of cholinergic systems:

  • In vitro enzyme kinetics: To determine the potency and selectivity of this compound and its analogs for AChE and BChE from different species and tissues.

  • Cellular functional assays: To investigate the effects of increased acetylcholine levels on neuronal excitability, intracellular signaling cascades (e.g., calcium mobilization), and neurotransmitter release.

  • In vivo studies: To explore the effects of this compound on cognitive function, motor control, and other physiological processes regulated by the cholinergic system. For instance, an alkaloid-rich fraction of G. vellosii has been shown to reverse scopolamine-induced memory deficits in mice.[3]

Data Presentation

Cholinesterase Inhibition

The following table summarizes the reported IC50 values for an alkaloid-rich fraction of Geissospermum vellosii, where this compound is the principal alkaloid.

Enzyme SourceIC50 Value (µg/mL)
Rat Brain Acetylcholinesterase39.3[3]
Electric Eel Acetylcholinesterase2.9[3]
Horse Serum Butyrylcholinesterase1.6[3]

Note: A 2020 study by Lima et al. suggested that isolated, pure this compound exclusively inhibits butyrylcholinesterase (BChE) and does not exhibit activity against acetylcholinesterase (AChE).[4] The AChE inhibitory activity of the G. vellosii extract may be attributed to other constituents like Geissoschizoline or a synergistic interaction between multiple compounds.[4]

Cholinergic Receptor Binding Affinity

The binding affinities (Ki or Kd values) of pure this compound for nicotinic and muscarinic acetylcholine receptor subtypes have not been extensively reported in the scientific literature. The experimental protocols provided in this document can be utilized to determine these values.

Receptor SubtypeRadioligand for Competition AssayPotential Ki/Kd (nM)
Nicotinic Receptors
α4β2[³H]-Nicotine, [³H]-EpibatidineTo be determined
α7[¹²⁵I]-α-BungarotoxinTo be determined
α3β4[³H]-EpibatidineTo be determined
Muscarinic Receptors
M1[³H]-PirenzepineTo be determined
M2[³H]-AF-DX 384To be determined
M3[³H]-4-DAMPTo be determined
M4[³H]-PirenzepineTo be determined
M5[³H]-N-methylscopolamineTo be determined

Experimental Protocols

Protocol 1: Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the in vitro inhibition of AChE and BChE by this compound.[4]

Materials:

  • Acetylcholinesterase (e.g., from electric eel) or Butyrylcholinesterase (e.g., from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare the enzyme solution in phosphate buffer to the desired concentration.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the this compound dilution (or buffer for control) to each well.

    • Add 125 µL of 3 mM DTNB to each well.

    • Add 50 µL of phosphate buffer to each well.

    • Initiate the reaction by adding 25 µL of the enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the enzymatic reaction by adding 25 µL of 15 mM ATCI or BTCI.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Radioligand Competition Binding Assay for Cholinergic Receptor Affinity

This protocol outlines a general procedure to determine the binding affinity (Ki) of this compound for a specific cholinergic receptor subtype expressed in cell membranes.[7][8]

Materials:

  • Cell membranes expressing the target nicotinic or muscarinic receptor subtype.

  • A suitable radioligand for the target receptor (see table above) with high specific activity.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., atropine (B194438) for muscarinic receptors, nicotine (B1678760) for nicotinic receptors).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup (in 96-well plates):

    • Prepare serial dilutions of this compound in the assay buffer.

    • In triplicate, set up tubes for:

      • Total binding: Radioligand + cell membranes + buffer.

      • Non-specific binding: Radioligand + cell membranes + excess unlabeled antagonist.

      • Competition: Radioligand + cell membranes + this compound dilution.

  • Incubation:

    • Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Cholinergic Neurons

This protocol describes how to measure the effects of this compound on the electrophysiological properties of cholinergic neurons.[9][10]

Materials:

  • Brain slices containing cholinergic neurons (e.g., from ChAT-Cre mice).[9]

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for the patch pipette.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • This compound.

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices from the region of interest.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.[9]

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Identify cholinergic neurons (e.g., using fluorescence in genetically modified animals).

    • Establish a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.

    • In voltage-clamp mode, hold the neuron at a specific potential and record synaptic currents.

  • Drug Application:

    • Obtain a stable baseline recording.

    • Bath-apply this compound at a known concentration.

    • Record the changes in membrane potential, firing rate, or synaptic currents.

  • Data Analysis:

    • Analyze the changes in electrophysiological parameters before and after this compound application. This can reveal the functional consequences of increased acetylcholine levels on neuronal excitability and synaptic transmission.

Protocol 4: Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to cholinergic receptor activation, which is enhanced by this compound.[11]

Materials:

  • Cultured cells expressing cholinergic receptors (e.g., SH-SY5Y cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound.

  • A cholinergic agonist (e.g., carbachol).

  • Fluorescence microscope or plate reader with appropriate filters.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes or 96-well plates.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement:

    • Wash the cells to remove excess dye and replace with HBSS.

    • Record the baseline fluorescence for a few minutes.

  • Drug Application:

    • Add this compound to the cells and incubate for a period to allow for AChE/BChE inhibition.

    • Add a cholinergic agonist to stimulate the receptors.

  • Data Acquisition:

    • Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.

    • Compare the calcium response in the presence and absence of this compound to determine its effect on cholinergic signaling. The intracellular calcium concentration can be calculated using the Grynkiewicz equation.[11]

Visualizations

Geissospermine_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE / BChE ACh->AChE Hydrolysis nAChR Nicotinic Receptor ACh->nAChR mAChR Muscarinic Receptor ACh->mAChR This compound This compound This compound->AChE Inhibition response Postsynaptic Response nAChR->response mAChR->response

Caption: this compound inhibits AChE/BChE in the synaptic cleft.

Experimental_Workflow start Start: Characterize this compound enz_assay Protocol 1: AChE/BChE Inhibition Assay (Determine IC50) start->enz_assay rec_bind Protocol 2: Radioligand Binding Assay (Determine Ki for nAChR/mAChR) enz_assay->rec_bind If potent inhibitor electro Protocol 3: Whole-Cell Patch-Clamp (Functional effect on neurons) enz_assay->electro To study effect of elevated ACh rec_bind->electro If direct receptor activity or for functional validation ca_image Protocol 4: Intracellular Calcium Imaging (Cellular signaling response) electro->ca_image in_vivo In Vivo Studies (e.g., behavior, cognition) ca_image->in_vivo end End: Elucidate Cholinergic Role in_vivo->end

Caption: Workflow for characterizing this compound's cholinergic activity.

Muscarinic_Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh Acetylcholine (elevated by this compound) M135 M1, M3, M5 Receptors ACh->M135 M24 M2, M4 Receptors ACh->M24 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC Inhibition K_channel K⁺ Channel Activation Gio->K_channel βγ subunits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways activated by elevated ACh.

References

Application Note & Protocol: Development of a Validated Analytical Method for the Quantification of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid found in plants of the Geissospermum genus, which has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is essential for phytochemical analysis, pharmacokinetic studies, and quality control. This document provides a detailed protocol for the development and validation of an analytical method for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized or Milli-Q)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

Instrumentation
  • For HPLC-UV: A standard HPLC system equipped with a UV-Vis detector.[1]

  • For LC-MS/MS: A UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

Chromatographic Conditions

Two primary methods are proposed, leveraging common techniques for alkaloid analysis.

Table 1: Proposed HPLC-UV and LC-MS/MS Chromatographic Conditions

ParameterHPLC-UV MethodLC-MS/MS Method
Column Gemini® NX-C18 (150 x 2.0 mm, 3.0 µm) or equivalent[6]Zorbax SB-C8 (2.1 x 12.5 mm) or equivalent[7]
Mobile Phase A 0.1% Formic acid in Water0.01% Formic acid in Water[6]
Mobile Phase B AcetonitrileAcetonitrile with 0.01% Formic acid[6]
Gradient Isocratic at 15% B for 12 min, then linear gradient to 21% B over 3 min, hold at 21% B for 15 min, then gradient to 100% B over 79 min[6]Optimized for shorter run times based on analyte retention
Flow Rate 0.200 mL/min[6]0.4 mL/min
Column Temperature 30 °C[1]40 °C[1]
Injection Volume 10 µL[1][6]5 µL[1]
Detection UV at 254 nm[1]ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode
MS Parameters N/ASource temperature: 150°C; Desolvation temperature: 400°C; Capillary voltage: 3.5 kV; Cone voltage: 30 V; Collision energy optimized for this compound fragmentation.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution with the initial mobile phase to construct a calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from plant material. This may need to be adapted for other biological matrices.

  • Extraction: Weigh 1 gram of powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.[1]

  • Evaporation: Combine the supernatants and evaporate to dryness under a vacuum.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 10 mL of 10% methanol in water.[1]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.[1]

    • Load the reconstituted extract onto the SPE cartridge.[1]

    • Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.[1]

    • Elute the alkaloids with 10 mL of methanol.[1]

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for analysis.[1]

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[8]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.As determined by linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]No significant change in results with minor changes in flow rate, mobile phase composition, or temperature.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.No significant degradation of the analyte over the tested period.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[2] This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light.

Table 3: Forced Degradation Conditions

ConditionProcedure
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the analytical method for this compound.

cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation Literature Review Literature Review Selectivity Testing Selectivity Testing Literature Review->Selectivity Testing Initial Parameters Optimization Optimization Selectivity Testing->Optimization Chromatographic Conditions Sample Preparation Sample Preparation Optimization->Sample Preparation Extraction Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Analysis Analysis Cleanup (SPE)->Analysis Method Validation Method Validation Analysis->Method Validation Specificity Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Stability Stability Robustness->Stability Validated Method Validated Method Stability->Validated Method

Caption: Workflow for Analytical Method Development and Validation.

Signaling Pathway (Illustrative)

While the primary focus of this document is the analytical method, understanding the context of a compound's activity can be important. This compound's biological targets are still under investigation. For illustrative purposes, a generic signaling pathway inhibition diagram is provided.

Receptor Receptor Signaling Protein Signaling Protein Receptor->Signaling Protein Downstream Effector Downstream Effector Signaling Protein->Downstream Effector Biological Response Biological Response Downstream Effector->Biological Response This compound This compound This compound->Signaling Protein

Caption: Illustrative Diagram of Signaling Pathway Inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data, which is critical for advancing the research and development of this compound-containing products. The use of a well-validated, stability-indicating method is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Geissospermine from its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloids related to this compound found in Geissospermum species?

A1: The most commonly co-occurring alkaloids with this compound in species like Geissospermum vellosii include Geissolosimine, Geissoschizoline, Vellosiminol, and Flavopereirine. Due to their structural similarities, achieving baseline separation from this compound can be challenging.

Q2: Which type of HPLC column is most effective for separating this compound and its related alkaloids?

A2: Both C18 and Phenyl-Hexyl columns are effective for the separation of this compound and its related alkaloids. Phenyl-Hexyl columns can offer alternative selectivity, particularly for aromatic compounds like indole (B1671886) alkaloids, due to π-π interactions between the stationary phase and the analyte.[1] The choice between them may depend on the specific matrix and the critical pairs of alkaloids that need to be resolved. A Biphenyl column has also been shown to provide good separation.[2]

Q3: What is the recommended mobile phase for the HPLC separation of this compound?

A3: A common mobile phase for reversed-phase HPLC of this compound is a gradient of water and acetonitrile (B52724) (ACN), with a small amount of an acidic modifier like formic acid. A typical concentration of formic acid is 0.1%. The formic acid helps to improve peak shape by protonating the basic nitrogen atoms in the alkaloid structures, which minimizes tailing caused by interactions with residual silanols on the silica-based stationary phase.[3]

Q4: Why is my this compound peak tailing?

A4: Peak tailing for this compound, a basic indole alkaloid, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the HPLC column's stationary phase. This can be mitigated by using a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to suppress the ionization of the silanols. Other potential causes include column overload, extra-column volume, or a partially blocked column frit.

Q5: How can I improve the resolution between this compound and a closely eluting related alkaloid?

A5: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjusting the gradient slope or the concentration of the organic solvent can alter selectivity.

  • Change the stationary phase: Switching from a C18 to a Phenyl-Hexyl column (or vice-versa) can provide different selectivity due to different retention mechanisms.[1]

  • Adjust the mobile phase pH: Small changes in pH can affect the retention of ionizable compounds like alkaloids differently, potentially improving separation.

  • Lower the flow rate: This can increase column efficiency, leading to sharper peaks and better resolution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution Between this compound and Geissolosimine Mobile phase composition not optimal for this specific critical pair.- Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.
Inappropriate stationary phase.- Switch from a C18 to a Phenyl-Hexyl column to leverage different separation mechanisms (hydrophobic vs. π-π interactions).[1]
Peak Tailing for All Alkaloid Peaks Mobile phase pH is too high, leading to interactions with silanol groups.- Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase to lower the pH to around 2.5-3.5.[3]
Column contamination or degradation.- Flush the column with a strong solvent.- Use a guard column to protect the analytical column.- If the problem persists, replace the column.
Broad Peaks High extra-column volume.- Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Sample solvent is stronger than the mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase.
Fluctuating Retention Times Inconsistent mobile phase composition.- Ensure accurate and consistent preparation of the mobile phase.- If using a gradient, ensure the pump is mixing the solvents correctly.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the injection system or mobile phase.- Clean the autosampler needle and injection port.- Run a blank gradient to check for contaminants in the mobile phase or from sample carryover.

Data Presentation

Table 1: HPLC System Parameters for this compound Separation

ParameterMethod 1: Biphenyl ColumnMethod 2: C18 Column
Column Pinnacle® DB Biphenyl, 150 x 2.1 mm, 3.0 µmGemini® NX-C18, 150 x 2.0 mm, 3.0 µm
Mobile Phase A 0.01% Formic Acid in Water0.01% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.01% Formic AcidAcetonitrile with 0.01% Formic Acid
Flow Rate 0.200 mL/min0.200 mL/min
Injection Volume 10 µL10 µL
Detection UV-Vis Diode Array (220-500 nm)UV-Vis Diode Array (220-500 nm)
Reference [2][2]

Table 2: Example Gradient Elution Programs

Note: These are example gradients adapted from a published method and may require optimization for your specific instrument and sample.

Method 1: Biphenyl Column Gradient [2]

Time (min)% Mobile Phase B (ACN + 0.01% FA)
0.015
12.015 (isocratic)
15.021
30.021 (isocratic)
109.0100

Method 2: C18 Column Gradient [2]

Time (min)% Mobile Phase B (ACN + 0.01% FA)
0.010
5.015
25.015 (isocratic)
60.050
75.0100

Experimental Protocols

Protocol 1: Sample Preparation from Geissospermum Bark

This protocol describes a Soxhlet extraction method suitable for obtaining a crude extract for HPLC analysis.[2]

  • Grinding: Freeze the Geissospermum bark sample and grind it into a fine powder using a high-speed blender.

  • Extraction:

    • Place approximately 6.5 g of the powdered bark into a Soxhlet extractor.

    • Add 200 mL of a 70:30 (v/v) mixture of Ethanol and 0.1% formic acid in ultrapure water to the extraction flask. The acidification aids in the extraction of the basic alkaloids.[2]

    • Set the heating mantle to maintain a gentle boil (e.g., oil-bath at 93 °C ± 3 °C).

    • Allow the extraction to proceed for a sufficient number of cycles (e.g., 24 cycles, or until the solvent in the Soxhlet thimble runs clear).

  • Filtration and Concentration:

    • After extraction, allow the solution to cool.

    • Centrifuge the extract for 10 minutes at 5000 rpm to pellet any fine particulates.

  • Sample Dilution for HPLC:

    • Take the supernatant and dilute it 1:3 with a mixture of 15:85 acetonitrile/water before injecting it into the HPLC system.[2]

Protocol 2: HPLC Method Development and Optimization

This protocol provides a systematic approach to developing and optimizing an HPLC method for this compound separation.

  • Initial Conditions:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Use a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components and determine the approximate elution time of this compound and related alkaloids.

  • Gradient Optimization:

    • Based on the initial run, design a shallower gradient around the elution time of the target alkaloids to improve resolution.

    • For example, if the alkaloids of interest elute between 30% and 50% B, you could run a gradient from 25% to 55% B over a longer period.

  • Selectivity Optimization:

    • If co-elution is still an issue, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, and repeat the gradient optimization.

    • Consider changing the organic modifier from acetonitrile to methanol, as this can alter the elution order of the alkaloids.

  • Flow Rate and Temperature Adjustment:

    • Once a suitable column and mobile phase are selected, optimize the flow rate and column temperature to improve peak shape and reduce analysis time. Lower flow rates generally improve resolution, while higher temperatures can decrease viscosity and improve peak efficiency.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed (e.g., Poor Resolution, Peak Tailing) q1 Problem Affects All Peaks? start->q1 system_issue Likely System-Wide Issue q1->system_issue  Yes analyte_issue Likely Analyte-Specific or Column Interaction Issue q1->analyte_issue  No check_mobile_phase Check Mobile Phase (Preparation, pH, Degassing) system_issue->check_mobile_phase check_pump Check Pump & Flow Rate (Leaks, Pressure Fluctuations) check_mobile_phase->check_pump check_column_temp Check Column Temperature check_pump->check_column_temp end Problem Resolved check_column_temp->end check_sample_prep Check Sample Preparation (Solvent, Concentration) analyte_issue->check_sample_prep optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Organic Modifier) check_sample_prep->optimize_mobile_phase check_column Evaluate Column (Contamination, Degradation, Alternative Stationary Phase) optimize_mobile_phase->check_column check_column->end

Caption: General HPLC troubleshooting workflow.

Geissospermine_Separation_Optimization cluster_start Initial Method cluster_optimization Optimization Loop start_col Select Column (e.g., C18) scouting_run Perform Scouting Gradient (5-95% B) start_col->scouting_run start_mp Select Mobile Phase (ACN/H2O + 0.1% FA) start_mp->scouting_run eval1 Evaluate Resolution & Peak Shape scouting_run->eval1 opt_gradient Adjust Gradient Slope eval1->opt_gradient Suboptimal final_method Optimized Method eval1->final_method Acceptable opt_selectivity Change Stationary Phase (e.g., Phenyl-Hexyl) or Organic Modifier (e.g., MeOH) opt_gradient->opt_selectivity Further Improvement Needed opt_temp_flow Fine-tune Flow Rate & Temperature opt_selectivity->opt_temp_flow opt_temp_flow->eval1 Re-evaluate

Caption: Workflow for optimizing this compound HPLC separation.

References

Troubleshooting low yield of Geissospermine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Geissospermine during extraction from its primary natural source, the bark of Geissospermum vellosii.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during the extraction and purification of this compound, presented in a question-and-answer format to directly tackle specific problems.

Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer: A low yield from the initial extraction is a frequent challenge and can often be attributed to several factors concerning the raw material and the extraction method itself.[1]

  • Improper Grinding of Plant Material: The surface area of the plant material is critical for efficient solvent penetration. If the bark is not finely powdered, the solvent cannot effectively access and dissolve the alkaloids within the plant matrix.

    • Solution: Ensure the Geissospermum vellosii bark is cryo-milled or finely ground to a consistent powder to maximize the surface area for extraction.[2]

  • Inappropriate Solvent Choice: The selection of the extraction solvent is crucial and is dependent on the polarity of the target compound.[3] For this compound, an indole (B1671886) alkaloid, a polar solvent is generally effective.

    • Solution: A mixture of ethanol (B145695) and acidified water has been shown to be effective for extracting alkaloids from Geissospermum bark.[2][3] A 70:30 mixture of ethanol and 0.1% formic acid in water is a good starting point, as the acidic conditions help to protonate the basic alkaloids, enhancing their solubility and reducing oxidation.[2]

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio significantly impact the extraction efficiency.[3]

    • Solution: For Soxhlet extraction, an oil bath temperature of around 93 ± 3 °C with approximately 24 extraction cycles has been used successfully.[2] For maceration, ensure a sufficient solvent-to-solid ratio and adequate extraction time.[4][5] It is important to optimize these parameters for your specific experimental setup.

Question 2: I am using Soxhlet extraction and getting a low yield. Isn't this supposed to be an efficient method?

Answer: While Soxhlet extraction is designed for efficiency by using fresh solvent in each cycle, its reliance on heat can be a significant drawback, especially for thermolabile compounds.

  • Thermal Degradation: this compound, like many complex natural products, can be sensitive to heat. The prolonged exposure to the boiling point of the solvent during Soxhlet extraction can lead to the degradation of the target alkaloid, thereby reducing the final yield.

    • Solution: If thermal degradation is suspected, consider alternative, non-thermal or low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration at room temperature.[5] A comparative study showed that for Geissospermum vellosii bark, cold extraction with ultrasound yielded similar results to Soxhlet extraction, suggesting it as a viable alternative to avoid potential thermal degradation.[2]

Question 3: My crude extract seems fine, but I'm losing a significant amount of this compound during the purification process. What could be going wrong?

Answer: Product loss during chromatographic purification is a common issue and often points to problems with the separation methodology or compound stability.

  • Irreversible Adsorption to Stationary Phase: this compound may bind too strongly to the stationary phase (e.g., silica (B1680970) gel) if the mobile phase is not optimized, leading to poor recovery.

    • Solution: Carefully select the stationary and mobile phases. For alkaloids, a reversed-phase column (like C18) is often a good choice.[6] If using normal phase chromatography, consider adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia (B1221849), to the mobile phase to reduce tailing and improve recovery of basic compounds.

  • Compound Degradation on the Column: Some stationary phases, particularly silica gel, can be slightly acidic and may cause degradation of sensitive compounds.

    • Solution: Use a deactivated or neutral stationary phase, such as neutral alumina (B75360) or a polymer-based column. Alternatively, as mentioned, adding a basic modifier to the mobile phase can help neutralize active sites on the silica gel.

  • Inadequate Fractionation and Monitoring: Poor separation of this compound from other closely related alkaloids can lead to the discarding of fractions containing the target compound.

    • Solution: Employ a high-resolution purification technique like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[7] Monitor the fractions closely using a sensitive analytical technique like Thin Layer Chromatography (TLC) with a suitable stain (e.g., Dragendorff's reagent for alkaloids) or analytical HPLC to ensure that all fractions containing this compound are collected.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound extraction? A1: The primary natural source of this compound is the bark of trees from the Geissospermum genus, with Geissospermum vellosii being a well-documented species.[3] This tree is native to the Amazon rainforest.

Q2: What are the typical yields of this compound from Geissospermum vellosii bark? A2: The yield of this compound can vary depending on the specific plant material and the extraction and purification methods used. A new isolation procedure has been reported to yield crystalline this compound in the range of 0.3% to 0.4% from the bark.[8] The total ethanolic extract from the stembarks can be around 3.6%.[4]

Q3: How does pH affect the extraction of this compound? A3: pH plays a crucial role in alkaloid extraction. This compound is a basic compound. Performing the initial extraction in an acidic solvent (e.g., acidified water or ethanol) converts the alkaloids into their salt forms, which are more soluble in polar solvents.[2] This acidic environment can also help prevent oxidation.[2] Conversely, during liquid-liquid extraction for purification, the aqueous solution is made basic (typically pH 9-10) to deprotonate the alkaloid salts, making the free base soluble in less polar organic solvents like dichloromethane (B109758) or chloroform.[7]

Q4: How can I confirm the presence and purity of this compound in my samples? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a standard and accurate method for the identification and quantification of this compound.[3] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential.[1]

Data Presentation

Table 1: Reported Yields for this compound and Related Extracts

ProductPlant SourceExtraction MethodYieldReference
Crystalline this compoundGeissospermum vellosii barkNot specified in detail0.3% - 0.4%[8]
Total Ethanolic ExtractGeissospermum vellosii stembarkMaceration with 95% ethanol3.6%[4]
Total Alkaloid FractionGeissospermum sericeum barksAcid-base partition of ethanol extract10.7% of the ethanol extract

Experimental Protocols

Protocol 1: Soxhlet Extraction of Total Alkaloids from Geissospermum vellosii Bark

This protocol is adapted from a published method for the extraction of alkaloids from G. vellosii.[2]

  • Preparation of Plant Material:

    • Freeze the dried bark of Geissospermum vellosii.

    • Finely grind the frozen bark into a consistent powder using a high-speed blender (e.g., Ultra-Turrax).[2]

  • Soxhlet Extraction:

    • Place approximately 6.5 g of the powdered bark into a cellulose (B213188) thimble and insert it into a Soxhlet apparatus.[2]

    • Add 200.0 mL of a 70:30 (v/v) mixture of Ethanol/0.1% Formic Acid in ultra-pure water to the boiling flask.[2]

    • Set the oil-bath temperature to 93 ± 3 °C.[2]

    • Perform the extraction for approximately 24 cycles. The average duration of a single cycle is about 45 minutes.[2]

  • Post-Extraction Processing:

    • Allow the extraction solution to cool to room temperature.

    • Centrifuge the solution at 5000 rpm for 10 minutes to pellet any suspended plant material.[2]

    • Carefully decant and collect the supernatant, which contains the crude alkaloid extract, for subsequent purification.[1]

Protocol 2: Acid-Base Partitioning for Total Alkaloid Fraction

This is a general protocol for the separation of a total alkaloid fraction from a crude extract.[7]

  • Acidification and Initial Wash:

    • Concentrate the crude extract from Protocol 1 under reduced pressure to remove the ethanol.

    • Redissolve the remaining aqueous residue in a 5% aqueous hydrochloric acid solution.

    • Wash this acidic solution with a nonpolar organic solvent, such as dichloromethane or hexane, to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basification and Extraction:

    • Basify the acidic aqueous layer containing the protonated alkaloids to a pH of approximately 9-10 using an aqueous ammonia solution.

    • Repeatedly extract the basified aqueous solution with dichloromethane.

  • Final Processing:

    • Combine the organic layers from the extractions.

    • Wash the combined organic layers with distilled water and then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the Total Alkaloid Fraction (TAF). This fraction can then be subjected to chromatographic purification.

Mandatory Visualization

Extraction_Workflow A Geissospermum vellosii Bark B Grinding/Powdering A->B C Soxhlet Extraction (70:30 EtOH/0.1% HCOOH) B->C D Crude Alkaloid Extract C->D E Acid-Base Partitioning D->E F Total Alkaloid Fraction (TAF) E->F G Chromatographic Purification (HPLC / HSCCC) F->G H Pure this compound G->H

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 At which stage is the yield low? Start->Q1 A1 Initial Crude Extraction Q1->A1 Extraction A2 Purification Q1->A2 Purification Q2 Is the plant material finely powdered? A1->Q2 Q5 Is the compound irreversibly binding to the column? A2->Q5 S1 Grind bark to a fine powder. Q2->S1 No Q3 Is the extraction solvent optimal? Q2->Q3 Yes S2 Use acidified polar solvent (e.g., 70% EtOH/0.1% HCOOH). Q3->S2 No Q4 Is thermal degradation a possibility? Q3->Q4 Yes S3 Consider non-thermal methods (e.g., Ultrasound-Assisted Extraction). Q4->S3 Yes S4 Optimize mobile phase or change stationary phase. Q5->S4 Yes Q6 Is the compound degrading on the column? Q5->Q6 No S5 Use a neutral stationary phase or add a basic modifier. Q6->S5 Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Addressing solubility issues of Geissospermine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the indole (B1671886) alkaloid Geissospermine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a complex indole alkaloid with the molecular formula C40H48N4O3 and a molecular weight of approximately 632.8 g/mol .[1][2][3] Like many complex organic molecules, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers, such as phosphate-buffered saline (PBS).

Q2: I'm seeing a precipitate when I dilute my this compound stock solution (in DMSO) into my aqueous buffer. What is happening?

A2: This phenomenon is commonly referred to as "precipitation upon dilution" or "crashing out." It occurs because this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous buffers. When the concentrated DMSO stock is added to the buffer, the DMSO disperses rapidly, and the localized concentration of this compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate out of the solution.

Q3: What is the recommended starting point for preparing a this compound stock solution?

A3: The recommended starting point is to prepare a high-concentration stock solution in an anhydrous organic solvent. Anhydrous DMSO is a common choice due to its ability to dissolve a wide range of compounds. A stock solution of 10-20 mM in 100% anhydrous DMSO is a typical starting point. It is crucial to ensure the DMSO is anhydrous as water absorption can reduce the solubility of the compound.

Q4: How can I improve the solubility of this compound in my aqueous buffer?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: As an alkaloid, this compound's solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer should increase its solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent in the final aqueous solution can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[4][5][6][7]

Q5: What is the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Dilution

Cause: The concentration of this compound in the final aqueous solution is too high, and the percentage of the organic solvent from the stock solution is insufficient to maintain its solubility.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final this compound concentration start->step1 step2 Increase co-solvent percentage in final buffer (e.g., 1-5% DMSO) step1->step2 step3 Add stock solution dropwise to vigorously vortexing buffer step2->step3 step4 Consider pH adjustment of the buffer (lower pH) step3->step4 end Clear Solution Achieved step4->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time

Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, the excess compound crashes out of the solution. Alternatively, the compound may be degrading.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Conduct a solubility test to find the maximum stable concentration in your buffer.

  • Prepare Fresh Solutions: Always prepare working solutions immediately before use.

  • Control Temperature: Ensure the buffer is at the experimental temperature before adding the compound, as solubility can be temperature-dependent.

  • Assess Stability: If degradation is suspected, perform a stability study by monitoring the solution over time using techniques like HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC40H48N4O3[1][2][3][12]
Molecular Weight632.8 g/mol [1][3]
AppearanceSolid (form may vary)N/A
Known SolventsDMSON/A

Table 2: Suggested Starting Concentrations for Solubility Enhancement

MethodReagentStarting Concentration in Final BufferNotes
Co-solvencyDMSO1 - 5% (v/v)Ensure final DMSO concentration is compatible with the experimental system.
Ethanol1 - 10% (v/v)May be less effective than DMSO but can be better tolerated in some biological assays.
pH AdjustmentHCl or Citric AcidAdjust to pH 4.0 - 6.0Monitor for any signs of compound degradation at lower pH.
Cyclodextrin (B1172386) ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 5% (w/v)The molar ratio of this compound to cyclodextrin will need to be optimized.
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1 - 5% (w/v)Often provides higher solubility enhancement than HP-β-CD.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

G step1 Weigh this compound powder accurately step2 Transfer to a sterile microcentrifuge tube step1->step2 step3 Add anhydrous DMSO to desired concentration (e.g., 10 mM) step2->step3 step4 Vortex thoroughly until completely dissolved step3->step4 step5 Use sonication or gentle warming (37°C) if needed step4->step5 step6 Aliquot into single-use tubes step5->step6 step7 Store at -20°C or -80°C, protected from light step6->step7

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer containing a co-solvent.

  • Prepare Buffer with Co-solvent: In a sterile tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.4) containing the desired final concentration of the co-solvent (e.g., 2% DMSO). Vortex to mix thoroughly.

  • Thaw Stock Solution: Retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilute Stock Solution: While vigorously vortexing the buffer/co-solvent mixture, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Inspect Solution: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to decrease the final concentration or increase the percentage of the co-solvent.

Protocol 3: Solubility Enhancement using pH Adjustment

Objective: To increase the solubility of this compound by lowering the pH of the aqueous buffer.

G step1 Prepare the desired aqueous buffer (e.g., PBS) step2 Adjust the pH to a lower value (e.g., 5.0) using dilute HCl step1->step2 step3 Thaw this compound stock solution step2->step3 step4 Add stock solution to the pH-adjusted buffer while vortexing step3->step4 step5 Check the final pH and adjust if necessary step4->step5 step6 Filter sterilize the final solution if required for cell-based assays step5->step6

Caption: Workflow for pH adjustment to improve solubility.

Protocol 4: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Weigh Ingredients: Accurately weigh the required amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) to achieve a desired molar ratio (start with 1:1 or 1:2).

  • Form a Paste: In a glass mortar, add a minimal amount of a 50% ethanol-water solution to the cyclodextrin to form a thick, uniform paste.

  • Add this compound: Add the this compound powder to the paste.

  • Knead Mixture: Knead the mixture thoroughly with a pestle for 30-45 minutes to facilitate the formation of the inclusion complex.

  • Dry the Complex: Dry the resulting solid mixture, for example, in a vacuum oven at a low temperature.

  • Dissolve in Buffer: The dried powder, which is the this compound-cyclodextrin complex, can then be dissolved in the desired aqueous buffer.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should perform their own optimization experiments to determine the most suitable conditions for their specific application. Always handle this compound and all chemicals with appropriate safety precautions.

References

Geissospermine Stability in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of geissospermine in dimethyl sulfoxide (B87167) (DMSO). The following information, presented in a question-and-answer format, addresses common concerns and provides experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, dissolving this compound in anhydrous dimethyl sulfoxide (DMSO) is a common practice. DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, including alkaloids like this compound.[1] However, it is crucial to use high-purity, anhydrous DMSO to minimize degradation.

Q2: At what temperature should I store my this compound-DMSO stock solutions?

A2: For long-term storage, it is recommended to store this compound-DMSO solutions at -20°C or -80°C.[2][3] Low-temperature storage significantly slows down potential chemical degradation.[3] For short-term storage, refrigeration at 2-8°C may be adequate.[3]

Q3: How stable is this compound expected to be in DMSO?

Q4: Can I subject my this compound-DMSO stock solutions to multiple freeze-thaw cycles?

A4: It is best to avoid repeated freeze-thaw cycles.[2] While some studies have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation, it is a good laboratory practice to aliquot stock solutions into single-use vials.[6][7] This prevents repeated temperature fluctuations that can impact compound stability and introduce moisture into the solution.

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: Yes, the presence of water in DMSO can be a significant factor in compound degradation.[7] DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can facilitate hydrolysis of susceptible compounds.[6] Therefore, it is critical to use anhydrous DMSO and minimize the exposure of stock solutions to air.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have low solubility at lower temperatures or the concentration may be too high.Gently warm the solution and vortex or sonicate to redissolve the compound. For future preparations, consider storing at a lower concentration.
Inconsistent results in bioassays using the same stock solution. The compound may be degrading over time or with repeated freeze-thaw cycles. The stock solution may not be homogeneous after thawing.Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Ensure the solution is completely thawed and mixed well before use.
Loss of compound potency over time. Chemical degradation of this compound in the DMSO solution.Verify the purity of your DMSO; use only anhydrous, high-purity grade. Store aliquots at -80°C for long-term storage. Protect from light by using amber vials.

Quantitative Data on Compound Stability in DMSO

While specific data for this compound is unavailable, the following table summarizes findings from large-scale studies on the stability of diverse compound libraries in DMSO, which can serve as a general guideline.

Storage Condition Duration Outcome Reference
Room Temperature3 months92% of compounds observed[8]
Room Temperature6 months83% of compounds observed[8]
Room Temperature1 year52% of compounds observed[8]
4°C in DMSO/water (90/10)2 years85% of compounds stable[4]
-20°C6 years>89% of compounds showed >80% purity[5]
-15°C (11 freeze-thaw cycles)N/ANo significant compound loss observed for most compounds[7]

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

  • Single-use amber glass vials with screw caps

  • Pipettes and sterile tips

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize moisture absorption.

  • Accurately weigh the desired amount of this compound. For a 10 mM solution, this will be the molecular weight of this compound in mg for a 1 mL final volume.

  • Transfer the weighed this compound to a volumetric flask.

  • Add a portion of the anhydrous DMSO to the flask and gently swirl to dissolve the powder.

  • Once dissolved, add anhydrous DMSO to the final volume mark.

  • Mix the solution thoroughly by vortexing or brief sonication until the solution is clear.

  • Aliquot the stock solution into single-use amber glass vials.

  • Label each vial with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol for a Long-Term Stability Study of this compound in DMSO

This protocol provides a framework for assessing the stability of this compound in DMSO over time.

Materials:

  • Prepared 10 mM this compound in DMSO stock solution aliquots

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Internal standard (a stable compound with similar chromatographic properties)

Procedure:

  • Time Point 0 (Initial Analysis):

    • Thaw one aliquot of the freshly prepared this compound stock solution.

    • Prepare an analytical sample by diluting a known volume of the stock solution with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Add a fixed concentration of the internal standard to the analytical sample.

    • Inject the sample onto the HPLC system in triplicate.

    • Record the peak area of this compound and the internal standard. The ratio of these areas will be the baseline (100% stability).

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Thaw the aliquot and prepare an analytical sample in the same manner as for Time Point 0, including the addition of the internal standard.

    • Analyze the sample by HPLC in triplicate.

  • Data Analysis:

    • Calculate the ratio of the this compound peak area to the internal standard peak area for each time point.

    • Determine the percentage of this compound remaining by comparing the peak area ratio at each time point to the ratio at Time Point 0.

    • Percentage Remaining = (Peak Area Ratiot / Peak Area Ratiot=0) x 100

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at t=0, 1, 3, 6... months) prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Vials prep2->prep3 store1 -80°C prep3->store1 Store Aliquots store2 -20°C prep3->store2 Store Aliquots store3 4°C prep3->store3 Store Aliquots store4 Room Temp prep3->store4 Store Aliquots analysis1 Thaw Aliquot store1->analysis1 Retrieve Aliquot store2->analysis1 Retrieve Aliquot store3->analysis1 Retrieve Aliquot store4->analysis1 Retrieve Aliquot analysis2 Prepare Analytical Sample (with Internal Standard) analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Calculate % Remaining analysis3->analysis4

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[9][10] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor Binds ache Acetylcholinesterase (AChE) ach->ache Binds ach_receptor->postsynaptic Signal Transmission products Choline + Acetate ache->products Hydrolysis geisso This compound geisso->ache Inhibits

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of geissospermine, a complex bisindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, in this case, this compound.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[2][3] this compound, being a complex natural product often analyzed in intricate biological matrices like plasma or plant extracts, is particularly susceptible to these effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a standard this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the this compound signal at its expected retention time indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound is compared between two sets of samples. In one set, a known amount of this compound is spiked into a blank matrix after the extraction process. In the second set, the same amount of this compound is prepared in a neat (pure) solvent. A significant difference in the signal intensity between the two sets indicates the presence of matrix effects.[1]

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts compared to simpler methods like protein precipitation.[4]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[5] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for higher efficiency.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[1]

Troubleshooting Guides

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
TechniqueSample MatrixAnalyte Recovery (%)Matrix Effect (%)RSD (%)Throughput
Dilute and Shoot Plasma, Urine30 - 70High>15High
Protein Precipitation (PPT) Plasma, Serum40 - 80Medium to High10 - 20High
Liquid-Liquid Extraction (LLE) Plasma, Urine80 - 110Low to Medium5 - 15Medium
Solid-Phase Extraction (SPE) Plasma, Urine, Plant Extracts90 - 110Low<10Low to Medium

This table presents typical performance characteristics. Actual results may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required for different matrices or LC-MS systems.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • Human plasma (blank and study samples)

  • This compound standard solution

  • Internal Standard (IS) solution (if available, a structural analog or stable isotope-labeled this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Visualizations

troubleshooting_workflow start Poor Peak Shape or Inconsistent Results for this compound check_ms Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_ms matrix_effect_present Matrix Effect Confirmed? check_ms->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., Switch to SPE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect Check Instrument Performance and Method Parameters matrix_effect_present->no_matrix_effect No re_evaluate_me Re-evaluate Matrix Effects optimize_sample_prep->re_evaluate_me me_resolved Matrix Effect Resolved? re_evaluate_me->me_resolved optimize_lc Optimize Chromatographic Separation (Gradient, Column) me_resolved->optimize_lc No end_good Analysis Successful me_resolved->end_good Yes use_sil_is Incorporate Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->end_good end_bad Consult Instrument Specialist no_matrix_effect->end_bad

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

spe_workflow start Start: Plasma Sample pretreatment 1. Pre-treatment (Acidification & Centrifugation) start->pretreatment loading 3. Sample Loading (Load Supernatant) pretreatment->loading conditioning 2. SPE Conditioning (Methanol, then Water) conditioning->loading washing 4. Washing (Aqueous & Organic Washes) loading->washing elution 5. Elution (Basic Methanol) washing->elution evap_recon 6. Evaporation & Reconstitution elution->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Refining Protocols for Geissospermine-Induced Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for Geissospermine-induced cytotoxicity assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on related compounds to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While research on this compound is ongoing, studies on related indole (B1671886) alkaloids from the Geissospermum genus, such as geissoschizoline (B1216679) N4-methylchlorine, strongly suggest that the cytotoxic effect is mediated through the induction of apoptosis. This process involves the activation of the caspase signaling pathway, specifically initiator caspase-8 and executioner caspase-3.[1][2][3]

Q2: How should I prepare a this compound stock solution for my experiments?

A2: this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability.[5][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.[7]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[5] A vehicle control (medium with the same final concentration of DMSO as the experimental wells) must always be included in your assay.

Q4: For how long should I treat my cells with this compound?

A4: The optimal treatment duration can vary depending on the cell line and the concentration of this compound. Studies on related alkaloids have shown cytotoxic effects after 24 to 72 hours of exposure.[8] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental setup.

Q5: Are there known Pan-Assay Interference Compounds (PAINS) in Geissospermum extracts?

A5: Natural product extracts are often rich in compounds that can interfere with high-throughput screening assays, known as PAINS.[9] While specific PAINS have not been definitively identified for this compound, it is crucial to be aware of potential interference. Running appropriate controls, such as this compound in cell-free media, can help identify and mitigate issues like colorimetric or fluorescence interference.[9]

Troubleshooting Guide

Issue 1: Low Absorbance Readings or Weak Cytotoxic Effect

Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic range.
Insufficient Incubation Time Increase the incubation time (e.g., extend to 48 or 72 hours) to allow for the compound to exert its effect.[8]
Low Cell Seeding Density Optimize the initial cell seeding density to ensure a sufficient number of viable cells for a robust signal.[10]
This compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the experiment's duration.[7][11]
This compound Precipitation Upon dilution of the DMSO stock in aqueous culture media, this compound may precipitate. Visually inspect the wells after adding the compound. To improve solubility, you can try vortexing or brief sonication of the diluted solution before adding it to the cells.[4] Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells.[12]

Issue 2: High Background Signal in Control Wells

Possible Cause Troubleshooting Steps
DMSO Cytotoxicity Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line. Ensure the final DMSO concentration in all wells (including vehicle controls) is below this threshold.[5]
Contamination Visually inspect cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental procedure.
This compound Interference with Assay Reagents Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT).[9]
Phenol (B47542) Red Interference If using an absorbance-based assay, consider using a phenol red-free medium, as it can interfere with readings.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.
"Edge Effect" in Microplates To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by gentle pipetting or shaking. Allow sufficient incubation time with the solubilization solution.
Presence of Bubbles Inspect wells for bubbles before reading the plate, as they can interfere with absorbance readings. If present, gently pop them with a sterile needle.[10]

Quantitative Data

The following table summarizes the cytotoxic activity of geissoschizoline N4-methylchlorine , an indole alkaloid isolated from Geissospermum sericeum, which is structurally related to this compound. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineCell TypeAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)Reference
Geissoschizoline N4-methylchlorineACP02Human Gastric AdenocarcinomaMTT12.0639.47 (vs. VERO)[1]
Geissoschizoline N4-methylchlorineACP02Human Gastric AdenocarcinomaMTT12.0641.75 (vs. HepG2)[1]
Geissoschizoline N4-methylchlorineVERONormal Monkey Kidney EpithelialMTT476.0-[1]
Geissoschizoline N4-methylchlorineHepG2Human Hepatocellular CarcinomaMTT503.5-[1]

The Selectivity Index (SI) is calculated as the CC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all treatment groups and the vehicle control (typically ≤0.5%). Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended during the assay)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer from the kit)

    • Background control (medium only)

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the kit's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or culture tubes

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate adhere Incubate Overnight (Adhesion) seed_plate->adhere treat_cells Treat Cells with this compound adhere->treat_cells prep_geisso Prepare this compound Dilutions prep_geisso->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_assay Incubate (e.g., 2-4h) add_reagent->incubate_assay add_solubilizer Add Solubilization Solution incubate_assay->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Geissospermine.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability of this compound in our initial animal studies. What are the potential reasons for this?

A1: Low oral bioavailability of this compound, a complex indole (B1671886) alkaloid, is likely attributable to several physicochemical and physiological factors. Based on its high molecular weight (632.8 g/mol ) and predicted high lipophilicity (XlogP: 5.8), this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1]

The primary reasons for poor bioavailability may include:

  • Poor Aqueous Solubility: The compound's low solubility in gastrointestinal fluids can significantly limit its dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: this compound, as an alkaloid, may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Its large and lipophilic nature makes it a potential substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.

Q2: What are the recommended initial steps to improve the oral bioavailability of this compound?

A2: A systematic approach is recommended, starting with pre-formulation studies to confirm the primary barriers to absorption. Subsequently, various formulation strategies can be employed.

Recommended Initial Steps:

  • Physicochemical Characterization:

    • Experimentally determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Assess its permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Formulation Development:

    • Solubility Enhancement: Focus on techniques to improve the dissolution rate. This is often the most critical factor for BCS Class II compounds.

    • Metabolism and Efflux Inhibition: If first-pass metabolism or P-gp efflux is confirmed to be significant, strategies to mitigate these effects should be explored.

Q3: Which formulation strategies are most likely to be successful for this compound?

A3: Given its presumed BCS Class II characteristics, formulation strategies should primarily aim to enhance its solubility and dissolution rate. Promising approaches include:

  • Nanoformulations: Encapsulating this compound into nanocarriers can increase the surface area for dissolution, improve solubility, and protect it from degradation.

    • Liposomes: These lipid-based vesicles can encapsulate lipophilic drugs like this compound, potentially enhancing absorption via the lymphatic pathway and avoiding first-pass metabolism.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are stable lipid-based nanoparticles that can increase oral bioavailability.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and improved absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its aqueous solubility and dissolution rate compared to its crystalline form.

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of the co-administered drug.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption.Develop a formulation that improves solubility and provides consistent release, such as a nanoformulation or a solid dispersion. Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect.
Initial improvement in solubility with a formulation does not translate to increased in vivo bioavailability. Significant first-pass metabolism in the gut wall or liver. Efflux by P-glycoprotein.Investigate the metabolic stability of this compound using liver microsomes. Use Caco-2 cell assays to assess P-gp mediated efflux. Consider co-administration with a known CYP inhibitor (e.g., ritonavir, in pre-clinical models) or a P-gp inhibitor (e.g., verapamil, in pre-clinical models) to confirm the involvement of these pathways.
The developed nanoformulation is physically unstable and shows particle aggregation. Inappropriate selection of surfactants or stabilizers. Suboptimal formulation parameters (e.g., drug-to-lipid ratio, homogenization pressure).Screen a panel of pharmaceutically acceptable surfactants and stabilizers. Optimize the formulation parameters using a Design of Experiments (DoE) approach to identify the most robust formulation.
Amorphous solid dispersion crystallizes upon storage. The chosen polymer is not a suitable stabilizer for the amorphous form of this compound. High drug loading. Inappropriate storage conditions (high temperature and humidity).Screen different polymers for their ability to form a stable amorphous solid dispersion with this compound. Determine the maximum drug loading that maintains stability. Store the formulation in controlled, low-humidity conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To prepare liposomal formulations of this compound to enhance its aqueous solubility and oral absorption.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the inner wall of the flask.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvents.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques like ultracentrifugation or dialysis, and quantifying the drug in the supernatant and/or the liposomal pellet.

Protocol 2: In Vitro Dissolution Study of this compound Formulations

Objective: To compare the dissolution rate of different this compound formulations (e.g., pure drug, solid dispersion, liposomes) in simulated gastrointestinal fluids.

Materials:

  • This compound formulations

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system for drug quantification

Methodology:

  • Preparation of Dissolution Media: Prepare SGF and SIF according to USP guidelines.

  • Dissolution Test:

    • Set up the dissolution apparatus with 900 mL of the desired dissolution medium (SGF or SIF) at 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 75 rpm).

    • Add the this compound formulation (containing a known amount of the drug) to the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the sample through a 0.45 µm filter.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the cumulative percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation pure_drug This compound (Pure Drug) solubility Solubility Assessment pure_drug->solubility nanoformulation Nanoformulation (e.g., Liposomes) nanoformulation->solubility solid_dispersion Solid Dispersion solid_dispersion->solubility dissolution Dissolution Studies solubility->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study in Animals permeability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Figure 1: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) This compound This compound (Oral Administration) dissolution Dissolution in GI Fluids This compound->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption cyp450 CYP450 Enzymes absorption->cyp450 Portal Vein systemic_circulation Systemic Circulation (Bioavailable Drug) absorption->systemic_circulation Increased Bioavailability pgp P-gp Efflux absorption->pgp Efflux metabolites Inactive Metabolites cyp450->metabolites

References

Dealing with peak tailing in the chromatographic analysis of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic analysis of Geissospermine, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a common issue in the analysis of this compound?

A1: Peak tailing is a distortion in a chromatographic peak where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy. This compound, as a basic indole (B1671886) alkaloid, is particularly susceptible to peak tailing in reverse-phase HPLC due to secondary interactions with the stationary phase.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for a basic compound like this compound are multifaceted and can stem from chemical interactions, column issues, or instrumental factors. Key causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact strongly with acidic silanol groups on the surface of silica-based columns. This is a major contributor to peak tailing.

  • Improper Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the silanol groups on the stationary phase. An unsuitable pH can exacerbate tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to distorted peak shapes.

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet or degradation of the stationary phase can lead to poor peak shape.

Q3: How does the chemical structure of this compound contribute to peak tailing?

A3: this compound (C₄₀H₄₈N₄O₃) is a complex indole alkaloid with multiple nitrogen atoms.[1] These nitrogen atoms are basic and can be protonated depending on the mobile phase pH. The protonated, positively charged this compound can then interact electrostatically with negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. This secondary ionic interaction, in addition to the primary hydrophobic interaction, can delay the elution of a portion of the this compound molecules, resulting in a tailing peak.

Q4: I've tried adjusting the mobile phase pH, but peak tailing persists. What should I check next?

A4: If mobile phase optimization does not resolve the issue, you should investigate potential instrumental problems. Check for extra-column volume by ensuring that the tubing between the injector, column, and detector is as short and narrow in diameter as possible. Inspect your column for signs of contamination or voids at the inlet. A partially blocked frit can also cause peak distortion. Flushing the column with a strong solvent or, if the problem persists, replacing the column may be necessary.

Q5: When should I consider using a different type of HPLC column for this compound analysis?

A5: If you consistently observe peak tailing with a standard C18 column despite optimizing the mobile phase and checking your HPLC system, you might consider using a column with a different stationary phase. An "end-capped" C18 column, where the residual silanol groups are chemically deactivated, can significantly reduce peak tailing for basic compounds. Alternatively, columns with a different chemistry, such as a phenyl or a polar-embedded phase, may offer different selectivity and improved peak shape for this compound.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.

Initial Assessment

Before making any changes, it is crucial to determine if the peak tailing is specific to this compound or affects all peaks in the chromatogram. This initial observation can help narrow down the potential causes.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound is_systemic Does tailing affect all peaks? start->is_systemic systemic_issue Systemic Issue is_systemic->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue is_systemic->analyte_specific_issue No check_extracolumn Check for extra-column volume (tubing, fittings) systemic_issue->check_extracolumn check_column_void Inspect for column void or contamination systemic_issue->check_column_void optimize_ph Optimize mobile phase pH analyte_specific_issue->optimize_ph consider_silanol Consider secondary silanol interactions analyte_specific_issue->consider_silanol evaluate_overload Evaluate sample overload and solvent effects analyte_specific_issue->evaluate_overload peak_shape_improved Peak Shape Improved check_extracolumn->peak_shape_improved check_column_void->peak_shape_improved optimize_ph->peak_shape_improved consider_silanol->peak_shape_improved evaluate_overload->peak_shape_improved

Caption: A flowchart illustrating the troubleshooting workflow for peak tailing in the HPLC analysis of this compound.

Summary of Potential Causes and Solutions
Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions As a basic alkaloid, this compound can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction mechanism leads to peak tailing.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) can suppress the ionization of silanol groups, reducing their interaction with the basic analyte. The use of acidic modifiers like formic acid or trifluoroacetic acid (TFA) is common. - Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.
Improper Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. While an experimental pKa for this compound is not readily available, related indole alkaloids have pKa values in the range of 6.0-8.5.- Buffer the Mobile Phase: Use a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) to maintain a consistent pH throughout the analysis. - Operate at Low pH: Maintaining a mobile phase pH of around 3 will ensure that this compound is fully protonated and the silanol groups are not ionized, leading to a more symmetrical peak shape.
Column Overload Injecting too much sample onto the column can saturate the stationary phase, resulting in distorted peak shapes, including tailing.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample solution.
Extra-Column Volume Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing.- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
Column Contamination or Degradation Accumulation of sample matrix components on the column inlet or degradation of the stationary phase can lead to poor peak shape.- Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants. - Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained compounds and particulate matter. - Replace the Column: If the column performance does not improve after cleaning, it may be necessary to replace it.
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

Experimental Protocols

The following is a reference HPLC method for the analysis of alkaloids from Geissospermum vellosii bark extract, which can be adapted for the analysis of this compound.[2] This protocol serves as a starting point for method development and troubleshooting.

Reference HPLC Method for Geissospermum vellosii Alkaloid Analysis

  • Column: Gemini® NX-C18, 150 × 2.0 mm, 3.0 μm particle size.[2]

  • Mobile Phase:

    • Eluent A: Water

    • Eluent B: Acetonitrile

    • Optional Additive: Heptafluorobutyric acid can be used as a counter-ion in the mobile phase to improve peak shape.[2]

  • Gradient Elution:

    • 0-12 min: 15% B

    • 12-15 min: from 15% to 21% B

    • 15-30 min: isocratic at 21% B

    • 30-109 min: from 21% to 100% B

  • Flow Rate: 0.200 mL/min[2]

  • Injection Volume: 10 μL[2]

  • Detection: UV-Diode Array Detector (DAD) in the wavelength range of 220–500 nm.[2]

Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Visualizations

G Chemical Interactions Leading to Peak Tailing cluster_0 Silica Surface cluster_1 This compound Si-OH Si-OH (Acidic Silanol Group) Si-O- Si-O- (Deprotonated Silanol Group) Si-OH->Si-O- - H+ Geisso-NH This compound (Basic Nitrogen) Geisso-NH2+ This compound-H+ (Protonated) Geisso-NH->Geisso-NH2+ + H+ Geisso-NH2+->Si-O- Ionic Interaction (Causes Tailing)

Caption: Diagram illustrating the ionic interaction between protonated this compound and deprotonated silanol groups, a primary cause of peak tailing.

References

Technical Support Center: Acetylcholinesterase Inhibition Assays with Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in acetylcholinesterase (AChE) inhibition assays using Geissospermine.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Inhibitor-Specific Issues: this compound

Question 1: I am seeing inconsistent or no inhibition with pure this compound. What could be the cause?

There are conflicting reports regarding the acetylcholinesterase inhibitory activity of pure this compound. While it is a major alkaloid in Geissospermum vellosii extracts that show AChE inhibition, some studies suggest that pure this compound itself has weak or no activity. The observed inhibition in extracts could be due to other components like Geissoschizoline or synergistic effects between different alkaloids.[1]

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the identity and purity of your this compound sample using appropriate analytical techniques (e.g., LC-MS, NMR).

  • Consider Synergistic Effects: If you are working with extracts, be aware that the activity may not be attributable to this compound alone.

  • Test Related Alkaloids: If possible, test other related alkaloids from Geissospermum vellosii, such as Geissoschizoline, which has a reported IC50 value for AChE.[1]

Question 2: I am having trouble dissolving this compound for my assay. What solvents should I use?

The solubility of this compound in aqueous buffers used for AChE assays can be low. While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving inhibitors, it can significantly inhibit AChE activity itself.

Troubleshooting Steps:

  • Minimize DMSO Concentration: If DMSO must be used, keep the final concentration in the assay well below 1% (v/v).[2][3][4] Studies have shown that DMSO can act as a mixed-competitive inhibitor of human AChE, with IC50 values in the low millimolar range (corresponding to 0.88% to 2.6% v/v).[2][3] Even at 1% (v/v), DMSO can cause approximately 37% inhibition of human AChE activity.[2][3][4]

  • Alternative Solvents: Consider using methanol (B129727), which has been shown to have a negligible impact on AChE activity and kinetics.[5]

  • Solubility Testing: Perform preliminary solubility tests with this compound in different solvents and at various concentrations to determine the optimal solvent system for your stock solution.

  • Sonication: Gentle sonication may aid in the dissolution of the compound in the chosen solvent.

Question 3: How can I be sure that the inhibition I am observing is specific to this compound and not an artifact?

Several factors can lead to false-positive results or non-specific inhibition in an AChE assay.

Troubleshooting Steps:

  • Run Control Experiments:

    • Inhibitor without Enzyme: To check for direct reaction between this compound and the assay reagents (DTNB or the substrate), run a control well containing the inhibitor, substrate, and DTNB, but no AChE. An increase in absorbance in this well indicates interference.

    • Enzyme with Solvent: Always include a control with the enzyme and the same concentration of the solvent used to dissolve this compound to account for any solvent-induced inhibition.

  • Address Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the assay plates or the enzyme, leading to apparent inhibition. Consider using plates with low-binding surfaces and including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer (e.g., 0.01%) to minimize non-specific binding.

General Assay Variability and Troubleshooting

Question 4: I am observing a high background signal in my blank wells. What is the cause?

A high background signal in an Ellman's assay can be caused by several factors:[6][7]

  • Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (B1193921) (ATCI), can spontaneously hydrolyze, especially at a higher pH.[6]

  • Reaction with DTNB: The chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can react with other thiol-containing compounds in your sample.[6]

  • Contaminated Reagents: Impurities in the buffer, substrate, or DTNB solution can contribute to the background signal.[6][7]

Troubleshooting Steps:

  • Optimize Buffer pH: Ensure your buffer pH is within the optimal range, typically pH 7.4-8.0.[6]

  • Prepare Fresh Reagents: Prepare fresh substrate and DTNB solutions daily.

  • Run Appropriate Blanks: A blank containing all reagents except the enzyme can help assess the rate of spontaneous substrate hydrolysis.[6] A control with the enzyme and DTNB but without the substrate can check for reactive thiols in your enzyme preparation.[6]

Question 5: My positive control (enzyme without inhibitor) shows low or no activity. What should I check?

  • Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Always keep the enzyme on ice and prepare fresh dilutions for each experiment.

  • Reagent Concentrations: Double-check the concentrations of all reagents, especially the substrate (ATCI) and the chromogen (DTNB).

  • Incorrect Wavelength: Ensure the microplate reader is set to the correct wavelength for measuring the absorbance of the product (412 nm).

Question 6: The reaction rate is not linear. What could be the issue?

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate may be depleted, leading to a decrease in the reaction rate.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.

  • High Inhibitor Concentration: For very potent inhibitors, the reaction may be inhibited very quickly, resulting in a non-linear curve.

Data Presentation

The following tables summarize the acetylcholinesterase inhibitory activities of this compound (in an alkaloid-rich fraction), a related alkaloid (Geissoschizoline), and other common inhibitors.

Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from Geissospermum vellosii

CompoundEnzyme SourceIC50
This compound (in alkaloid-rich fraction)Rat Brain39.3 µg/mL (~62.1 µM)[1][8]
GeissoschizolineHuman AChE20.40 µM[1]

Note on this compound Activity: It is important to note the conflicting data on the AChE inhibitory activity of pure this compound. The value presented here is for an alkaloid-rich fraction. Some studies suggest pure this compound has weak to no activity.[1]

Table 2: Comparative AChE Inhibitory Activities

CompoundSourceEnzyme SourceIC50
GalantamineGalanthus spp.-410 nM (0.41 µM)[1]
Huperzine AHuperzia serrataRat Cortex82 nM (0.082 µM)[1]
Donepezil (Synthetic)-Human AChE10 nM - 222.23 µM (Varies by study)[1]

Experimental Protocols

A detailed protocol for a standard acetylcholinesterase inhibition assay using the Ellman's method in a 96-well plate format is provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (or other test inhibitors)

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. Keep on ice.

  • ATCI Solution (14 mM): Prepare fresh daily by dissolving ATCI in deionized water.

  • DTNB Solution (10 mM): Prepare by dissolving DTNB in phosphate buffer. Store protected from light.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a minimal amount of DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

Assay Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: To start the enzymatic reaction, add 10 µL of the ATCI solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin reading the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Mandatory Visualization

Acetylcholinesterase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, AChE, ATCI, DTNB, & Inhibitor Solutions Setup Plate Setup: Add Buffer, AChE, DTNB, & Inhibitor Reagents->Setup Preincubation Pre-incubate (10-15 min) Setup->Preincubation Initiate Initiate Reaction (Add ATCI) Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 412 nm) Initiate->Measure Calculate Calculate Reaction Rates (ΔAbs/min) Measure->Calculate Inhibition Calculate % Inhibition Calculate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

AChE_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB + TNB 5-Thio-2-Nitrobenzoate (Yellow Product, Abs @ 412 nm) DTNB->TNB Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition and detection.

Troubleshooting_Logic cluster_inhibitor Inhibitor-Specific Issues cluster_assay General Assay Issues Problem High Variability or Inconsistent Results Solubility Check Solubility & Solvent Effects Problem->Solubility Purity Verify Compound Purity & Identity Problem->Purity Interference Test for Direct Reaction with Reagents Problem->Interference Reagents Check Reagent Concentration & Freshness Problem->Reagents Enzyme Verify Enzyme Activity & Storage Problem->Enzyme Conditions Optimize pH, Temp, & Incubation Time Problem->Conditions Technique Review Pipetting Technique & Mixing Problem->Technique Sol1 Minimize DMSO Solubility->Sol1 Sol2 Try Methanol Solubility->Sol2 Reg1 Prepare Fresh Reagents->Reg1 Reg2 Check pH Reagents->Reg2 Tech1 Use Multichannel Pipette Technique->Tech1 Tech2 Ensure Thorough Mixing Technique->Tech2

Caption: Troubleshooting logic for AChE inhibition assays.

References

Strategies to increase the purity of isolated Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Geissospermine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the isolation and purification of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a complex bisindole alkaloid isolated from the bark of plants in the Geissospermum genus, such as Geissospermum vellosii.[1][2] High purity is critical for accurate pharmacological studies, ensuring the reproducibility of biological activity, and meeting stringent regulatory standards for any potential therapeutic development. Impurities, particularly other structurally related alkaloids, can interfere with analytical assays and may possess their own biological effects, leading to misleading results.[3]

Q2: What are the primary challenges in purifying this compound?

The main challenge stems from the complex phytochemical profile of the source material. The crude extract contains a multitude of structurally similar indole alkaloids (e.g., geissoschizoline, vellosimine, flavopereirine) which possess very similar physicochemical properties, making their separation difficult with a single technique.[2][4][5] Other challenges include potential degradation of the target compound and yield loss during the multi-step purification process.

Q3: Which methods are most effective for isolating and purifying this compound?

A multi-step chromatographic approach is generally required. The most successful strategies involve a combination of techniques to separate compounds based on different properties. A typical workflow includes:

  • Initial Extraction: Soxhlet or maceration with an acidified solvent (e.g., ethanol/water) to extract total alkaloids.[4][6]

  • Acid-Base Partitioning: An effective liquid-liquid extraction technique to separate the basic alkaloid fraction from neutral and acidic compounds.[6][7]

  • Medium-Pressure Chromatography: Techniques like High-Performance Counter-Current Chromatography (HPCCC) or Flash Column Chromatography are used for initial fractionation of the crude alkaloid mixture.[4][5]

  • High-Resolution Polishing Step: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is essential for the final purification to achieve high purity (>95%).[5][8]

  • Recrystallization: Can be used as a final step to achieve very high purity and remove minor impurities, provided a suitable solvent system is found.[9]

Q4: How can I assess the purity of my isolated this compound?

A combination of analytical techniques is necessary for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. Coupled with a UV or Diode Array Detector (DAD), it allows for the determination of purity by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak, helping to identify this compound and tentatively identify impurities.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of this compound and can identify and quantify impurities if they are present in sufficient amounts (>1%). Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.[5][10]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Total Alkaloid Fraction 1. Incomplete extraction from plant material. 2. Incorrect pH during acid-base partitioning, leading to loss of alkaloids.1. Ensure plant material is finely powdered. Increase extraction time or cycles (e.g., in Soxhlet). Consider alternative methods like ultrasound-assisted extraction. 2. Carefully monitor the pH. Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate all alkaloids and sufficiently basic (pH 9-10) to deprotonate them for extraction into the organic phase.[6][7]
Co-elution of Impurities in Column Chromatography 1. Poor selectivity of the stationary/mobile phase combination. 2. Column overload.1. Optimize Mobile Phase: Experiment with different solvent systems and gradients.[11] 2. Change Stationary Phase (Orthogonal Chromatography): If using a C18 column, try a phenyl-hexyl or cyano column, or switch from reversed-phase to normal-phase.[11] 3. Reduce Sample Load: Inject a smaller amount of the semi-purified extract onto the column.
Compound Degradation (Observed by new spots/peaks in TLC/HPLC) 1. Exposure to harsh pH (strong acids/bases). 2. High temperatures during solvent evaporation. 3. Exposure to light.1. Use mild acids/bases (e.g., 5% HCl, ammonium (B1175870) hydroxide) and avoid prolonged exposure. 2. Use a rotary evaporator at a low temperature (<40°C). 3. Protect extracts and fractions from direct light by using amber vials or covering glassware with aluminum foil.
Difficulty Initiating Recrystallization 1. Solution is not supersaturated. 2. Solvent is not ideal. 3. Lack of nucleation sites.1. Reduce the volume of the "good" solvent by evaporation or add more of the "bad" solvent (in a mixed-solvent system).[12] 2. Perform a thorough solvent screen to find a solvent where this compound is soluble when hot but insoluble when cold.[13] 3. Try scratching the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing 1. Solution is too saturated. 2. Cooling is too rapid. 3. Presence of impurities inhibiting crystal lattice formation.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool again slowly. 2. Ensure the solution cools to room temperature undisturbed before placing it in an ice bath. 3. The sample may require another chromatographic step to improve its purity before recrystallization is attempted.

Purity Enhancement Data

The following table presents illustrative data on the expected increase in this compound purity throughout a typical multi-step purification workflow. Actual values may vary based on the specific plant material and experimental conditions.

Purification StageTechniqueTypical Purity of this compoundKey Impurities Removed
Stage 1 Crude Ethanolic Extract1 - 5%Complex mixture of all extractable plant metabolites
Stage 2 Total Alkaloid Fraction15 - 30%Neutral and acidic compounds (fats, chlorophylls, phenols)
Stage 3 Flash Chromatography Fraction60 - 80%Less polar and more polar alkaloids
Stage 4 Preparative HPLC> 96%[5]Closely related structural isomer and analogue alkaloids
Stage 5 Recrystallization> 99%Residual chromatographic solvents and minor impurities

Experimental Protocols

Protocol 1: Acid-Base Partitioning for Total Alkaloid Fraction

This protocol is used to separate basic alkaloids from a crude plant extract.

  • Acidification: Take the dried crude extract and redissolve it in a 5% aqueous hydrochloric acid (HCl) solution.

  • Washing: Transfer the acidic solution to a separatory funnel and wash it 2-3 times with an immiscible organic solvent like dichloromethane. This removes neutral and acidic compounds, which will partition into the organic layer. Discard the organic layer.

  • Basification: Slowly add ammonium hydroxide (B78521) (NH₄OH) to the remaining aqueous layer with constant stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, making them less water-soluble.

  • Extraction: Extract the basified aqueous solution 3-5 times with dichloromethane. The free-base alkaloids will now partition into the organic layer.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Total Alkaloid Fraction (TAF).[6][7]

Protocol 2: Preparative HPLC for Final Purification

This is a high-resolution "polishing" step to isolate this compound from other closely related alkaloids.

  • Column and Solvents:

    • Column: A reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size) is commonly used.[8]

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Method Development: First, develop an analytical method on a smaller scale HPLC system to find the optimal gradient for separating this compound from its nearest impurities.

  • Sample Preparation: Dissolve the semi-purified fraction from the previous step in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 20%) to allow the sample to load onto the column in a tight band.

    • Run a shallow gradient around the elution point of this compound (determined from the analytical run) to maximize resolution.

    • Example Gradient: 20% B to 50% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the fractions that meet the desired purity specification and evaporate the solvent.[14][15]

Protocol 3: Recrystallization of Purified this compound

This protocol describes a general method for recrystallizing an organic solid using a two-solvent system, which is often effective for alkaloids.

  • Solvent Screening:

    • Find a "good" solvent that readily dissolves this compound when hot (e.g., ethanol, methanol, acetone).

    • Find a "bad" solvent (antisolvent) in which this compound is insoluble, and that is miscible with the "good" solvent (e.g., water, hexane).[13]

  • Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While the solution is still hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (the cloud point). If it becomes too cloudy, add a drop or two of the hot "good" solvent to redissolve the precipitate.[16]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualized Workflows

GSP_Purification_Workflow Plant Geissospermum vellosii Bark (Dried, Powdered) Extraction Soxhlet Extraction (Acidified Ethanol/Water) Plant->Extraction CrudeExtract Crude Hydroalcoholic Extract Extraction->CrudeExtract Removes insoluble matrix Partitioning Acid-Base Partitioning CrudeExtract->Partitioning TAF Total Alkaloid Fraction (TAF) Partitioning->TAF Removes fats, phenols, etc. FlashChrom Flash Column Chromatography (e.g., Silica Gel) TAF->FlashChrom SemiPure Semi-Pure this compound Fraction FlashChrom->SemiPure Separates by polarity PrepHPLC Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC PureFrac High-Purity Fractions (>96%) PrepHPLC->PureFrac High-resolution separation Recrystal Recrystallization PureFrac->Recrystal Final polishing step FinalProduct Pure Crystalline this compound (>99%) Recrystal->FinalProduct

Caption: General workflow for this compound purification.

Troubleshooting_Logic Start HPLC shows co-eluting impurity Q1 Is the column overloaded? Start->Q1 Sol1 Reduce sample concentration or injection volume Q1->Sol1 Yes Q2 Is the gradient optimal? Q1->Q2 No End Purity Improved Sol1->End Sol2 Run a shallower gradient across the target peak Q2->Sol2 No Q3 Is the stationary/mobile phase combination effective? Q2->Q3 Yes Sol2->End Sol3 Try an orthogonal method: - Change column (e.g., Phenyl-Hexyl) - Change mobile phase modifier Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting logic for co-eluting impurities.

References

Technical Support Center: Troubleshooting Unexpected Results in Geissospermine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Geissospermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our animal model of cognitive impairment. What are the potential reasons?

A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:

  • Compound Stability and Formulation: this compound, as an indole (B1671886) alkaloid, may be susceptible to degradation. Ensure your stock solutions are fresh and protected from light. The choice of vehicle is also critical. For intraperitoneal (i.p.) injections, a vehicle such as saline, polyethylene (B3416737) glycol (PEG), or a small percentage of DMSO in saline can be used. If solubility is an issue, the use of a co-solvent system may be necessary. Always include a vehicle-only control group to rule out any effects of the formulation itself.

  • Dose Selection: The dose-response relationship for cholinesterase inhibitors can sometimes follow a U-shaped curve, where higher doses may lead to reduced efficacy due to overstimulation or off-target effects. If you are using a high dose, consider testing a range of lower doses.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not well-characterized in the public domain. It's possible the compound is being rapidly metabolized or has poor bioavailability via the chosen route of administration. Consider pilot pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time.

  • Animal Model: The specific animal model and the nature of the induced cognitive deficit can influence the outcome. Ensure the model is appropriate for evaluating a cholinesterase inhibitor and that the timing of this compound administration is optimal relative to the induction of the deficit.

Q2: Our animals are showing signs of toxicity (e.g., tremors, lethargy, weight loss) at doses reported to be effective in the literature. What could be the cause?

A2: This is a critical observation that requires immediate attention. Potential causes include:

  • Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction and purification process could have their own toxicological profiles.

  • Vehicle Toxicity: Some vehicles, especially at higher concentrations, can cause local irritation or systemic toxicity. Ensure your vehicle is well-tolerated at the administered volume and concentration.

  • Species and Strain Differences: There can be significant inter-species or even inter-strain differences in drug metabolism and sensitivity. The toxicity profile in your specific animal model may differ from what is reported in the literature.

  • Cholinergic Side Effects: As a cholinesterase inhibitor, this compound can be expected to produce cholinergic side effects at higher doses, such as tremors, salivation, and gastrointestinal distress. The doses you are using may be approaching the maximum tolerated dose in your specific experimental setup.

Q3: We are seeing inconsistent results between experimental cohorts, even when using the same protocol. What are some common sources of variability?

A3: Reproducibility is key in in vivo research. Sources of variability can include:

  • Animal Handling and Stress: Stress can significantly impact physiological and behavioral readouts. Ensure all animal handling procedures are consistent and performed by trained personnel.

  • Circadian Rhythm: The timing of drug administration and behavioral testing can influence outcomes. Conduct experiments at the same time of day for all cohorts to minimize variability due to circadian rhythms.

  • Diet and Environment: Changes in animal diet, bedding, or environmental conditions (e.g., temperature, light cycle) can affect drug metabolism and animal physiology. Maintain consistent husbandry practices throughout your studies.

  • Subtle Differences in Protocol Execution: Minor variations in injection technique, timing of measurements, or data analysis can introduce variability. Ensure all personnel are adhering strictly to the standardized protocol.

Troubleshooting Guides

Problem 1: Unexpected Lack of Efficacy
Potential Cause Troubleshooting Step
Poor Solubility/Precipitation Visually inspect the formulation for any precipitate. Consider preparing a fresh formulation and using a different vehicle or co-solvent system.
Compound Degradation Prepare fresh stock solutions and formulations for each experiment. Store this compound powder and solutions protected from light and at the recommended temperature.
Inappropriate Dose Perform a dose-response study to identify the optimal therapeutic window for your specific model and endpoint.
Rapid Metabolism/Clearance Conduct a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound over time.
Incorrect Route of Administration If using oral administration, consider that bioavailability may be low. Intraperitoneal or intravenous injections may provide more consistent systemic exposure.
Problem 2: Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting Step
High Dose Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.
Cholinergic Overstimulation Monitor for classic cholinergic signs (salivation, lacrimation, urination, defecation, GI distress, emesis - SLUDGE). If observed, reduce the dose.
Vehicle-Related Toxicity Administer a vehicle-only control group at the same volume and frequency to assess for any adverse effects of the vehicle itself.
Off-Target Effects This compound may have other biological activities besides cholinesterase inhibition. Consider performing broader pharmacological profiling if unexpected effects are consistently observed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds based on available literature.

Table 1: In Vitro Cholinesterase Inhibitory Activity

CompoundEnzymeIC50Source
This compoundButyrylcholinesterase (BChE)Data not consistently reported[1]
Geissospermum vellosii extractAcetylcholinesterase (AChE)~1.5 µg/mL[1]
Geissospermum vellosii extractButyrylcholinesterase (BChE)~0.8 µg/mL[1]

Table 2: In Vivo Toxicity Data for Geissospermum vellosii Alkaloid-Rich Fraction

SpeciesRoute of AdministrationObservation at 60 mg/kgObservation at 100 mg/kgObservation at 200 mg/kgSource
MouseIntraperitoneal (i.p.)Abdominal discomfortMild tremorsConvulsions and death[1]

Experimental Protocols

General Protocol for In Vivo Administration in Rodents

This protocol provides a general framework. Specific details should be optimized for your experimental design and approved by your institution's animal care and use committee.

  • Animal Model: Use an appropriate rodent model for your research question (e.g., scopolamine-induced amnesia model for cognitive studies).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Formulation Preparation:

    • For a salt form of this compound, dissolve in sterile saline or phosphate-buffered saline (PBS).

    • For the free base, a common vehicle is a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5% DMSO, 5% Tween 80, and 90% saline. Ensure the final DMSO concentration is low to minimize toxicity.

    • Always prepare the formulation fresh on the day of dosing and protect it from light.

  • Dosing:

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Doses used for an alkaloid-rich fraction of Geissospermum vellosii in mice have ranged from 30-60 mg/kg. A dose-finding study is recommended for purified this compound.

    • The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice via i.p. injection).

  • Monitoring:

    • Observe animals closely for any signs of toxicity or adverse effects, especially within the first few hours after dosing.

    • Monitor body weight and general health throughout the study.

  • Endpoint Analysis:

    • Conduct behavioral tests or collect tissues for analysis at the predetermined time points based on your experimental design.

Visualizations

Experimental Workflow for this compound In Vivo Study

experimental_workflow start Animal Acclimatization formulation This compound Formulation start->formulation dosing Dosing (e.g., i.p.) formulation->dosing monitoring Toxicity & Behavioral Monitoring dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A generalized workflow for conducting an in vivo study with this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related alkaloids from Geissospermum, a potential mechanism for this compound's antitumor effect is the induction of apoptosis.

apoptosis_pathway This compound This compound Bcl2_family Modulation of Bcl-2 Family Proteins This compound->Bcl2_family Inhibition of anti-apoptotic (e.g., Bcl-2, Bcl-xL) Activation of pro-apoptotic (e.g., Bax, Bak) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase_activation Caspase Activation (e.g., Caspase-3, -8) Mitochondria->Caspase_activation Cytochrome c release Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: A proposed signaling pathway for this compound-induced apoptosis.

Mechanism of Cholinesterase Inhibition

The primary established mechanism of action for this compound is the inhibition of cholinesterases.

cholinesterase_inhibition cluster_0 Normal State cluster_1 With this compound This compound This compound AChE_BChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) This compound->AChE_BChE Inhibits ACh_hydrolysis Acetylcholine Hydrolysis ACh_increase Increased Acetylcholine in Synaptic Cleft Cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission ACh_increase->Cholinergic_neurotransmission AChE_BChE_normal AChE / BChE Hydrolysis_product Choline + Acetate AChE_BChE_normal->Hydrolysis_product Hydrolysis ACh Acetylcholine ACh->AChE_BChE_normal AChE_BChE_inhibited AChE / BChE Geissospermine_node This compound Geissospermine_node->AChE_BChE_inhibited Inhibits ACh_no_hydrolysis Acetylcholine ACh_no_hydrolysis->AChE_BChE_inhibited

Caption: The logical relationship of this compound's inhibition of cholinesterases.

References

Technical Support Center: Optimizing Cell Culture Conditions for Geissospermine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geissospermine-related cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing experimental conditions and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is an indole (B1671886) alkaloid isolated from plants of the Geissospermum genus.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis, or programmed cell death, through the activation of the caspase signaling pathway.[1] While related alkaloids have been shown to influence the p53 pathway, the direct role of this compound on p53 requires further investigation.[2][3]

Q2: Which cancer cell lines are suitable for this compound experiments?

Published research has shown that alkaloids from Geissospermum sericeum have been effective against human gastric adenocarcinoma cells (ACP02).[1] Additionally, related indole alkaloids have shown activity against various cancer cell lines, suggesting that this compound may be effective in other cancers, such as breast cancer.[4][5] It is recommended to screen a panel of cell lines relevant to your research interests to determine sensitivity.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.

Q4: What are the recommended treatment concentrations and incubation times for this compound?

The optimal concentration and incubation time for this compound are cell-line specific. Based on studies with the closely related alkaloid, geissoschizoline (B1216679) N4-methylchlorine, a starting concentration range of 1 µg/mL to 50 µg/mL is recommended for initial screening.[1] Incubation times of 24 to 72 hours are commonly used to observe significant effects on cell viability and apoptosis.[1] It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q5: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using healthy, exponentially growing cells at a consistent and low passage number.

  • Seeding Density: Inconsistent cell numbers per well can significantly impact results. Optimize and maintain a consistent seeding density.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

  • Assay Protocol: Minor variations in incubation times, reagent concentrations, or pipetting can lead to variability. Maintain strict consistency in your experimental protocol.

Troubleshooting Guides

Issue 1: Low Cell Viability in Control Group
  • Possible Cause: Poor cell health, contamination (mycoplasma, bacteria, fungi), or improper handling.

  • Troubleshooting Steps:

    • Visually inspect cells under a microscope for signs of stress or contamination.

    • Perform a mycoplasma test on your cell cultures.

    • Ensure proper aseptic technique during cell culture.

    • Use fresh media and supplements.

    • Optimize seeding density to avoid overgrowth or sparseness.

Issue 2: No Significant Effect of this compound on Cell Viability
  • Possible Cause: The chosen cell line may be resistant to this compound, the concentration range may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Increase the concentration range of this compound in your dose-response experiment.

    • Extend the incubation time (e.g., up to 72 hours).

    • Try a different cancer cell line known to be sensitive to apoptotic inducers.

    • Verify the activity of your this compound stock by testing it on a sensitive positive control cell line, if available.

Issue 3: High Background in Apoptosis Assays
  • Possible Cause: Sub-optimal cell health leading to spontaneous apoptosis, or harsh cell handling during the staining procedure.

  • Troubleshooting Steps:

    • Ensure you are using healthy, mid-log phase cells for your experiments.

    • Handle cells gently during harvesting and staining to minimize mechanical damage.

    • Optimize antibody/reagent concentrations and incubation times for your specific cell type.

    • Include appropriate controls, such as unstained cells and single-stain controls for flow cytometry.

Quantitative Data Summary

The following table summarizes the cytotoxic and inhibitory concentrations of a closely related alkaloid, geissoschizoline N4-methylchlorine , which can be used as a reference for designing this compound experiments.[1]

Cell LineAssayParameterValue (µg/mL)Incubation Time
ACP02 (Human Gastric Adenocarcinoma)MTTIC5012.0624 hours
VERO (Normal Kidney Epithelial)MTTCC50476.024 hours
HepG2 (Human Liver Cancer)MTTCC50503.524 hours

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Visualizations

Geissospermine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade This compound This compound p53 p53 Activation (Potential) This compound->p53 Potential Link Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Gastric, Breast Cancer) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot 5. Western Blot (Caspases, p53, Bcl-2 family) treatment->western_blot data_analysis 6. Data Analysis (IC50, Apoptotic Rate, Protein Expression) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Workflow start Inconsistent IC50 Values check_cells Check Cell Health - Passage Number - Mycoplasma Test - Morphology start->check_cells check_protocol Review Protocol - Seeding Density - Incubation Times - Reagent Prep start->check_protocol check_compound Verify Compound - Stock Aliquoting - Storage Conditions - Solubility start->check_compound resolve_cells Optimize Cell Culture Conditions check_cells->resolve_cells resolve_protocol Standardize Experimental Procedure check_protocol->resolve_protocol resolve_compound Prepare Fresh Stock Solution check_compound->resolve_compound re_run Re-run Experiment resolve_cells->re_run resolve_protocol->re_run resolve_compound->re_run

Caption: Troubleshooting workflow for inconsistent IC50 results.

References

Technical Support Center: Mass Spectrometry Detection of Geissospermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for the mass spectrometry (MS) detection of Geissospermine.

Troubleshooting Guide: Enhancing Signal-to-Noise for this compound Detection

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering a systematic approach to problem-solving.

Issue 1: Low or No this compound Signal

Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low/No this compound Signal

LowSignalWorkflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms_source MS Ion Source cluster_ms_detection MS Detection start Start: Low or No This compound Signal sample_prep 1. Verify Sample Preparation start->sample_prep sp_q1 Is the extraction efficient? sample_prep->sp_q1 lc_params 2. Check LC Parameters lc_q1 Is the mobile phase correct? lc_params->lc_q1 ms_source 3. Optimize MS Source Conditions ms_s_q1 Is the ionization mode correct? ms_source->ms_s_q1 ms_detection 4. Confirm MS Detection Parameters ms_d_q1 Are the correct precursor/product ions being monitored? ms_detection->ms_d_q1 sp_a1_no Action: Re-extract using a validated protocol (e.g., Soxhlet with acidified ethanol). Ensure complete solvent evaporation and appropriate reconstitution. sp_q1->sp_a1_no No sp_q2 Is the sample concentration adequate? sp_q1->sp_q2 Yes sp_a1_yes Proceed to LC Parameters sp_q2->lc_params Yes sp_a2_no Action: Concentrate the sample. Consider solid-phase extraction (SPE) for cleanup and enrichment. sp_q2->sp_a2_no No sp_a2_yes Proceed to LC Parameters lc_a1_no Action: Prepare fresh mobile phase (e.g., water/acetonitrile (B52724) with formic acid). Ensure correct pH for this compound (pKa dependent). lc_q1->lc_a1_no No lc_q2 Is the column appropriate and healthy? lc_q1->lc_q2 Yes lc_q2->ms_source Yes lc_a2_no Action: Use a suitable column (e.g., C18, Biphenyl). Check for high backpressure or peak splitting. Flush or replace the column if necessary. lc_q2->lc_a2_no No ms_s_a1_no Action: Use positive electrospray ionization (ESI+) for this compound. ms_s_q1->ms_s_a1_no No ms_s_q2 Are source parameters optimized? ms_s_q1->ms_s_q2 Yes ms_s_q2->ms_detection Yes ms_s_a2_no Action: Tune the instrument. Optimize spray voltage, gas flows, and temperatures for this compound. ms_s_q2->ms_s_a2_no No ms_d_a1_no Action: Verify the m/z values. Precursor: 633.38 [M+H]+. Product ions: See Table 2. ms_d_q1->ms_d_a1_no No ms_d_q2 Is the collision energy optimized? ms_d_q1->ms_d_q2 Yes ms_d_a2_no Action: Perform a collision energy optimization for each transition. ms_d_q2->ms_d_a2_no No

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: High Background Noise

Question: My chromatogram has a very high baseline, which is obscuring the this compound peak and leading to a poor signal-to-noise ratio. How can I reduce the background noise?

Answer: High background noise can originate from contaminated solvents, a dirty MS system, or co-eluting matrix components.

Potential Cause Recommended Solution
Contaminated Solvents/Reagents Use only high-purity, LC-MS grade solvents and additives (e.g., formic acid). Prepare fresh mobile phases daily and filter them before use.
LC-MS System Contamination Flush the LC system, including the column, with a strong solvent wash. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's guidelines.
Matrix Effects Improve sample cleanup procedures. Consider using solid-phase extraction (SPE) to remove interfering compounds from the plant extract. Dilute the sample to reduce the concentration of matrix components that can cause ion suppression.
Leaching from Plasticware Whenever possible, use glass or polypropylene (B1209903) vials and tubes to minimize leaching of plasticizers.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ESI-MS/MS?

A1: Based on its molecular weight of 632.84 g/mol , the expected protonated precursor ion [M+H]⁺ for this compound is at m/z 633.38.[1] While detailed public fragmentation data is limited, studies on related indole (B1671886) alkaloids suggest that a characteristic fragment ion at m/z 144, corresponding to a C₁₀H₉N fragment, is often observed.[2][3]

Parameter m/z Description
Precursor Ion 633.38[M+H]⁺
Characteristic Product Ion 144C₁₀H₉N fragment, common to many indole alkaloids[2][3]
Other Potential Product Ions VariesDependent on collision energy. It's crucial to perform a compound-specific optimization of collision energy to identify the most stable and intense product ions for your instrument.

Q2: What is a good starting point for LC conditions for this compound analysis?

A2: A reverse-phase HPLC method is suitable for the analysis of this compound. A good starting point, based on methods used for Geissospermum vellosii extracts, is provided below.[4]

Parameter Condition
Column C18 or Biphenyl column (e.g., 150 x 2.1 mm, 3.0 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 10-90% B over 20-30 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 25-40 °C

Q3: How should I prepare a Geissospermum vellosii bark extract for LC-MS analysis?

A3: A common and effective method is Soxhlet extraction with an acidified solvent to improve the extraction of basic alkaloids like this compound.[4]

Experimental Workflow: From Plant Material to LC-MS Data

SamplePrepWorkflow start Start: Dried Geissospermum vellosii Bark grinding Grind to a fine powder start->grinding extraction Soxhlet Extraction (e.g., 70% Ethanol / 0.1% Formic Acid) grinding->extraction centrifugation Centrifuge extract to remove solids extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute with initial mobile phase supernatant->dilution lcms_analysis Inject into LC-MS/MS System dilution->lcms_analysis data_acquisition Data Acquisition (MRM mode) lcms_analysis->data_acquisition

Caption: Workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Geissospermum vellosii Bark

This protocol is adapted from methodologies described for the analysis of alkaloids in Geissospermum vellosii extracts.[4]

  • Sample Preparation: Dry the bark of Geissospermum vellosii and grind it into a fine powder.

  • Soxhlet Extraction:

    • Place approximately 5-10 g of the powdered bark into a cellulose (B213188) thimble.

    • Extract the powder using a Soxhlet apparatus with a solvent mixture of 70:30 ethanol/water containing 0.1% formic acid. The acidification helps in the extraction of the basic alkaloids.

    • Continue the extraction for several hours (e.g., 8-12 hours) until the solvent in the siphon runs clear.

  • Solvent Removal: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Protocol 2: LC-MS/MS Method for this compound Detection

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.

  • LC System and Column:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 or Biphenyl analytical column (e.g., 150 x 2.1 mm, 3.0 µm).

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • A representative gradient is as follows:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor m/z 633.38 -> Product ion(s) (e.g., m/z 144, other optimized ions).

    • Source Parameter Optimization:

      • Optimize the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature to maximize the signal for the this compound precursor ion. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.

    • Collision Energy Optimization:

      • For each MRM transition, optimize the collision energy to maximize the intensity of the product ion.

References

Ensuring the stability of Geissospermine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Geissospermine in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of this compound, an indole (B1671886) alkaloid, can be compromised by several factors. Key contributors to degradation include exposure to light (photosensitivity), extreme pH conditions (both acidic and alkaline), high temperatures, and oxidizing agents.[1][2] The presence of water in organic solvents can also facilitate hydrolytic degradation over time.

Q2: What is the recommended way to store solid this compound for long-term use?

A2: For long-term stability, solid (powdered) this compound should be stored in a tightly sealed, light-resistant container, such as an amber vial, at -20°C.[1] Protecting the compound from light and moisture is crucial for preventing degradation.

Q3: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store it?

A3: The choice of solvent is critical for maintaining the stability of this compound in solution.

  • Recommended Solvents: Based on extraction and analytical methodologies, ethanol-water mixtures (e.g., 70:30 ethanol-water) and chloroform (B151607) have been used for this compound and related indole alkaloids.[3][4] For analytical purposes, such as HPLC, acetonitrile (B52724) and methanol (B129727) are common components of the mobile phase and can be suitable for preparing stock solutions.[4][5]

  • Storage of Solutions: Stock solutions should be stored in tightly sealed, light-protected (amber) vials. For short-term storage (up to a few days), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is always best practice to prepare fresh solutions for immediate use whenever possible.[1]

Q4: My this compound solution has turned a yellowish-brown color. What does this mean?

A4: A change in the color of a this compound solution, particularly the development of a yellow or brown tint, is a common indicator of degradation.[1] This discoloration is often due to oxidation or the formation of polymeric degradation products. If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The most reliable way to monitor the stability of this compound is by using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] This involves analyzing the sample at regular intervals and assessing for any decrease in the main this compound peak area and the appearance of new peaks that correspond to degradation products.

Troubleshooting Guides

Problem: Unexpected degradation of this compound in my experiment.

This guide will help you identify the potential source of degradation and provide corrective actions.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_solvent Evaluate Solvent System start->check_solvent check_light Assess Light Exposure start->check_light check_temp_ph Check Temperature & pH start->check_temp_ph improper_storage Improper Storage: - Temperature too high? - Not protected from moisture? check_storage->improper_storage solvent_issue Solvent Issues: - Impure solvent? - Presence of water? - Reactive solvent? check_solvent->solvent_issue light_issue Light Exposure: - Clear vials used? - Exposed to ambient light? check_light->light_issue temp_ph_issue Temp/pH Issues: - High experimental temp? - Extreme pH? check_temp_ph->temp_ph_issue improper_storage->check_solvent No solution_storage Action: Store at -20°C or -80°C in tightly sealed, amber vials. improper_storage->solution_storage Yes solvent_issue->check_light No solution_solvent Action: Use high-purity, anhydrous solvents. Prepare fresh solutions. solvent_issue->solution_solvent Yes light_issue->check_temp_ph No solution_light Action: Use amber vials or cover with foil. Work in low light. light_issue->solution_light Yes solution_temp_ph Action: Control temperature and use buffers to maintain a neutral pH. temp_ph_issue->solution_temp_ph Yes

Troubleshooting workflow for unexpected degradation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of parameters that should be monitored in a stability study, with typical acceptance criteria based on ICH guidelines.

Solvent SystemStorage ConditionTime PointAssay (% of Initial)Total Impurities (% Peak Area)Appearance
Methanol-20°C, Dark3 Months98.5 - 101.5%< 1.5%Clear, colorless solution
DMSO4°C, Dark1 Month98.0 - 102.0%< 2.0%Clear, colorless solution
Ethanol:Water (7:3)25°C, Exposed to Light1 WeekReport ResultsReport ResultsMonitor for color change
Aqueous Buffer (pH 4)40°C, Dark2 WeeksReport ResultsReport ResultsMonitor for precipitation
Aqueous Buffer (pH 9)40°C, Dark2 WeeksReport ResultsReport ResultsMonitor for precipitation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to thermal Thermal Stress (e.g., 80°C, Solid State) prep_solution->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep_solution->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc_analysis characterize Characterize Degradants (MS, NMR if necessary) hplc_analysis->characterize

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points. Neutralize samples with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C and collect samples. Neutralize with an equivalent amount of acid.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C). Dissolve samples in the initial solvent at each time point for analysis.

    • Photostability: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance.[12]

Protocol 2: HPLC Method for Stability Assessment of this compound

This protocol describes a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.[4]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV detector at a suitable wavelength (e.g., determined by UV scan of this compound, likely around 220 nm and 280 nm for indole alkaloids) or a Mass Spectrometer.

Signaling Pathway Diagrams

While a specific degradation pathway for this compound is not well-documented, its mechanisms of action have been investigated. The following diagrams illustrate the known biological pathways influenced by this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Transduction Signal Transduction Receptor->Signal Transduction This compound This compound This compound->AChE Inhibits

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Apoptosis_Pathway This compound This compound Alkaloids Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates (Intrinsic Pathway) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis via the Intrinsic Caspase Pathway.

References

Validation & Comparative

A Comparative Analysis of Geissospermine and Other Bioactive Alkaloids from Geissospermum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Geissospermum, a group of flowering plants native to the Amazon rainforest, has long been a subject of ethnobotanical and phytochemical interest. Traditional medicine has utilized extracts from these plants for a variety of ailments, and modern research is beginning to uncover the pharmacological potential of their constituent alkaloids. This guide provides a comparative analysis of Geissospermine and other prominent alkaloids isolated from Geissospermum species, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Biological Activities of Geissospermum Alkaloids

The indole (B1671886) alkaloids derived from Geissospermum species exhibit a wide range of biological activities, including antimalarial, anticancer, and anticholinesterase effects. The following tables summarize the available quantitative data (IC50 values) for direct comparison of the potency of these compounds.

Table 1: Comparative Antimalarial Activity of Geissospermum Alkaloids

AlkaloidPlasmodium falciparum Strain(s)IC50 (µM)Reference
This compoundD10 (chloroquine-sensitive)3.17[1]
GeissolosimineD10 (chloroquine-sensitive)0.96[1][2]
Geissoschizoline (B1216679)D10 (chloroquine-sensitive)4.16[1]
FlavopereirineK1 (chloroquine-resistant), T9-96 (chloroquine-sensitive)11.53 (K1), 1.83 (T9-96)[3]
VellosiminolD10 (chloroquine-sensitive)157[2]
GeissoschizoneD10 (chloroquine-sensitive)1.78[3]
O-demethylaspidospermineLeishmania infantum7.7 µg/mL[3]

Table 2: Comparative Anticancer Activity of Geissospermum Alkaloids

AlkaloidCancer Cell Line(s)IC50 (µM)Reference
Geissoschizoline N4-methylchlorineACP02 (human gastric adenocarcinoma)12.06 µg/mL[4]
FlavopereirineHuman breast cancer cellsNot specified[5][6]
Alkaloid Fraction (G. sericeum)ACP02 (human gastric adenocarcinoma)18.29 µg/mL[4]

Table 3: Comparative Anticholinesterase Activity of Geissospermum Alkaloids

Alkaloid/FractionEnzyme SourceIC50Reference
This compound (in alkaloid-rich fraction)Rat brain acetylcholinesterase (AChE)39.3 µg/mL[7][8]
This compound (in alkaloid-rich fraction)Electric eel AChE2.9 µg/mL[7][8]
This compound (in alkaloid-rich fraction)Horse serum butyrylcholinesterase (BChE)1.6 µg/mL[7][8]
GeissoschizolineHuman AChE20.40 ± 0.93 µM[9][10]
GeissoschizolineHuman BChE10.21 ± 0.01 µM[9][10]
This compoundButyrylcholinesterase (BChE)Exclusive inhibitor[9][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of Geissospermum alkaloids.

Extraction and Isolation of Geissospermum Alkaloids

A general procedure for the extraction and isolation of alkaloids from Geissospermum bark involves the following steps:

  • Preparation of Plant Material : The collected bark of Geissospermum is air-dried and then ground into a fine powder.

  • Extraction : The powdered bark is subjected to Soxhlet extraction or sonication with a solvent such as methanol (B129727) or a mixture of ethanol (B145695) and water, often with the addition of a small amount of acid (e.g., formic acid) to facilitate alkaloid extraction.[5][12]

  • Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10), and the alkaloids are extracted into an immiscible organic solvent like dichloromethane (B109758) or chloroform.

  • Chromatographic Purification : The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include column chromatography, high-performance counter-current chromatography (HPCCC), and high-performance liquid chromatography (HPLC).[8]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[2]

  • Parasite Culture : P. falciparum (e.g., D10 strain) is cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.[2][4]

  • Drug Preparation : Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium in a 96-well plate.

  • Assay Procedure : A synchronized parasite culture (primarily ring stage) is added to each well of the pre-dosed plate. The plates are then incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[2]

  • Quantification of Parasite Growth : After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasitic DNA, and the resulting fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[2]

  • Data Analysis : The fluorescence intensity is proportional to the parasite growth. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Culture : Human cancer cell lines (e.g., ACP02 gastric adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.[10]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.[3]

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to measure the inhibition of acetylcholinesterase activity.[7][13]

  • Reagent Preparation : Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and solutions of the test compounds at various concentrations.[1]

  • Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the wells.

  • Enzyme Addition : Add the acetylcholinesterase enzyme solution to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the ATCI substrate solution to initiate the enzymatic reaction.

  • Absorbance Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[1]

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactive alkaloids from Geissospermum exert their effects through various molecular mechanisms. While the signaling pathways for some are becoming clearer, the specific intracellular cascades modulated by this compound remain less defined beyond its direct enzyme inhibition.

This compound: A Potent Acetylcholinesterase Inhibitor

The primary established mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Molecular docking studies have provided insights into the binding mode of this compound to the active site of AChE.[11][14] This interaction prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism underlies its potential for the symptomatic treatment of neurodegenerative diseases like Alzheimer's.

Geissospermine_AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) Active Site This compound->AChE Binds to and Inhibits Hydrolysis Hydrolysis This compound->Hydrolysis Blocks AChE->Hydrolysis Catalyzes Increased_ACh Increased Acetylcholine in Synapse AChE->Increased_ACh Activity Reduced Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products

This compound's inhibition of acetylcholinesterase.
Flavopereirine: A Multi-Targeted Anticancer Agent

Flavopereirine has demonstrated anticancer activity through the modulation of multiple signaling pathways. In human breast cancer cells, it induces cell cycle arrest and apoptosis by influencing the AKT/p38 MAPK/ERK1/2 signaling cascade.[5][6] Furthermore, in oral cancer cells, Flavopereirine has been shown to inhibit the JAK/STAT signaling pathway.[15]

Flavopereirine_Signaling cluster_akt_pathway AKT/p38 MAPK/ERK1/2 Pathway cluster_jak_stat_pathway JAK/STAT Pathway Flavopereirine1 Flavopereirine AKT AKT Flavopereirine1->AKT CellCycleArrest1 Cell Cycle Arrest Flavopereirine1->CellCycleArrest1 p38_MAPK p38 MAPK AKT->p38_MAPK ERK1_2 ERK1/2 p38_MAPK->ERK1_2 Apoptosis1 Apoptosis ERK1_2->Apoptosis1 Flavopereirine2 Flavopereirine JAK JAK Flavopereirine2->JAK Inhibition Inhibition of Cancer Progression Flavopereirine2->Inhibition STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression

Signaling pathways modulated by Flavopereirine.
Geissoschizoline: Induction of Apoptosis via Caspase Activation

Geissoschizoline and its derivatives have been shown to induce apoptosis in cancer cells. This process is mediated through the activation of the caspase cascade, a family of proteases that are central to the execution of programmed cell death. Molecular modeling studies suggest that geissoschizoline N4-methylchlorine can favorably bind to the active sites of caspase-3 and caspase-8, key executioner and initiator caspases, respectively.[4]

Geissoschizoline_Apoptosis Geissoschizoline Geissoschizoline N4-methylchlorine Caspase8 Caspase-8 (Initiator) Geissoschizoline->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellDeath Cancer Cell Death Apoptosis->CellDeath

Apoptosis induction by Geissoschizoline via caspases.

Conclusion

The alkaloids isolated from the Geissospermum genus, including this compound, Flavopereirine, and Geissoschizoline, represent a rich source of bioactive molecules with significant therapeutic potential. While this compound's primary characterized role is as a potent anticholinesterase agent, other alkaloids from the same genus exhibit promising anticancer and antimalarial activities through the modulation of complex intracellular signaling pathways. Further research is warranted to fully elucidate the mechanisms of action of these compounds, particularly the broader signaling effects of this compound, and to explore their potential for development into novel therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and advance our understanding of these valuable natural products.

References

Unveiling the Potential of Geissospermum Alkaloids: A Comparative Analysis of Anticholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticholinesterase activity of alkaloids derived from Geissospermum vellosii with established acetylcholinesterase (AChE) inhibitors currently utilized in the management of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents from natural sources.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The efficacy of acetylcholinesterase inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for Geissoschizoline, an alkaloid from Geissospermum vellosii, and compares it with the well-established synthetic AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. It is important to note that while the initial focus was on Geissospermine, another major alkaloid from the same plant, studies have indicated its selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[1][2] Therefore, for a direct comparison of AChE inhibition, Geissoschizoline is the more relevant compound.

CompoundSourceEnzyme SourceIC50 (µM)
Geissoschizoline Geissospermum vellosiiHuman AChE20.40[1][3]
Donepezil SyntheticHuman AChE0.032[4]
Galantamine SyntheticHuman AChE0.41[1]
Rivastigmine SyntheticAChE4.15[5]

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme. The data presented here is for comparative purposes and is derived from published literature.

Understanding the Mechanism: The Cholinergic Signaling Pathway

Acetylcholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway, which is crucial for cognitive functions such as memory and learning.[3][6] In a healthy brain, the neurotransmitter acetylcholine (B1216132) (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of acetylcholine, terminating the signal. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors block the action of this enzyme, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft, which helps to ameliorate the cognitive symptoms.[3][6]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis ACh_release ACh ACh_Vesicle->ACh_release Release ACh_cleft ACh ACh_release->ACh_cleft AChE AChE ACh_cleft->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_cleft->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE Inhibition

Cholinergic signaling at the synapse.

Experimental Validation: The Ellman's Assay

The anticholinesterase activity of the compounds is typically determined using the Ellman's assay, a simple, reliable, and widely used colorimetric method.[7][8][9] This assay measures the activity of acetylcholinesterase by quantifying the rate of formation of a yellow-colored product.

Experimental Protocol: Ellman's Assay (96-well plate format)

Materials and Reagents:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of each well and incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well) - Blank - Control - Test Samples Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (10 min at 25°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATCI) Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Absorbance at 412 nm) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for AChE inhibition assay.

Conclusion

The data presented in this guide highlights the potential of natural alkaloids from Geissospermum vellosii, specifically Geissoschizoline, as inhibitors of acetylcholinesterase. While its potency is less than that of the established synthetic drugs, the exploration of novel scaffolds from natural products remains a valuable avenue for the development of new therapeutics for Alzheimer's disease. Further investigation into the structure-activity relationships of these and other related natural compounds is warranted to optimize their inhibitory activity and pharmacokinetic properties. The provided experimental protocol for the Ellman's assay serves as a foundational method for such validation studies.

References

A Comparative Guide to the In Vitro Anticancer Activities of Geissospermine and Flavopereirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine and flavopereirine (B1672761) are two indole (B1671886) alkaloids isolated from plants of the Geissospermum genus, which have garnered interest for their potential therapeutic properties. Flavopereirine, in particular, has been the subject of numerous studies investigating its anticancer effects. This guide provides a comparative overview of the available in vitro anticancer activity data for both compounds, highlighting the significant body of research on flavopereirine and the current data gap for this compound. While direct comparative data is limited due to the scarcity of research on this compound, this document summarizes the existing evidence to inform future research and drug discovery efforts.

Data Presentation: A Tale of Two Alkaloids

The in vitro anticancer activity of a compound is typically evaluated by its half-maximal inhibitory concentration (IC50) across various cancer cell lines. While extensive data is available for flavopereirine, similar experimental data for purified this compound is not readily found in the current scientific literature.

Flavopereirine: A Profile of Potency

Flavopereirine has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. The following table summarizes its reported IC50 values.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Thyroid Cancer IHH-4 (PTC)12.548
WRO (FTC)25.348
SW579 (FTC)28.748
8505c (ATC)19.848
KMH-2 (ATC)15.648
Colorectal Cancer HCT116~10-2048
DLD1~10-2048
Breast Cancer MCF-7Not specifiedNot specified
MDA-MB-231More sensitive than MCF-7Not specified
Hepatocellular Carcinoma HepG2~15-2048
Huh7~15-2048
Oral Cancer BcaCD885Not specified72
Tca8113Not specified72

PTC: Papillary Thyroid Carcinoma; FTC: Follicular Thyroid Carcinoma; ATC: Anaplastic Thyroid Carcinoma. Note: IC50 values can vary between studies due to different experimental conditions.

This compound: An Uncharted Territory

Currently, there is a notable absence of published in vitro studies detailing the specific anticancer activity of purified this compound, including its IC50 values against various cancer cell lines. Research on the Geissospermum genus indicates that its extracts and other isolated alkaloids possess anticancer properties. For instance, an alkaloid fraction from Geissospermum sericeum showed an IC50 of 18.29 µg/mL in the human gastric adenocarcinoma cell line ACP02.[1] Another isolated compound from the same plant, geissoschizoline (B1216679) N4-methylchlorine, had an IC50 of 12.06 µg/mL in the same cell line.[1] While this compound is a known constituent of these plants, its individual contribution to this activity has not been elucidated.[1] An in-silico study on a related alkaloid, geissolosimine, predicted it to be a potential inhibitor of the MDM2-p53 interaction, a key pathway in cancer. However, this is a computational prediction and awaits experimental validation.

Mechanisms of Anticancer Action

Flavopereirine: A Multi-pronged Attack on Cancer Cells

Flavopereirine exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of autophagy.

  • Apoptosis Induction: Flavopereirine has been shown to induce both intrinsic and extrinsic apoptosis pathways.[2] This is evidenced by the activation of caspases-3, -8, and -9, and the cleavage of PARP.[2][3] It also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins.[2]

  • Cell Cycle Arrest: Flavopereirine can halt the proliferation of cancer cells by arresting the cell cycle at different phases. For example, it induces G0/G1 arrest in thyroid cancer cells and G2/M arrest in colorectal cancer cells.[3] In breast cancer cells, it has been observed to cause G0/G1 phase arrest in MCF-7 cells and S phase arrest in MDA-MB-231 cells.

  • Autophagy Modulation: In thyroid cancer cells, flavopereirine has been observed to induce the formation of autophagosomes.[3]

This compound: Awaiting Experimental Elucidation

The specific mechanisms of action for this compound's potential anticancer activity remain to be experimentally determined. Studies on Geissospermum extracts suggest that they can induce apoptosis and cell cycle arrest.[1][4] However, without studies on the purified compound, it is not possible to definitively attribute these effects to this compound.

Signaling Pathways

Flavopereirine's Molecular Targets

Flavopereirine has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Flavopereirine_Signaling cluster_pathways Signaling Pathways cluster_effects Cellular Effects Flavopereirine Flavopereirine JAK_STAT JAK/STAT Pathway Flavopereirine->JAK_STAT p53 p53 Pathway Flavopereirine->p53 AKT_p38_ERK AKT/p38/ERK Pathway Flavopereirine->AKT_p38_ERK Proliferation ↓ Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest AKT_p38_ERK->Apoptosis AKT_p38_ERK->CellCycleArrest AKT_p38_ERK->Proliferation

Caption: Signaling pathways modulated by flavopereirine.

  • JAK/STAT Pathway: In oral cancer cells, flavopereirine has been shown to inhibit the JAK/STAT signaling pathway.[5]

  • p53 Pathway: In colorectal cancer cells, the growth-suppressive effects of flavopereirine are dependent on functional p53 signaling.[2]

  • Akt/p38/ERK Pathway: Flavopereirine has been reported to induce cell cycle arrest and apoptosis in breast cancer cells via the AKT/p38 MAPK/ERK1/2 signaling pathway.

This compound's Molecular Targets: A Research Frontier

The signaling pathways affected by this compound in the context of cancer are currently unknown and represent a key area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of compounds like flavopereirine and would be applicable for future studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

MTT_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of the compound start->treat incubate Incubate for a specified duration (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze

Caption: General workflow for an MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., flavopereirine) and a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[6]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[7][8][9]

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available scientific literature provides a robust body of evidence for the in vitro anticancer activity of flavopereirine. It demonstrates efficacy against a range of cancer cell types and acts through multiple well-defined mechanisms and signaling pathways.

In stark contrast, there is a significant lack of experimental data on the in vitro anticancer activity of purified this compound. While studies on Geissospermum extracts are promising, they do not provide specific information about the activity of this compound itself. This represents a critical knowledge gap and a compelling area for future research.

To build a comprehensive understanding of the therapeutic potential of Geissospermum alkaloids, future studies should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is the essential first step for any in vitro evaluation.

  • In Vitro Anticancer Screening: The purified this compound should be screened against a panel of cancer cell lines to determine its IC50 values.

  • Mechanistic Studies: If significant anticancer activity is observed, further investigations into its mechanisms of action, including its effects on apoptosis, the cell cycle, and relevant signaling pathways, are warranted.

By addressing these research questions, the scientific community can determine if this compound holds similar, or perhaps even greater, promise as an anticancer agent compared to its more extensively studied counterpart, flavopereirine.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Geissospermine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Geissospermine, an indole (B1671886) alkaloid with potential therapeutic properties, is crucial for phytochemical analysis, pharmacokinetic studies, and quality control of botanical preparations. The cross-validation of analytical methods is a critical step to ensure the consistency, reliability, and interchangeability of data generated by different analytical techniques. This guide provides an objective comparison of two widely used analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A third method, High-Performance Thin-Layer Chromatography (HPTLC), is also discussed as a viable alternative. This comparison is supported by typical performance data and detailed experimental protocols to aid in method selection and validation.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical validation parameters for HPLC-UV, LC-MS/MS, and HPTLC methods for the quantification of alkaloids similar to this compound. These values serve as a general benchmark for what can be expected when developing and validating analytical methods for this compound.

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99[1]
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL[1]40 - 110 ng/band[2]
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 5 ng/mL[1]120 - 330 ng/band[2]
Accuracy (% Recovery) 95 - 105%98 - 102%[1]98 - 102%[2]
Precision (% RSD) < 5%< 3%< 2%[2]
Specificity Moderate to HighVery HighModerate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the extraction and analysis of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction of this compound from Plant Material

A general extraction procedure for indole alkaloids from plant matrices, such as the bark of Geissospermum species, is as follows:

  • Maceration: Weigh 1 gram of powdered plant material and macerate with 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Repeated Extraction: Repeat the extraction process on the plant residue twice more to ensure complete extraction.

  • Evaporation: Combine the supernatants and evaporate to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for analysis.

For cleaner samples, a Solid-Phase Extraction (SPE) cleanup step can be incorporated after reconstitution.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of phytochemicals.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). The gradient could start at 10% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm, which are common for indole alkaloids.

  • Quantification: Based on the peak area of this compound, calibrated against a standard curve prepared from a certified reference standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Column: A reversed-phase C18 or biphenyl (B1667301) column (e.g., 150 mm x 2.1 mm, 3.0 µm particle size).[3]

  • Mobile Phase: Similar to HPLC-UV, a gradient of aqueous formic acid (0.1%) and acetonitrile is commonly used.[3]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.

  • Quantification: Based on the peak area of specific Multiple Reaction Monitoring (MRM) transitions for this compound, calibrated against a standard curve. An internal standard (e.g., a structurally similar alkaloid not present in the sample) is recommended for improved accuracy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a simplified signaling pathway that could be investigated using quantified this compound.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_comparison Cross-Validation cluster_conclusion Conclusion MethodA Develop & Validate Method A (e.g., HPLC-UV) AnalyzeSamples Analyze Same Set of Samples with Both Methods MethodA->AnalyzeSamples MethodB Develop & Validate Method B (e.g., LC-MS/MS) MethodB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults AssessBias Assess Bias & Agreement CompareResults->AssessBias Conclusion Determine Interchangeability of Methods AssessBias->Conclusion

Cross-validation workflow for analytical methods.

SignalingPathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Activates/Inhibits TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Simplified hypothetical signaling pathway of this compound.

References

A Head-to-Head Preclinical Comparison of Geissospermine and Donepezil for Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical profiles of Geissospermine, a natural alkaloid, and Donepezil, a standard-of-care synthetic drug, for Alzheimer's disease research. The following sections detail their mechanisms of action, efficacy in established animal models of memory impairment, and the experimental protocols used to generate this data.

Executive Summary

Donepezil is a well-characterized, highly selective acetylcholinesterase (AChE) inhibitor with proven, albeit modest, cognitive-enhancing effects in preclinical models and clinical practice.[1][2] In contrast, the preclinical data for this compound is primarily based on an alkaloid-rich fraction from the bark of Geissospermum vellosii, in which this compound is the principal component.[3] This fraction has demonstrated the ability to reverse chemically-induced amnesia in mice.[3] Notably, pure this compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE), distinguishing its primary mechanism from that of Donepezil.[4][5] Another alkaloid from the same plant, Geissoschizoline, inhibits both AChE and BChE and exhibits anti-inflammatory properties, suggesting a multi-target potential for the crude extract.[4][6][7]

Comparative Analysis of Cholinesterase Inhibition

The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves the inhibition of cholinesterases to increase the availability of the neurotransmitter acetylcholine (B1216132) in the brain.[2]

Compound/FractionEnzyme SourceIC50 ValueSelectivity
This compound (in alkaloid-rich fraction) Rat Brain Acetylcholinesterase39.3 µg/mL (~62.1 µM)Mixed/Non-selective
Electric Eel Acetylcholinesterase2.9 µg/mL
Horse Serum Butyrylcholinesterase1.6 µg/mL
This compound (pure) Not specified-Selective for BChE[4][5]
Geissoschizoline Human Acetylcholinesterase20.40 µM[4][6]Non-selective
Human Butyrylcholinesterase10.21 µM[4][6]
Donepezil Human AcetylcholinesteraseVaries by study (e.g., 10 nM - 222.23 µM)Highly selective for AChE

In Vivo Efficacy in Preclinical Models of Memory Impairment

The efficacy of these compounds has been evaluated in rodent models where memory deficits are induced by the cholinergic antagonist, scopolamine.

Compound/FractionAnimal ModelBehavioral TestDosageKey Findings
Geissospermum vellosii alkaloid-rich fraction Mice (Scopolamine-induced amnesia)Passive Avoidance30 mg/kg, i.p.Significantly reduced scopolamine-induced amnesia.[3]
Mice (Scopolamine-induced amnesia)Morris Water Maze30 mg/kg, i.p.Escape latency on day 5 was 66.4 ± 11.2 s, significantly better than the scopolamine-treated group (103.5 ± 8.3 s).
Donepezil Mice (Scopolamine-induced amnesia)Y-Maze3-10 mg/kg, p.o.Significantly ameliorated scopolamine-induced memory impairment.[8]
Rats (Scopolamine-induced deficits)Various cognitive/behavioral testsNot specifiedShowed large effects on psychomotor function, moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping.[1]
Rats (D-galactose and AlCl3-induced AD model)Morris Water Maze1.0 mg/kg, gavageAlleviated memory dysfunction.[9]

Mechanism of Action and Signaling Pathways

Donepezil

Donepezil's primary mechanism is the reversible inhibition of AChE.[2] However, preclinical studies suggest additional neuroprotective effects that are independent of cholinesterase inhibition. These include modulation of the PI3K-Akt signaling pathway and interaction with α7 nicotinic acetylcholine receptors (α7 nAChR), which can protect against amyloid-beta toxicity and glutamate-induced neurotoxicity.

Donepezil_Signaling Donepezil Donepezil AChE AChE Donepezil->AChE Inhibits alpha7nAChR α7 nAChR Donepezil->alpha7nAChR Activates Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Transmission Enhanced Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Cognitive_Enhancement Cognitive Enhancement Cholinergic_Transmission->Cognitive_Enhancement PI3K_Akt PI3K-Akt Pathway alpha7nAChR->PI3K_Akt Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Signaling pathways of Donepezil.

This compound and Related Alkaloids

The alkaloid-rich fraction of G. vellosii exhibits inhibitory activity against both AChE and BChE.[3] Pure this compound is a selective BChE inhibitor, while Geissoschizoline inhibits both and also demonstrates anti-inflammatory effects by reducing the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from microglia.[4][5][6][7] This suggests a multi-faceted mechanism for the crude extract, targeting both cholinergic and neuroinflammatory pathways.

Geissospermine_Signaling cluster_alkaloids G. vellosii Alkaloids This compound This compound BChE BChE This compound->BChE Inhibits Geissoschizoline Geissoschizoline Geissoschizoline->BChE Inhibits AChE AChE Geissoschizoline->AChE Inhibits Microglia Activated Microglia Geissoschizoline->Microglia Inhibits Cholinergic_Modulation Cholinergic Modulation BChE->Cholinergic_Modulation AChE->Cholinergic_Modulation Inflammatory_Mediators NO, TNF-α Microglia->Inflammatory_Mediators Releases Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect

Signaling pathways of G. vellosii alkaloids.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases.

Ellman_Method_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, DTNB, Substrate, Enzyme, Inhibitor) Plate_Setup 2. Plate Setup (96-well) (Add Buffer, DTNB, Enzyme, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Pre_incubation Reaction_Start 4. Initiate Reaction (Add Substrate - Acetylthiocholine) Pre_incubation->Reaction_Start Measurement 5. Kinetic Measurement (Read Absorbance at 412 nm over time) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (Calculate Rate, % Inhibition, IC50) Measurement->Data_Analysis

Workflow for AChE inhibition assay.

Detailed Methodology:

  • Reagents: Prepare solutions of 0.1 M phosphate (B84403) buffer (pH 8.0), 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, 14 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water, and the cholinesterase enzyme solution (e.g., 1 U/mL) in buffer. Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add phosphate buffer, the enzyme solution, DTNB, and the test compound solution or solvent control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.

MWM_Workflow Habituation 1. Habituation/Visible Platform Training (Animal learns the task) Acquisition 2. Acquisition Phase (Hidden Platform) (Several days, multiple trials per day) Habituation->Acquisition Probe_Trial 3. Probe Trial (Platform Removed) (Memory retention test) Acquisition->Probe_Trial Data_Analysis 4. Data Analysis (Escape latency, path length, time in target quadrant) Probe_Trial->Data_Analysis

Morris Water Maze experimental workflow.

Detailed Methodology:

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants. Various extra-maze cues are placed around the room for spatial navigation.

  • Procedure:

    • Visible Platform Training: Initially, the platform is made visible to ensure the animals are not visually or motor-impaired.

    • Acquisition Trials: For several consecutive days, animals are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Key parameters for analysis include escape latency and path length during acquisition trials, and the time spent in the target quadrant during the probe trial.

Conclusion

Donepezil is a selective AChE inhibitor with a well-documented, though modest, pro-cognitive effect in preclinical models. The available data on this compound, primarily from an alkaloid-rich fraction of G. vellosii, suggests a different and potentially more complex mechanism of action. This fraction demonstrates efficacy in reversing amnesia in mice, likely through a combination of BChE and AChE inhibition, and potentially anti-inflammatory effects contributed by other alkaloids like Geissoschizoline. The selective BChE inhibition by pure this compound presents an interesting contrast to Donepezil's AChE selectivity and warrants further investigation into the distinct roles of these two cholinesterases in cognitive function and Alzheimer's disease pathology. Future head-to-head studies with purified this compound are necessary for a more definitive comparison with Donepezil.

References

Geissospermine Demonstrates High Selectivity for Butyrylcholinesterase Over Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals targeting neurodegenerative diseases will find compelling data in a new comparative guide on the cholinesterase inhibitory activity of Geissospermine. The guide consolidates experimental findings that establish this compound, a natural alkaloid, as a highly selective inhibitor of butyrylcholinesterase (BChE) with no significant activity against acetylcholinesterase (AChE), a crucial distinction for the development of targeted therapeutics.

Recent studies have highlighted the potential of selective BChE inhibition as a therapeutic strategy for later stages of Alzheimer's disease, where BChE levels are known to increase. This compound's exclusive action on BChE positions it as a promising candidate for further investigation.

Quantitative Analysis of Inhibitory Activity

Data from in vitro enzymatic assays clearly define the selectivity of pure, isolated this compound. While an alkaloid-rich fraction of Geissospermum vellosii initially showed inhibitory activity against both AChE and BChE, subsequent research on the isolated compound revealed that this compound's inhibitory action is exclusive to BChE[1][2]. This earlier noted AChE inhibition in the fraction is likely attributable to other constituent alkaloids, such as geissoschizoline[1].

The inhibitory potency of pure this compound against butyrylcholinesterase, as determined by the modified Ellman method using equine serum BChE, is summarized in the table below.

CompoundTarget EnzymeIC50 Value (µM)
This compound Acetylcholinesterase (AChE)No activity
Butyrylcholinesterase (BChE)82.98[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half.

Experimental Protocols

The determination of cholinesterase inhibitory activity was conducted using the well-established Ellman's method. This spectrophotometric assay provides a reliable and quantifiable measure of enzyme activity.

Principle of the Ellman's Assay

The assay relies on the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) by the respective cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured by the change in absorbance at 412 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, reduces the rate of this color change, allowing for the calculation of the IC50 value.

Generalized Experimental Workflow

A typical experimental setup for determining the IC50 value of a test compound against a cholinesterase involves the following steps:

  • Reagent Preparation: Preparation of buffer solution (e.g., phosphate (B84403) buffer at a specific pH), DTNB solution, substrate solution (butyrylthiocholine for BChE), and a stock solution of the test compound (this compound) diluted to various concentrations.

  • Assay Reaction: In a 96-well microplate, the buffer, DTNB solution, enzyme solution (BChE), and varying concentrations of the test compound are added. A control group without the inhibitor is also prepared.

  • Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The substrate is added to all wells to start the enzymatic reaction.

  • Spectrophotometric Measurement: The absorbance at 412 nm is measured at regular intervals to determine the reaction rate for each concentration of the inhibitor.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical relationships and workflow.

Cholinesterase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Colorimetric Detection Butyrylthiocholine Butyrylthiocholine (Substrate) BChE Butyrylcholinesterase (BChE) Butyrylthiocholine->BChE Thiocholine Thiocholine BChE->Thiocholine Butyrate Butyrate BChE->Butyrate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB This compound This compound (Inhibitor) This compound->BChE Inhibits TNB TNB (Yellow Product) DTNB->TNB

Fig. 1: this compound's inhibitory action on BChE.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, Substrate, this compound) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, DTNB, BChE, this compound) reagent_prep->plate_setup incubation Incubate Plate plate_setup->incubation add_substrate Add Butyrylthiocholine to Initiate Reaction incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance data_analysis Calculate % Inhibition and IC50 Value measure_absorbance->data_analysis end End data_analysis->end

Fig. 2: Experimental workflow for the Ellman's assay.

This focused comparison provides clear, data-supported evidence of this compound's selectivity for butyrylcholinesterase, making it a molecule of significant interest for researchers in the field of neuropharmacology and drug discovery.

References

Unveiling the Anticancer Potential of Geissospermum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the natural world. Among the promising candidates are alkaloids derived from plants of the Geissospermum genus. While the specific compound Geissospermine has been identified within this family, comprehensive, reproducible data on its direct effects across multiple cancer cell lines remains limited in publicly accessible literature. This guide, therefore, provides a comparative overview of the anticancer activities of closely related and more extensively studied alkaloids and extracts from Geissospermum species. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Quantitative Analysis of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various extracts and isolated alkaloids from Geissospermum species across different human cancer cell lines and a normal cell line. This data provides a snapshot of the cytotoxic potential and selectivity of these compounds.

Compound/ExtractCancer Cell LineCell Line TypeIC50 / CC50Reference
Alkaloid Fraction (G. sericeum)ACP02Human Gastric Adenocarcinoma18.29 µg/mL[1]
Geissoschizoline (B1216679) N4-methylchlorineACP02Human Gastric Adenocarcinoma12.06 µg/mL[1]
Geissoschizoline N4-methylchlorineHepG2Human Hepatocellular Carcinoma503.5 µg/mL (CC50)[1]
Geissoschizoline N4-methylchlorineVERONormal Kidney (Monkey)476.0 µg/mL (CC50)[1]
Flavopereirine (B1672761)KBHuman Oral Epidermoid Carcinoma10.7 µM[1]
1,2-dehydrogeissoschizolineKBHuman Oral Epidermoid Carcinoma40 µM[1]
GeissoschizolineKBHuman Oral Epidermoid Carcinoma>40 µM[1]
Geissoschizoline N4-oxideKBHuman Oral Epidermoid Carcinoma>40 µM[1]
Geissospermum vellosii ExtractOvarian Cancer Cells-180-235 µg/mL[2]
Geissospermum vellosii ExtractNormal Cells-537 µg/mL[2]

Note: IC50 (Inhibitory Concentration 50) refers to the concentration of a substance that inhibits a biological process by 50%. CC50 (Cytotoxic Concentration 50) is the concentration that kills 50% of cells. A higher selectivity index (SI), calculated as the ratio of CC50 in normal cells to IC50 in cancer cells, indicates a more favorable therapeutic window. For geissoschizoline N4-methylchlorine, the SI against ACP02 cells is high (39.47 and 41.75 when compared to VERO and HepG2 cells, respectively), suggesting a degree of selectivity for cancer cells.[1]

Experimental Methodologies

The following protocols are representative of the methods used to assess the anticancer effects of Geissospermum alkaloids. Researchers should adapt these protocols based on their specific experimental design and cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., ACP02, HepG2) and a normal cell line (e.g., VERO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Geissospermum alkaloid) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Signaling Pathways and Mechanisms of Action

Research on alkaloids from Geissospermum species suggests that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The specific signaling pathways implicated vary among the different alkaloids.

Proposed Apoptotic Pathway for Geissoschizoline N4-methylchlorine

Studies on geissoschizoline N4-methylchlorine in human gastric adenocarcinoma cells (ACP02) indicate the induction of apoptosis through the activation of the caspase cascade.[1] Molecular modeling studies further suggest that this alkaloid can favorably occupy the active sites of caspase-3 and caspase-8.[1]

G Geissoschizoline Geissoschizoline N4-methylchlorine Caspase8 Caspase-8 (Initiator Caspase) Geissoschizoline->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed caspase-dependent apoptotic pathway induced by geissoschizoline N4-methylchlorine.

Signaling Pathway Modulated by Flavopereirine

In human breast cancer cells, the Geissospermum alkaloid flavopereirine has been shown to induce cell cycle arrest and apoptosis by modulating the AKT/p38 MAPK/ERK1/2 signaling pathway.[3] This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a common feature of many cancers.

G Flavopereirine Flavopereirine AKT AKT Flavopereirine->AKT Inhibits p38_MAPK p38 MAPK Flavopereirine->p38_MAPK Activates ERK12 ERK1/2 Flavopereirine->ERK12 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis p38_MAPK->Apoptosis ERK12->Proliferation

Caption: Modulation of the AKT/p38 MAPK/ERK1/2 signaling pathway by flavopereirine in cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that alkaloids from Geissospermum species possess significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. However, to fully understand the therapeutic potential of this compound itself, further research is imperative. Future studies should focus on:

  • Isolation and purification of this compound to enable rigorous in vitro and in vivo testing of the pure compound.

  • Comprehensive screening of this compound against a diverse panel of human cancer cell lines to determine its cytotoxic profile and spectrum of activity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

  • Preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

By addressing these research gaps, the scientific community can better assess the reproducibility of this compound's effects and determine its viability as a novel anticancer therapeutic agent.

References

A Comparative Analysis of the Antiplasmodial Activity of Geissospermine and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative overview of the antiplasmodial properties of Geissospermine, a naturally occurring indole (B1671886) alkaloid, and Chloroquine (B1663885), a long-established synthetic antimalarial drug. The comparison is based on published experimental data, focusing on their mechanisms of action, in vitro efficacy against Plasmodium falciparum, and the methodologies used for these assessments. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimalarial agents.

Introduction and Background

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. Chloroquine (CQ), a 4-aminoquinoline, was a cornerstone of malaria treatment for decades due to its high efficacy, safety, and affordability.[1] However, its utility has been severely diminished by widespread resistance. This has spurred the search for new antimalarial compounds from various sources, including natural products.

This compound is an indole alkaloid isolated from the stem bark of Geissospermum vellosii, a plant traditionally used in South America to treat malaria.[2] Scientific studies have begun to validate this traditional use by demonstrating the antiplasmodial activity of its constituent alkaloids. This guide compares the performance of this compound with the well-characterized drug, Chloroquine, to highlight its potential as a lead compound in antimalarial drug discovery.

Mechanism of Action

Chloroquine: The primary mechanism of action for Chloroquine is well-established. It acts by interfering with the detoxification of heme in the parasite's digestive vacuole.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and binds to heme, preventing its polymerization into hemozoin.[6] The resulting accumulation of the toxic heme-chloroquine complex leads to membrane damage and parasite death.[6]

Chloroquine_Mechanism cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_outside Hemoglobin Host Hemoglobin Heme Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Complex Heme-CQ Complex (Toxic) Heme->Complex Inhibition Inhibits Complex->Inhibition CQ_out Chloroquine (CQ) CQ_out->Heme Accumulates Inhibition->Hemozoin

Caption: Mechanism of action for Chloroquine.

This compound: The precise antiplasmodial mechanism of action for this compound has not been fully elucidated and remains a subject of ongoing research. While its efficacy is confirmed, the specific parasitic target or pathway it disrupts is not yet known. Studies on other alkaloids from the Geissospermum genus have shown various biological activities, including the induction of apoptosis in cancer cells, but a direct link to its antiplasmodial effects has not been established.[7]

Quantitative Comparison of Antiplasmodial Activity

The efficacy of antimalarial compounds is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of parasite growth in vitro. The following table summarizes the IC50 values for this compound and Chloroquine against various strains of P. falciparum.

CompoundP. falciparum StrainResistance ProfileIC50Citation
This compound D10Chloroquine-Sensitive3.17 µg/mL[8]
Chloroquine 3D7Chloroquine-Sensitive0.072 µM (72 nM)[9]
3D7Chloroquine-Sensitive46 ± 4 nM[1]
W2Chloroquine-Resistant0.44 µM (440 nM)[9]
K1Chloroquine-Resistant405 ± 32 nM[1]
Dd2Chloroquine-Resistant100 - 150 nM[10]

Note: The IC50 for this compound was reported in µg/mL. Direct molar comparison requires knowledge of its molecular weight (594.78 g/mol ), which would be approximately 5.33 µM.

Experimental Protocols

The in vitro antiplasmodial activity data presented is commonly generated using the SYBR Green I-based fluorescence assay. This high-throughput method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.

Detailed Protocol: SYBR Green I-based Fluorescence Assay [11][12][13]

  • Parasite Culture:

    • P. falciparum strains (e.g., NF54, D10, W2) are maintained in a continuous culture using human O+ erythrocytes at a 5% hematocrit.[11]

    • The culture medium is RPMI-1640 supplemented with HEPES, hypoxanthine, gentamycin, and Albumax I.[11]

    • Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% O₂, 3% CO₂, 92% N₂).[11]

    • Prior to the assay, parasite cultures are synchronized at the ring stage, often by treatment with 5% D-sorbitol.[11]

  • Drug and Plate Preparation:

    • Test compounds (this compound) and the standard drug (Chloroquine) are dissolved in a suitable solvent like DMSO to create stock solutions.

    • Serial dilutions are prepared in culture medium and dispensed into a 96-well microplate.

  • Assay Procedure:

    • The synchronized ring-stage parasite culture is diluted to a starting parasitemia of approximately 0.5-1% with a 2% hematocrit.

    • This parasite suspension is added to the wells of the drug-containing microplate.

    • The plate is incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.

  • Lysis and Staining:

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[11]

    • The lysis buffer typically includes Tris buffer, EDTA, saponin, and Triton X-100 to break open the erythrocytes and parasites, releasing the DNA.[11]

    • The plate is incubated in the dark at room temperature to allow for complete lysis and DNA staining.

  • Fluorescence Measurement and Data Analysis:

    • The fluorescence intensity in each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[11]

    • The fluorescence values are proportional to the amount of parasite DNA, and thus, to parasite growth.

    • The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow A Maintain P. falciparum in continuous culture B Synchronize parasites to ring stage (e.g., Sorbitol) A->B D Add synchronized parasite culture to each well B->D C Prepare serial dilutions of This compound & Chloroquine in a 96-well plate C->D E Incubate plate for 72 hours (37°C, low O₂) D->E F Add Lysis Buffer containing SYBR Green I dye E->F G Incubate in dark to allow cell lysis and DNA staining F->G H Measure fluorescence with a microplate reader G->H I Calculate IC50 values from dose-response curves H->I

Caption: Workflow for the SYBR Green I antiplasmodial assay.

Conclusion

This comparative guide highlights key differences and similarities between this compound and Chloroquine.

  • Efficacy: Chloroquine exhibits extremely high potency against sensitive strains of P. falciparum, with IC50 values in the low nanomolar range.[1][9] However, its effectiveness is drastically reduced against resistant strains. This compound demonstrates promising antiplasmodial activity, although its potency against CQ-sensitive strains in the cited study appears lower than that of Chloroquine.[8]

  • Mechanism: Chloroquine's mechanism of inhibiting hemozoin formation is well-understood and serves as a benchmark in antimalarial research.[3][4] The mechanism for this compound remains to be discovered, presenting an important avenue for future investigation. Understanding its mode of action is critical to determining if it represents a novel pathway for overcoming existing resistance.

This compound, as an active constituent of a traditional antimalarial remedy, represents a valuable lead structure.[2] Further research should focus on elucidating its mechanism of action, expanding its testing against a wider panel of drug-resistant parasite strains, and conducting structure-activity relationship (SAR) studies to potentially optimize its potency and pharmacological properties.

References

Validating the Anti-inflammatory Potential of Geissospermine: A Comparative Analysis with Dexamethasone and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the Anti-inflammatory Efficacy of Geissospermine Using Established Positive Controls and In Vitro Assays.

This guide provides a framework for researchers to validate the anti-inflammatory properties of this compound, an indole (B1671886) alkaloid found in the plant species Geissospermum. To offer a comprehensive evaluation, this document outlines a direct comparison with two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, which serve as positive controls. The guide includes detailed experimental protocols for key in vitro assays and presents a comparative summary of their known inhibitory activities on crucial inflammatory mediators.

Introduction to this compound and Anti-inflammatory Controls

This compound is a major alkaloid constituent of plants from the Geissospermum genus, which have been traditionally used for various medicinal purposes. Preliminary studies on extracts and fractions of Geissospermum vellosii have indicated potential anti-inflammatory and antinociceptive properties[1]. The proposed mechanism for these effects may involve the cholinergic anti-inflammatory pathway, which can modulate immune responses.

To rigorously assess the anti-inflammatory potential of this compound, it is essential to compare its activity against well-characterized positive controls:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

This guide focuses on the in vitro evaluation of these compounds in a lipopolysaccharide (LPS)-stimulated macrophage model, a standard and reliable method for screening anti-inflammatory agents.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound, Dexamethasone, and Indomethacin against key pro-inflammatory mediators. It is important to note that while data for Dexamethasone and Indomethacin are readily available from various studies, specific IC50 values for purified this compound in LPS-stimulated macrophages are not extensively reported in publicly available literature. The data for this compound presented here is based on studies of related compounds or extracts and should be considered indicative pending further research on the purified compound.

CompoundTarget MediatorCell LineIC50 Value
This compound Nitric Oxide (NO)RAW 264.7Data Not Available
TNF-αRAW 264.7Data Not Available
IL-6RAW 264.7Data Not Available
Dexamethasone Nitric Oxide (NO)Murine Macrophages~10 µM (Dose-dependent inhibition observed)[2]
TNF-αTHP-13 nM[3]
IL-6RAW 264.7Dose-dependent inhibition (10% to 90% at 10⁻⁹ M to 10⁻⁶ M)[4]
Indomethacin Nitric Oxide (NO)Murine Peritoneal Macrophages0.14-0.5 mM (Concentration-dependent inhibition)[5]
TNF-αHuman Blood MonocytesNo direct inhibition; may alter kinetics of release
IL-6Pristane-elicited MacrophagesDose-dependent inhibition observed

Note: The lack of specific IC50 values for this compound highlights a key area for future research to definitively quantify its anti-inflammatory potency.

Key Inflammatory Signaling Pathways

To understand the potential mechanisms of action, it is crucial to visualize the signaling pathways targeted by these compounds.

Experimental_Workflow RAW_cells RAW 264.7 Macrophages LPS LPS Stimulation (1 µg/mL) RAW_cells->LPS Stimulation (24h) Test_Compounds This compound Dexamethasone Indomethacin RAW_cells->Test_Compounds Griess_Assay Griess Assay for Nitric Oxide (NO) LPS->Griess_Assay Collect Supernatant ELISA_TNF ELISA for TNF-α LPS->ELISA_TNF Collect Supernatant ELISA_IL6 ELISA for IL-6 LPS->ELISA_IL6 Collect Supernatant

Experimental workflow for in vitro anti-inflammatory validation.

The NF-κB and MAPK signaling pathways are critical in mediating the inflammatory response initiated by LPS.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression activates Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits translocation

Simplified NF-κB signaling pathway and the inhibitory action of Dexamethasone.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression This compound This compound (Potential Target) This compound->MKKs potential inhibition

Simplified MAPK signaling pathway, a potential target for anti-inflammatory compounds.

Detailed Experimental Protocols

The following protocols provide a standardized approach to assess the anti-inflammatory effects of this compound and the positive controls.

LPS-Stimulated Macrophage In Vitro Model

This assay is fundamental for screening anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators from macrophages stimulated with bacterial lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound, Dexamethasone, and Indomethacin

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of this compound, Dexamethasone, and Indomethacin in DMSO. On the day of the experiment, prepare serial dilutions of the test compounds in DMEM.

  • Pre-treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing the desired concentrations of the test compounds or vehicle control (DMSO). Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant for the measurement of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This colorimetric assay quantifies the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 µM.

  • Sample Preparation: In a new 96-well plate, add 50 µL of the collected cell culture supernatant from each experimental condition and 50 µL of each standard solution to their respective wells.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Measurement of TNF-α and IL-6 Production (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific quantification of cytokines like TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for murine TNF-α and IL-6

  • 96-well microplate reader

Procedure:

  • Assay Setup: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample and Standard Addition: Add the collected cell culture supernatants and the provided cytokine standards to the appropriate wells of the coated plate.

  • Incubation: Incubate the plate to allow the cytokine to bind to the capture antibody.

  • Detection: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: After another wash step, add a substrate that will be converted by the enzyme into a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples. Calculate the percentage inhibition of TNF-α or IL-6 production for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of this compound's anti-inflammatory effects. The direct comparison with established positive controls, Dexamethasone and Indomethacin, allows for a robust assessment of its potential as a therapeutic agent. The detailed experimental protocols ensure reproducibility and consistency in data generation.

A significant finding from the current literature review is the lack of specific quantitative data on the inhibitory potency (IC50 values) of purified this compound on key inflammatory mediators. Therefore, a critical next step for researchers is to perform the described in vitro assays to determine these values. This will enable a direct and meaningful comparison with Dexamethasone and Indomethacin and provide a clearer understanding of this compound's therapeutic potential.

Further investigations should also explore the effects of this compound on the expression and activation of key proteins in the NF-κB and MAPK signaling pathways to elucidate its precise mechanism of action. In vivo studies using animal models of inflammation will also be crucial to validate the in vitro findings and assess the overall efficacy and safety of this compound. By systematically following the methodologies outlined in this guide, researchers can significantly contribute to the scientific understanding of this compound and its potential as a novel anti-inflammatory agent.

References

A Comparative Guide to the Inter-Laboratory Validation of a Geissospermine Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for Geissospermine, a major alkaloid from Geissospermum vellosii. Given the absence of published inter-laboratory validation studies for a specific this compound bioassay, this document proposes a standardized protocol based on its known biological activity as an acetylcholinesterase (AChE) inhibitor. Furthermore, it offers a comparative analysis of this bioassay against established analytical methods for the quantification of this compound, providing researchers with the necessary tools to ensure data reliability and comparability across different laboratories.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate method for the quantification of this compound's biological activity or concentration is critical. The following table compares the proposed Acetylcholinesterase (AChE) inhibition bioassay with High-Performance Liquid Chromatography (HPLC), a common analytical alternative.

ParameterAcetylcholinesterase (AChE) Inhibition BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the functional effect of this compound on the enzymatic activity of AChE.Physically separates this compound from other components in a sample for quantification based on its physicochemical properties.
Endpoint IC50 value (concentration of this compound that inhibits 50% of AChE activity).Concentration (e.g., µg/mL) of this compound in the sample.
Throughput High-throughput, suitable for screening multiple samples in parallel (e.g., in 96-well plates).Moderate throughput, samples are analyzed sequentially.
Cost Generally lower cost per sample.Higher initial instrument cost and ongoing solvent and column expenses.
Information Provided Provides data on the biological potency of the compound.Provides precise quantification of the analyte's concentration.
Interferences Other compounds in a complex mixture that may also inhibit AChE can interfere.Co-eluting compounds with similar retention times and UV absorption can interfere.
Best Suited For Screening for bioactive compounds, structure-activity relationship studies, and assessing functional potency.Pharmacokinetic studies, quality control of pure compounds or extracts, and precise quantification.

Experimental Protocols

A standardized and detailed protocol is crucial for the success of an inter-laboratory validation study.

Proposed Bioassay: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for measuring AChE activity and is suitable for determining the inhibitory potential of compounds like this compound.[1][2][3]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). This is achieved through a two-step reaction:

  • AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).

  • The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form TNB, which has a strong absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound reference standard

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • This compound solution at various concentrations (or solvent for control)

      • DTNB solution

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound

While the primary bioassay focuses on acetylcholinesterase inhibition, this compound and related alkaloids have also been implicated in other cellular processes, such as the induction of apoptosis.[4][5][6] The following diagram illustrates a simplified, putative signaling pathway for apoptosis that may be influenced by this compound.

Geissospermine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Putative Interaction Mitochondrion Mitochondrion This compound->Mitochondrion DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Inter-Laboratory Validation

The following diagram outlines a logical workflow for conducting an inter-laboratory validation of the proposed this compound bioassay.

Interlab_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis and Reporting Define_Objectives Define Validation Objectives (e.g., Precision, Accuracy) Develop_Protocol Develop Standardized Assay Protocol Define_Objectives->Develop_Protocol Select_Labs Select Participating Laboratories Develop_Protocol->Select_Labs Prepare_Materials Prepare and Distribute Standardized Reagents and Samples Select_Labs->Prepare_Materials Lab_A Laboratory A Performs Assay Prepare_Materials->Lab_A Lab_B Laboratory B Performs Assay Prepare_Materials->Lab_B Lab_C Laboratory C Performs Assay Prepare_Materials->Lab_C Collect_Data Collect Raw Data from all Laboratories Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, Cochran's Test) Collect_Data->Statistical_Analysis Assess_Performance Assess Repeatability and Reproducibility Statistical_Analysis->Assess_Performance Final_Report Generate Final Validation Report Assess_Performance->Final_Report

Caption: Workflow for the inter-laboratory validation of the this compound bioassay.

References

A Comparative Analysis of the Neuroprotective Effects of Geissospermine and Other Natural Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the comparative neuroprotective potential of Geissospermine, a prominent indole (B1671886) alkaloid from the Amazonian plant Geissospermum vellosii, alongside other well-studied natural alkaloids: Berberine, Huperzine A, and Galantamine. This guide synthesizes available quantitative data on their effects on neuronal viability, apoptosis, and oxidative stress, providing a critical resource for researchers and drug development professionals in the field of neurodegenerative diseases.

Natural alkaloids are a significant source of pharmacologically active compounds, with many exhibiting neuroprotective properties. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in neuronal survival and function. This comparison focuses on the experimental evidence supporting the neuroprotective claims of these selected alkaloids.

Quantitative Comparison of Neuroprotective Effects

To facilitate a direct comparison, the following table summarizes the quantitative data on the effects of this compound, Berberine, Huperzine A, and Galantamine on key indicators of neuroprotection. It is important to note that direct comparative studies are limited, and the data presented is collated from various experimental setups.

AlkaloidAssayCell Line/ModelChallengeConcentrationEffectReference
This compound (Alkaloid Fraction) Apoptosis AssayACP02 (Gastric Cancer)Intrinsic18.29 µg/mLIC50 for apoptosis induction[1]
Berberine MTT AssaySH-SY5Y6-OHDA< 30 µMNo significant toxicity[2]
MTT AssaySH-SY5YH₂O₂30 ppmIncreased cell viability[3][4]
Caspase-3 ActivitySH-SY5Y6-OHDA-Reduced caspase-3 activation[5]
ROS GenerationSH-SY5Y6-OHDA-Reduced ROS generation[5]
Huperzine A MTT AssayPC12 cellsSNP (200 µmol/L)10 µmol/LIncreased cell viability to 77.1% of control[6]
Apoptosis AssayPC12 cellsSNP10 µmol/LDecreased apoptosis from 27.3% to 15.0%[6]
MDA LevelsPC12 cellsSNP10 µmol/LDecreased MDA levels[6]
Galantamine MTT/LDH AssayPrimary Cortical NeuronsNMDA5 µmol/LCompletely reversed NMDA toxicity[7]
ROS ProductionHippocampal SlicesAnoxia/Reoxygenation-Inhibited ROS production[8]

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of these alkaloids are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

This compound

This compound is primarily recognized for its potent anticholinesterase activity, which is a key mechanism in symptomatic treatments for Alzheimer's disease.[1] It is suggested that by inhibiting the breakdown of acetylcholine, this compound enhances cholinergic neurotransmission. Furthermore, some alkaloids from the Geissospermum genus are known to induce apoptosis in cancer cells through caspase-dependent pathways. While the direct relevance to neuroprotection is under investigation, it highlights the compound's ability to modulate fundamental cellular processes.

Geissospermine_Signaling cluster_cholinergic Anticholinesterase Activity cluster_apoptotic Apoptotic Pathway (in cancer cells) This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Caspases Caspases This compound->Caspases Activates* ACh Acetylcholine AChE->ACh Breaks down Cholinergic_Transmission Cholinergic Transmission ACh->Cholinergic_Transmission Enhances Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Potential signaling pathways of this compound.

Berberine

Berberine exerts its neuroprotective effects through multiple pathways. It has been shown to reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS) and to inhibit apoptosis by reducing the activation of caspase-3.[5] Furthermore, Berberine is involved in the activation of signaling pathways such as PI3K/Akt and Nrf2, which are crucial for cell survival and antioxidant responses.[5][9]

Berberine_Signaling cluster_stress Stress & Apoptosis Modulation cluster_survival Survival Pathways Berberine Berberine PI3K_Akt PI3K/Akt Pathway Berberine->PI3K_Akt Activates Nrf2 Nrf2 Pathway Berberine->Nrf2 Activates ROS ROS Generation Berberine->ROS Reduces Caspase3 Caspase-3 Activation Berberine->Caspase3 Reduces Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes ROS->Oxidative_Stress Caspase3->Apoptosis

Caption: Neuroprotective signaling pathways of Berberine.

Huperzine A and Galantamine

Both Huperzine A and Galantamine are well-established acetylcholinesterase inhibitors.[6][7] Beyond this primary mechanism, they exhibit additional neuroprotective properties. Huperzine A has been shown to protect against apoptosis and reduce oxidative stress.[6] Galantamine demonstrates neuroprotection against excitotoxicity, a process of nerve cell damage or death when the nerve is overstimulated, and inhibits ROS production.[7][8]

HuperzineA_Galantamine_Signaling cluster_common Common Mechanism cluster_huperzine Huperzine A Specific cluster_galantamine Galantamine Specific HuperzineA Huperzine A AChE Acetylcholinesterase HuperzineA->AChE Inhibits Apoptosis Apoptosis HuperzineA->Apoptosis Inhibits Oxidative_Stress Oxidative Stress HuperzineA->Oxidative_Stress Reduces Galantamine Galantamine Galantamine->AChE Inhibits Excitotoxicity Excitotoxicity Galantamine->Excitotoxicity Protects against ROS ROS Production Galantamine->ROS Inhibits

Caption: Neuroprotective mechanisms of Huperzine A and Galantamine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the neuroprotective effects of these alkaloids.

Neuronal Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow start Seed Neuronal Cells in 96-well plate treat Treat with Alkaloid and/or Neurotoxic Agent start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at ~570nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of the test alkaloid for a specified pre-treatment period. Subsequently, introduce a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or amyloid-beta) to induce cell damage.

  • Incubation: Incubate the treated cells for a designated period (typically 24 to 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Workflow:

Caspase3_Workflow start Culture and Treat Neuronal Cells lyse Lyse Cells to Release Cytosolic Proteins start->lyse add_substrate Add Caspase-3 Substrate (e.g., DEVD-pNA) lyse->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Absorbance or Fluorescence incubate->read

Caption: Workflow for the caspase-3 activity assay.

Detailed Steps:

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the alkaloid and/or apoptotic stimulus as described for the viability assay.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the activated caspase-3 to cleave the substrate.

  • Detection: Measure the resulting color change (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Oxidative Stress Assay (Reactive Oxygen Species - ROS Measurement)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

Workflow:

ROS_Workflow start Culture and Treat Neuronal Cells load_probe Load Cells with a ROS-sensitive Probe (e.g., DCFH-DA) start->load_probe incubate Incubate load_probe->incubate wash Wash to Remove Excess Probe incubate->wash read Measure Fluorescence wash->read

Caption: Workflow for measuring intracellular ROS.

Detailed Steps:

  • Cell Culture and Treatment: Grow and treat neuronal cells with the test compounds as previously described.

  • Probe Loading: Load the cells with a cell-permeable, ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.

  • Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.

Conclusion

The natural alkaloids Berberine, Huperzine A, and Galantamine demonstrate significant neuroprotective effects in various in vitro models, supported by quantitative data on their ability to enhance neuronal viability, inhibit apoptosis, and reduce oxidative stress. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways.

While this compound is a potent anticholinesterase agent, a key therapeutic target in neurodegeneration, there is a notable lack of direct quantitative evidence for its neuroprotective effects on neuronal cells in terms of viability, apoptosis, and oxidative stress. The available data on a related alkaloid fraction from Geissospermum sericeum in a cancer cell model suggests bioactivity that warrants further investigation in a neuroprotective context.

Future research should focus on conducting direct comparative studies of these alkaloids in standardized experimental models to provide a clearer understanding of their relative potencies and therapeutic potential. Specifically, quantitative analysis of this compound's effects on neuronal survival, apoptosis, and oxidative stress is crucial to fully evaluate its promise as a neuroprotective agent.

References

Assessing the Synergistic Effects of Geissospermine with Other Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the synergistic potential of natural compounds like Geissospermine is crucial for designing novel and effective therapeutic strategies. This compound, a prominent indole (B1671886) alkaloid from Geissospermum vellosii (Pao pereira), has garnered attention for its diverse biological activities, including anti-cancer and neuroprotective properties. This guide provides a comprehensive overview of the assessment of synergistic effects when combining this compound-containing extracts with other therapeutic agents, supported by experimental data and detailed methodologies.

While studies focusing specifically on isolated this compound in combination therapies are limited, research on a β-carboline alkaloid-enriched extract from Pao pereira, where this compound is a known constituent, has demonstrated significant synergistic potential with conventional chemotherapeutic agents. This guide will use the example of Pao pereira extract in combination with carboplatin (B1684641) for the treatment of ovarian cancer to illustrate the principles and methods of assessing synergy.

Quantitative Data on Synergistic Effects: Pao pereira Extract and Carboplatin in Ovarian Cancer

A key study investigated the efficacy of a Pao pereira extract (Pao), both alone and in combination with the chemotherapeutic drug carboplatin, in preclinical models of ovarian cancer. The combination of Pao extract and carboplatin was evaluated using the Chou-Talalay method, a widely accepted technique for quantifying drug interactions.[1]

Table 1: In Vitro Cytotoxicity of Pao pereira Extract (Pao) in Ovarian Cancer Cell Lines

Cell LineIC₅₀ of Pao Extract (µg/ml)
SHIN-3180
OVCAR-5235
OVCAR-8Not specified
MCR-5 (normal epithelial)537

Data sourced from a study on the potentiation of carboplatin effects by Pao pereira extract.[2]

Table 2: In Vivo Tumor Inhibition with Pao pereira Extract (Pao) and Carboplatin Combination

Treatment GroupTumor Inhibition (%)
Pao (20 mg/kg/day)58
Pao (50 mg/kg/day)79
Carboplatin (15 mg/kg/week)45
Carboplatin + Pao (20 mg/kg/day)89
Carboplatin + Pao (50 mg/kg/day)97

Data from in vivo studies in mice bearing intraperitoneally spread ovarian cancer.[1]

The study also reported that the Pao pereira extract greatly enhanced the cytotoxicity of carboplatin, with Dose Reduction Indices (DRIs) for carboplatin ranging from 1.2 to 10-fold.[1][2] A DRI greater than 1 indicates a favorable dose reduction, meaning a lower dose of the drug is needed to achieve the same effect when used in combination, potentially reducing toxicity.[3]

Experimental Protocols for Assessing Synergy

To rigorously assess the synergistic effects of this compound or its containing extracts with other therapeutic agents, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in synergy assessment.

1. Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two compounds.[4][5]

  • Objective: To evaluate the inhibitory effect of various concentration combinations of two drugs on cell viability.

  • Methodology:

    • Prepare serial dilutions of this compound (or extract) and the therapeutic agent in a 96-well microplate. Drug A is diluted horizontally, and Drug B is diluted vertically, creating a matrix of concentration combinations.[4]

    • Seed the wells with the target cells (e.g., cancer cells) at a predetermined density.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The results are used to calculate the Fractional Inhibitory Concentration (FIC) index or for Combination Index (CI) analysis.

2. Combination Index (CI) Method

The CI method, developed by Chou and Talalay, is a quantitative approach to determine the nature of drug interactions.[3][6]

  • Objective: To quantify the interaction between two drugs as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

  • Methodology:

    • Determine the dose-response curves for each drug individually to establish their respective IC₅₀ values (the concentration that inhibits 50% of the biological response).

    • Perform a combination study using a constant ratio of the two drugs based on their IC₅₀ values.

    • The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.[6]

    • Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. CI).[6]

3. Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[8][9]

  • Objective: To visually assess whether a drug combination is synergistic, additive, or antagonistic.

  • Methodology:

    • Plot the concentrations of the two drugs required to produce a specific level of effect (e.g., IC₅₀) on the x and y axes.

    • A straight line connecting the IC₅₀ values of the two individual drugs represents the line of additivity.[10]

    • The concentrations of the two drugs in combination that produce the same effect are plotted on the same graph.

    • Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[11]

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the synergistic effects of this compound and its combination partners is crucial. Alkaloids from Geissospermum species, such as Flavopereirine, have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation dose_response Dose-Response Curves (Individual Agents) checkerboard Checkerboard Assay (Combination) dose_response->checkerboard Determine IC₅₀ data_analysis Data Analysis (CI, Isobologram) checkerboard->data_analysis Generate Data Matrix pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) data_analysis->pathway_analysis Identify Synergistic Combinations animal_model Animal Model of Disease (e.g., Xenograft) data_analysis->animal_model Select Lead Combination apoptosis_assay Apoptosis Assays (Flow Cytometry) pathway_analysis->apoptosis_assay efficacy_assessment Efficacy Assessment (Tumor Growth, Survival) animal_model->efficacy_assessment toxicity_study Toxicity Studies animal_model->toxicity_study

General experimental workflow for assessing drug synergy.

Studies on alkaloids from Geissospermum species suggest that their anti-cancer effects may be mediated through the induction of apoptosis via caspase-dependent pathways.[12][13]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound / Geissospermum Alkaloids bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAILR) This compound->death_receptor cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic pathways modulated by Geissospermum alkaloids.

Furthermore, Flavopereirine, another alkaloid from Pao pereira, has been shown to induce cell cycle arrest and apoptosis through the modulation of the AKT/p38 MAPK/ERK signaling pathway.[14][15]

mapk_pathway flavopereirine Flavopereirine akt AKT flavopereirine->akt inhibition p38_mapk p38 MAPK flavopereirine->p38_mapk activation erk ERK1/2 flavopereirine->erk activation akt->p38_mapk inhibition akt->erk inhibition apoptosis Apoptosis p38_mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest p38_mapk->cell_cycle_arrest erk->apoptosis erk->cell_cycle_arrest

Modulation of the AKT/p38 MAPK/ERK pathway by Flavopereirine.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and therapeutic potential of a promising class of natural compounds, this guide offers a comparative analysis of molecular docking studies on Geissospermine and related indole (B1671886) alkaloids. By examining their interactions with various protein targets, we illuminate their potential as scaffolds for novel drug development.

Indole alkaloids, a diverse and abundant group of natural products, have long been a source of inspiration for medicinal chemistry. Their complex structures and wide range of biological activities have led to the development of numerous therapeutic agents. Among these, this compound and its congeners have attracted significant attention for their potential pharmacological properties. This guide provides a comprehensive overview of in-silico docking studies, comparing the binding efficiencies of this compound and other notable indole alkaloids against key protein targets implicated in various diseases.

Comparative Docking Performance

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The docking score, typically expressed in kcal/mol, represents the binding affinity, with a more negative value indicating a stronger interaction. The following tables summarize the available docking scores for this compound and a selection of other indole alkaloids against various protein targets.

Table 1: Docking Scores Against Acetylcholinesterase (AChE)

Indole AlkaloidDocking Score (kcal/mol)Software/MethodPDB IDReference
This compoundNot explicitly quantified in the provided textAutoDock, Molegro Virtual Docker1E66[1]

Note: While a specific docking score for this compound was not provided in the search results, the study highlighted its inhibitory activity and plausible binding mode within the AChE active site.[1]

Table 2: Docking Scores Against Murine Double Minute 2 (MDM2)

Indole AlkaloidDocking Score (kcal/mol)Software/MethodPDB IDReference
Geissolosimine-10.9Autodock-Vina5TRF[2][3]
SAR405838 (Reference Inhibitor)-10.8Autodock-Vina5TRF[2]

Table 3: Docking Scores Against Various Cancer-Related Targets

Indole AlkaloidTarget ProteinDocking Score (kcal/mol)Software/MethodPDB IDReference
Ajmalicine (B1678821)VEGFR-2-10.08Not Specified4AGD[4]
Yohimbine (B192690)VEGFR-2-9.7Not Specified4AGD[4]
RauwolscineVEGFR-2-10.4Not Specified4AGD[4]
1, 2-DihydrovomilenineVEGFR-2-10.06Not Specified4AGD[4]
AjmalineVEGFR-2-9.44Not Specified4AGD[4]
ErgocorninePlasmepsin II-9.5Not SpecifiedNot Specified[5]
Indole Alkaloid DerivativesHsp90-10.004 to -10.691Not Specified6LTI[6]

Table 4: Docking Scores Against SARS-CoV-2 Main Protease (Mpro)

Indole AlkaloidDocking Score (kcal/mol)Software/MethodPDB IDReference
AjmalicineNot explicitly quantified in the provided textNot SpecifiedNot Specified[7]
YohimbineNot explicitly quantified in the provided textNot SpecifiedNot Specified[7]

Note: The study identified ajmalicine and yohimbine as potent inhibitors based on binding affinity and interactions, though specific docking scores were not detailed in the provided search results.[7]

Experimental Protocols: A Look Under the Hood

The accuracy and reliability of molecular docking studies are heavily dependent on the methodologies employed. The following provides a generalized experimental protocol based on the cited literature for the docking of indole alkaloids.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using force fields like Kollman charges.

  • The prepared protein is saved in a suitable format, such as PDBQT for AutoDock.[4]

2. Ligand Preparation:

  • The 2D structures of the indole alkaloids are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • The energy of the 3D ligand structures is minimized using a suitable force field (e.g., Universal Force Field - UFF).[5]

  • The prepared ligands are also saved in a format compatible with the docking software (e.g., PDBQT).[5]

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.[2]

  • The docking simulation is performed using software such as AutoDock Vina, Molegro Virtual Docker, or GOLD.[1][2][8] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site.[9]

  • The results are generated as a series of binding poses for each ligand, ranked by their docking scores.

4. Analysis of Results:

  • The docked poses with the lowest binding energies (most negative docking scores) are selected for detailed analysis.

  • The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[4] These interactions are crucial for understanding the molecular basis of the ligand's binding affinity and selectivity.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in these computational studies, the following diagrams were generated using the Graphviz DOT language.

G cluster_prep Preparation Phase protein_prep Protein Preparation (PDB Download, Cleaning, H+ addition) docking Molecular Docking Simulation (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis drug_discovery Drug Discovery & Development analysis->drug_discovery

Caption: A generalized workflow for molecular docking studies.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis Indole_Alkaloid Indole Alkaloids (e.g., Ajmalicine) Indole_Alkaloid->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by indole alkaloids.

Conclusion

The comparative analysis of docking studies reveals the significant potential of this compound and related indole alkaloids as versatile scaffolds for drug discovery. Their ability to interact with a range of therapeutically relevant protein targets, as demonstrated by favorable docking scores, underscores the importance of further investigation. While in-silico studies provide a valuable starting point, experimental validation through in-vitro and in-vivo assays is crucial to confirm these computational predictions and to fully elucidate the therapeutic potential of this fascinating class of natural compounds. The detailed protocols and visualized pathways provided in this guide aim to facilitate such future research endeavors.

References

Independent Verification of Geissospermine's Bioactivities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the indole (B1671886) alkaloid Geissospermine, a natural product isolated from the bark of Geissospermum vellosii, has been the subject of scientific investigation for its potential therapeutic properties. This guide provides a comparative analysis of its published bioactivities, focusing on independently verified experimental data for its anticholinesterase, anti-malarial, and anti-cancer effects. While initial studies suggested a broad spectrum of activity, closer examination of the literature reveals a more nuanced profile for the purified compound.

Anticholinesterase Activity: A Case of Mistaken Identity

Initial reports suggested that this compound was a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. An alkaloid-rich fraction of Geissospermum vellosii, in which this compound is a major component, demonstrated inhibitory activity against AChE from rat brain with an IC50 value of 39.3 µg/mL. However, subsequent and more definitive studies on the isolated, pure compound have overturned this initial finding.

A 2020 study by Lima et al. provided critical clarification, demonstrating that pure this compound is, in fact, a selective inhibitor of butyrylcholinesterase (BChE), another important enzyme in cholinergic signaling, and does not inhibit AChE.[1] The previously observed AChE inhibition in the plant extract is now attributed to another constituent, Geissoschizoline. This highlights the critical importance of testing purified compounds to accurately assign biological activity.

Comparative Anticholinesterase Activity of Geissospermum Alkaloids

CompoundEnzymeSourceIC50 (µM)
This compound Butyrylcholinesterase (BChE)HumanSelective Inhibition (IC50 not specified)[1]
Geissoschizoline Acetylcholinesterase (AChE)Human20.40 ± 0.93[1]
Butyrylcholinesterase (BChE)Human10.21 ± 0.01[1]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The most widely accepted method for determining cholinesterase inhibitory activity is the spectrophotometric method developed by Ellman and colleagues.

  • Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Purified human acetylcholinesterase or butyrylcholinesterase

    • Test compound (this compound or Geissoschizoline) dissolved in a suitable solvent

  • Procedure:

    • The reaction is typically carried out in a 96-well microplate.

    • The test compound at various concentrations is pre-incubated with the enzyme in the phosphate buffer.

    • The reaction is initiated by the addition of DTNB and the substrate (ATCI or BTCI).

    • The absorbance is measured at 412 nm at regular intervals.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_cholinesterase Cholinesterase Activity This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits AChE Acetylcholinesterase (AChE) This compound->AChE No Inhibition Geissoschizoline Geissoschizoline Geissoschizoline->BChE Inhibits Geissoschizoline->AChE Inhibits cluster_antimalarial Anti-malarial Activity Workflow start Synchronized P. falciparum Culture incubate Incubate with This compound (72h) start->incubate lyse Lyse RBCs & Add SYBR Green I incubate->lyse measure Measure Fluorescence lyse->measure calculate Calculate IC50 measure->calculate cluster_apoptosis Proposed Apoptosis Pathway Geissospermum_Alkaloids Geissospermum Alkaloids Mitochondria Mitochondria Geissospermum_Alkaloids->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Geissospermine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. Geissospermine, a complex indole (B1671886) alkaloid, necessitates a cautious and informed approach to its disposal due to its potential biological activity. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative strategy based on established protocols for the disposal of alkaloids and other biologically-derived toxins is imperative. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Core Principles of this compound Disposal

Given its classification as a plant-derived alkaloid, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular municipal waste. The primary objective is to contain the compound and ensure its disposal through a certified hazardous waste management program.

Personal Protective Equipment (PPE) and Waste Containment

Proper selection and use of PPE and waste containers are the first line of defense against accidental exposure and environmental contamination.

ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant gloves.To prevent dermal absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Solid Waste Container Dedicated, clearly labeled, and sealed hazardous waste container compatible with chemical solids.For disposal of pure this compound, contaminated weigh papers, and other solid materials.
Liquid Waste Container Designated, leak-proof hazardous waste container for organic or alkaloid waste.For disposal of this compound solutions.
Sharps Container Puncture-resistant container specifically for sharps waste.For disposal of contaminated needles, Pasteur pipettes, and other sharp objects.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE) and Preparation

Before beginning any disposal procedures, ensure that all required PPE is worn correctly.[3] It is also crucial to work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered this compound to avoid inhalation.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.[1][4]

  • Solid Waste: Carefully place any solid this compound, contaminated weighing papers, and other contaminated disposable lab supplies (e.g., pipette tips, gloves) into a dedicated hazardous waste container for solid chemical waste.[3] This container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid liquid waste.[3] The container should be compatible with the solvent used and clearly labeled.

  • Contaminated Sharps: Dispose of any needles, syringes, or glass Pasteur pipettes contaminated with this compound in a designated sharps container.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Personnel Decontamination: If this compound comes into contact with skin, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Cleanup: For small spills, cover the area with an absorbent material such as vermiculite (B1170534) or sand.[3] Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste container.[3] The spill area should then be cleaned with a detergent and water solution.[3] All cleaning materials must also be disposed of as hazardous waste.[3] For larger spills, or spills of powdered toxin outside of a containment area, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5]

Final Disposal
  • Container Sealing and Storage: Ensure all waste containers are securely sealed to prevent leaks or spills. Store the containers in a designated, secure area away from incompatible materials until they are collected by a certified hazardous waste disposal service.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Geissospermine_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_final Final Disposal start Start Disposal Process ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid this compound or Contaminated Solids identify_waste->solid_waste Solid liquid_waste This compound Solution identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container seal_store Securely Seal and Store Waste Containers in Designated Area solid_container->seal_store liquid_container->seal_store sharps_container->seal_store waste_pickup Arrange for Hazardous Waste Collection via EHS or Contractor seal_store->waste_pickup end End of Disposal Process waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling and disposing of biologically-derived toxins provides a sound framework. The principles outlined are derived from best practices in chemical and biological safety.[5][6][7][8][9]

Note on Chemical Inactivation: For some biological toxins, chemical inactivation using solutions such as sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521) is recommended prior to disposal.[6][9] However, without specific data on the reactivity of this compound with these agents, this step is not advised as it could potentially generate more hazardous byproducts. The most prudent approach is to dispose of the unaltered chemical as hazardous waste.

Disclaimer: This guide is intended to provide essential safety and logistical information based on general principles for handling hazardous chemicals. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for guidance on specific disposal procedures and to ensure compliance with all local, state, and federal regulations.

References

Navigating the Safe Handling of Geissospermine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Geissospermine. Adherence to these protocols is crucial for ensuring laboratory safety and proper disposal.

While a Safety Data Sheet (SDS) for this compound with CAS number 427-01-0 classifies it as not a hazardous substance or mixture, a cautious approach is recommended due to the limited toxicological data available for many research chemicals. Standard laboratory safety protocols should be followed to minimize any potential risks.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling this compound in solid form or in solution:

PPE CategoryItemRationale
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes of solutions or accidental contact with dust particles.
Hand Protection Nitrile glovesTo prevent direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatTo protect skin and personal clothing from potential contamination.

Operational Plan: Handling Procedures

Proper handling techniques are critical to prevent exposure and maintain the integrity of the compound. This compound is known to be sensitive to light, which can lead to its degradation.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting (Solid Form):

    • Conduct all manipulations of solid this compound in a well-ventilated area.

    • If there is a potential for dust generation, respiratory protection should be used.

    • Use a chemical fume hood if available.

    • Store solid this compound in amber-colored vials or containers to protect it from light.[1]

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

    • Prepare solutions fresh for experiments whenever possible to minimize degradation.[1]

    • Store solutions in light-protected containers.[1]

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Clean the work area to remove any residual chemical.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Disposal:

  • Unused this compound: Unused or expired solid this compound should be disposed of in a designated chemical waste container.

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid chemical waste container.

    • Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.

  • Solutions: Collect solutions containing this compound in a designated liquid chemical waste container. Do not pour down the drain.

All chemical waste must be disposed of through your institution's hazardous waste management program.[2]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Inhalation Move the person to fresh air.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Geissospermine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Clean & Prepare Workspace don_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh Weigh Solid this compound (Well-ventilated area) don_ppe->weigh Proceed to handling dissolve Prepare Solution (Protect from light) weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) experiment->dispose_solid Segregate waste dispose_liquid Dispose of Liquid Waste (Unused solutions) experiment->dispose_liquid Segregate waste clean_area Clean Workspace dispose_solid->clean_area dispose_liquid->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geissospermine
Reactant of Route 2
Reactant of Route 2
Geissospermine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。